5,6-DIIODOBENZO(1,3)DIOXOLE
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-diiodo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUOIEPSOIEXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569799 | |
| Record name | 5,6-Diiodo-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-52-8 | |
| Record name | 5,6-Diiodo-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Iodination of Benzo[d]dioxole: A Strategic Approach to 5,6-Disubstitution
The Iodination of Benzo[d][1][2]dioxole: A Strategic Approach to 5,6-Disubstitution
Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for the regioselective iodination of benzo[d][1][2]dioxole, with a specific focus on achieving 5,6-diiodination. Benzo[d][1][2]dioxole, also known as 1,2-methylenedioxybenzene, is a crucial scaffold in numerous natural products and pharmaceutical agents. The targeted introduction of iodine atoms at the 5- and 6-positions transforms this simple heterocycle into a versatile building block for cross-coupling reactions and further molecular elaboration. This document delves into the underlying principles of electrophilic aromatic substitution governing this transformation, outlines detailed experimental protocols, and discusses the rationale behind methodological choices, providing researchers and drug development professionals with a practical and scientifically grounded resource.
Chapter 1: Electronic Landscape and Regioselectivity of the Benzo[d][1][2]dioxole Core
The synthetic feasibility of selectively iodinating the benzo[d][1][2]dioxole ring is fundamentally dictated by its electronic properties. The methylenedioxy bridge acts as a potent electron-donating group (EDG) through resonance, significantly activating the aromatic ring towards electrophilic aromatic substitution (EAS).
The oxygen atoms of the dioxole moiety donate lone-pair electron density into the benzene ring. This donation is most effectively delocalized to the carbon atoms ortho and para to the ether-like linkages. In the C₂ᵥ symmetric benzo[d][1][2]dioxole, these correspond to the 4, 5, 6, and 7 positions. However, due to the fused ring system, the positions adjacent to the oxygen atoms (4 and 7) and those one carbon removed (5 and 6) are distinct. Resonance analysis reveals that the negative charge is preferentially stabilized at the 5- and 6-positions, rendering them the most nucleophilic sites for electrophilic attack.[3][4][5]
This inherent electronic bias makes direct substitution at the 5- and/or 6-positions highly favorable, while substitution at the 4- or 7-positions is rarely observed under typical electrophilic conditions. The initial iodination will statistically favor the 5-position (which is chemically equivalent to the 6-position in the unsubstituted ring). Subsequent iodination is then directed by both the activating methylenedioxy group and the weakly deactivating, yet ortho, para-directing, iodine atom at C-5, leading to strong regiochemical control for substitution at C-6.
Chapter 2: Synthetic Pathways to 5,6-Diiodobenzo[d][1][2]dioxole
Achieving the desired 5,6-diiodinated product is most effectively accomplished through a sequential, two-step iodination process. This approach allows for greater control and minimizes the formation of undesired byproducts. An alternative route starting from the commercially available piperonal offers strategic advantages in certain contexts.
Step 1: Synthesis of 5-Iodobenzo[d][1][2]dioxole
The first step involves the controlled mono-iodination of the starting material. N-Iodosuccinimide (NIS) has emerged as a highly effective and mild reagent for this purpose, often activated by a catalytic amount of a strong acid.[2][6]
The use of an acid catalyst, such as trifluoroacetic acid (TFA), is crucial as it protonates the succinimide nitrogen of NIS, rendering the iodine atom significantly more electrophilic and capable of reacting with the activated aromatic ring.[2][7] Acetonitrile is a common solvent choice due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.[6]
| Reagent System | Catalyst/Activator | Solvent | Temp. | Typical Yield | Reference |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Acetonitrile | Room Temp. | Excellent | [2][8] |
| Iodine (I₂) | Silver Tosylate (AgOTs) | Dichloromethane | Room Temp. | ~85% | [9] |
| Iodine (I₂) | Iodic Acid (HIO₃) / H₂SO₄ | Acetic Acid | < 15 °C | Good | [10][11] |
| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Ionic Liquid | Room Temp. | Good-Excellent | [2] |
Table 1. Selected Methodologies for Mono-iodination of Activated Arenes.
Step 2: Synthesis of 5,6-Diiodobenzo[d][1][2]dioxole
With 5-iodobenzo[d][1][2]dioxole in hand, the second iodine atom can be introduced. The substrate is still activated by the methylenedioxy group, which, along with the ortho, para-directing nature of the existing iodine atom, strongly favors substitution at the 6-position. However, since the ring is now slightly deactivated by the first iodine atom, more forcing conditions may be required compared to the first step. This can be achieved by increasing the stoichiometry of the iodinating agent and catalyst or by employing a more powerful iodinating system.
A potent system for iodinating less reactive or deactivated arenes involves using molecular iodine in the presence of a strong oxidizing agent, such as iodic acid or periodic acid, in a mixture of acetic acid and sulfuric acid.[10][12] This mixture generates a highly electrophilic iodine species, capable of overcoming the slight deactivation imparted by the first iodine substituent.
Chapter 3: Detailed Experimental Protocols
Disclaimer: These protocols are synthesized from established chemical literature. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 5-Iodobenzo[d][1][2]dioxole
This protocol is adapted from methodologies employing N-Iodosuccinimide for the iodination of activated aromatic rings.[2][8]
-
Reaction Setup: To a solution of benzo[d][1][2]dioxole (1.0 eq) in acetonitrile (approx. 0.2 M), add N-Iodosuccinimide (1.05 eq).
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (0.1 eq) dropwise. The addition of acid is crucial for activating the NIS.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine and NIS. Add an equal volume of ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-iodobenzo[d][1][2]dioxole as a pure compound.[13]
Protocol 2: Synthesis of 5,6-Diiodobenzo[d][1][2]dioxole
This protocol is a robust method designed for the introduction of a second iodine atom onto the slightly deactivated ring, based on iodic acid activation.[10][11][14]
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, prepare the iodinating mixture. Cautiously add concentrated sulfuric acid (2.0 eq) to a mixture of acetic acid and acetic anhydride. To this, add 5-iodobenzo[d][1][2]dioxole (1.0 eq) and iodic acid (HIO₃) (0.5 eq).
-
Reaction: Stir the mixture vigorously while maintaining the temperature below 15 °C. The reaction is often exothermic. Allow the reaction to proceed for several hours at room temperature once the initial exotherm has subsided. Monitor by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture over crushed ice. A precipitate should form.
-
Quenching and Isolation: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) portion-wise until the characteristic purple/brown color of iodine disappears. This step reduces any hypervalent iodine species and excess oxidant.[11] Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water and then with a cold, dilute sodium bicarbonate solution to remove residual acids.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 5,6-diiodobenzo[d][1][2]dioxole.
Chapter 4: Mechanistic Insights
The iodination of benzo[d][1][2]dioxole proceeds via a classical electrophilic aromatic substitution mechanism. The key is the generation of a sufficiently powerful electrophilic iodine species (I⁺ equivalent).
-
Activation: The acid catalyst protonates the carbonyl oxygen or nitrogen of NIS, withdrawing electron density and making the N-I bond weaker and the iodine atom more electrophilic.
-
Nucleophilic Attack: The electron-rich π-system of the benzo[d][1][2]dioxole ring attacks the electrophilic iodine atom. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is typically the rate-determining step.
-
Re-aromatization: A weak base (e.g., the solvent or the counter-ion of the acid) removes the proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring and yielding the final iodinated product.
Conclusion
The 5,6-diiodination of benzo[d][1][2]dioxole is a valuable transformation that provides a key intermediate for organic synthesis. A strategic, two-step approach, beginning with a controlled mono-iodination using mild reagents like NIS, followed by a second iodination under more forcing conditions, offers a reliable and high-yielding pathway. Understanding the fundamental principles of electrophilic aromatic substitution and the directing effects of the methylenedioxy group is paramount to achieving the desired regioselectivity. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to utilize this powerful synthetic tool in their drug discovery and materials science endeavors.
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Navigating the Synthetic Landscape of 5,6-Diiodobenzo(1,3)dioxole: A Technical Guide for Researchers
Introduction: The benzo(1,3)dioxole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous natural products and pharmacologically active molecules.[1][2][3] Functionalization of this core structure provides a pathway to novel compounds with diverse biological activities. Among these, halogenated derivatives serve as versatile synthetic intermediates. This technical guide focuses on 5,6-diiodobenzo(1,3)dioxole, a compound for which explicit experimental data is sparse in publicly accessible literature. Consequently, this document synthesizes information from analogous compounds and established chemical principles to provide a comprehensive overview of its probable physical and chemical properties, a plausible synthetic route, and its potential applications, particularly for professionals in drug development and organic synthesis.
Molecular Structure and Inferred Physicochemical Properties
| Property | 1,3-Benzodioxole[6] | 5-Iodo-1,3-benzodioxole[5] | 5,6-Dibromobenzo(1,3)dioxole[4] | This compound (Estimated) |
| Molecular Formula | C₇H₆O₂ | C₇H₅IO₂ | C₇H₄Br₂O₂ | C₇H₄I₂O₂ |
| Molecular Weight | 122.12 g/mol | 248.02 g/mol | 279.91 g/mol | 373.91 g/mol |
| Physical State | Colorless liquid | Liquid | White to pale reddish-yellow crystalline powder | Likely a solid at room temperature |
| Melting Point | -18 °C | Not available | 84 - 88 °C | Expected to be higher than the dibromo analog |
| Boiling Point | 172-173 °C | Not available | Not available | Significantly higher than the parent compound |
| Solubility | Sparingly soluble in water, soluble in organic solvents[7] | Not available | Not available | Expected to have low solubility in water and good solubility in common organic solvents |
Expert Rationale: The introduction of two iodine atoms is expected to significantly increase the molecular weight and van der Waals forces, leading to a higher melting and boiling point compared to the parent and dibromo compounds. The compound is anticipated to be a solid at room temperature. Its solubility profile is likely to be similar to other halogenated aromatic compounds, with poor aqueous solubility and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.
Proposed Synthesis and Mechanistic Considerations
A plausible synthetic route to this compound involves the direct electrophilic iodination of 1,3-benzodioxole. The methylenedioxy group is an activating group, directing electrophilic substitution to the aromatic ring.[1]
Experimental Protocol: Electrophilic Iodination
-
Reaction Setup: To a solution of 1,3-benzodioxole in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-iodosuccinimide (NIS) as the iodinating agent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Catalysis: The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid, can enhance the rate of iodination.[8]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted iodine. The product is then extracted with an organic solvent.
-
Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, making it suitable for the iodination of activated aromatic rings.
-
Acid Catalysis: The acid catalyst protonates NIS, increasing its electrophilicity and accelerating the reaction.
-
Aqueous Workup: The use of sodium thiosulfate is crucial for quenching the reaction and removing colored iodine impurities, simplifying purification.
Caption: Proposed synthetic workflow for this compound.
Predicted Spectral Characteristics
While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the structure.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the methylene protons of the dioxole ring. The chemical shift of the aromatic protons would be downfield due to the deshielding effect of the iodine atoms.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the iodinated aromatic carbons, the non-iodinated aromatic carbons, the carbon of the methylene bridge, and the quaternary aromatic carbons of the fused ring system. Online prediction tools can provide estimated chemical shifts.[9][10][11]
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) at m/z 373.9, corresponding to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms.
Chemical Reactivity and Applications in Drug Development
The primary utility of this compound in a research and drug development context lies in its potential as a substrate for cross-coupling reactions. Aryl iodides are highly reactive partners in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[12][13][14][15]
Caption: Reactivity and potential applications of this compound.
The two iodine atoms at the 5 and 6 positions offer the potential for sequential or double cross-coupling reactions, enabling the synthesis of a wide array of novel benzo(1,3)dioxole derivatives with diverse functionalities. This is particularly valuable in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery. The benzo(1,3)dioxole moiety itself is known to be a part of compounds with anticancer, anti-inflammatory, and neuroprotective properties, making its derivatives attractive targets for synthesis.[2][3][16]
Safety and Handling
Organoiodine compounds should be handled with care.[17] Although specific toxicity data for this compound is unavailable, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a cool, dry place away from light and incompatible materials.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While direct experimental data for this compound remains elusive, a comprehensive understanding of its properties and reactivity can be constructed through the analysis of analogous compounds and fundamental principles of organic chemistry. Its potential as a versatile building block in the synthesis of novel, biologically active molecules makes it a compound of significant interest for researchers in medicinal chemistry and drug development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization, paving the way for its application in the discovery of new therapeutic agents.
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An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 5,6-Diiodobenzodioxole
An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 5,6-Diiodobenzo[1][2]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 5,6-diiodobenzo[1]dioxole. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also the underlying scientific principles and experimental considerations. We will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts and coupling patterns. Furthermore, we will explore the expected mass spectrum, detailing the molecular ion and characteristic fragmentation patterns. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize 5,6-diiodobenzo[1]dioxole in their own work.
Introduction
5,6-Diiodobenzo[1]dioxole is a halogenated derivative of 1,3-benzodioxole, a structural motif present in numerous natural products and pharmacologically active molecules.[2][3] The introduction of iodine atoms at the 5 and 6 positions of the benzodioxole ring significantly influences its chemical reactivity and provides handles for further synthetic transformations, such as cross-coupling reactions.[4] Accurate and comprehensive characterization of this compound is the foundation of reliable and reproducible research. This guide will focus on the two primary analytical techniques for structural elucidation of organic molecules: NMR spectroscopy and mass spectrometry.
Molecular Structure and Key Features
The structure of 5,6-diiodobenzo[1]dioxole consists of a benzene ring fused to a five-membered dioxole ring. The two iodine atoms are substituted on the aromatic ring. This seemingly simple structure presents interesting features that are reflected in its spectral data.
Diagram 1: Molecular Structure of 5,6-Diiodobenzo[1]dioxole
Caption: Structure of 5,6-diiodobenzo[1]dioxole with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5,6-diiodobenzo[1]dioxole, we will predict the ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5,6-diiodobenzo[1]dioxole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Diagram 2: NMR Experimental Workflow
Caption: A streamlined workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5,6-diiodobenzo[1]dioxole is expected to be relatively simple, exhibiting two key signals. The predictions are based on the analysis of structurally similar compounds, such as 5,6-dibromobenzo[d][1]dioxole and the parent 1,3-benzodioxole.[5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4, H-7 | ~ 7.3 | s | 2H | These aromatic protons are in identical chemical environments, deshielded by the electronegative oxygen atoms and the iodine atoms. The symmetry of the substitution pattern results in a single signal. The exact shift is influenced by the strong electron-withdrawing and anisotropic effects of the iodine atoms. |
| O-CH₂-O | ~ 6.1 | s | 2H | The methylene protons of the dioxole ring are equivalent and appear as a sharp singlet. This signal is highly characteristic of the benzodioxole moiety.[8] |
Note: The actual chemical shifts may vary slightly depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5, C-6 | ~ 90-100 | The most upfield of the aromatic carbons, these are directly attached to the iodine atoms. The "heavy atom effect" of iodine causes a significant upfield shift. |
| C-4, C-7 | ~ 115-125 | These aromatic carbons are adjacent to the iodine-substituted carbons and are expected to be in a relatively standard aromatic region. |
| C-3a, C-7a | ~ 145-155 | These carbons are part of the fused ring system and are deshielded by the directly attached oxygen atoms. |
| O-CH₂-O | ~ 102 | This methylene carbon signal is highly characteristic of the benzodioxole core and typically appears in this region.[9] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
The choice of ionization technique is critical for obtaining a meaningful mass spectrum.
Step-by-Step Methodology:
-
Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as a solution infused into the ion source. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent option. For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.[10][11]
-
Ionization Technique:
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. It is suitable for GC-MS analysis.
-
Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which typically results in a prominent molecular ion peak, making it ideal for determining the molecular weight.
-
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with high-resolution instruments providing accurate mass measurements.
-
Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
Diagram 3: Mass Spectrometry Experimental Workflow
Caption: A generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The mass spectrum of 5,6-diiodobenzo[1]dioxole will be characterized by a distinct molecular ion peak and a predictable fragmentation pattern.
| m/z | Ion | Description |
| 374 | [M]⁺ | Molecular Ion: The molecular weight of C₇H₄I₂O₂ is 373.85 g/mol . The molecular ion peak will be observed at m/z 374 (as the most abundant isotope of iodine is ¹²⁷I). This peak should be intense, especially with soft ionization techniques like ESI. |
| 247 | [M - I]⁺ | Loss of one Iodine atom: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical. This will result in a significant peak at m/z 247. |
| 120 | [M - 2I]⁺ | Loss of two Iodine atoms: Subsequent loss of the second iodine atom will lead to a peak at m/z 120, corresponding to the benzodioxole cation. |
| 121 | [C₇H₅O₂]⁺ | Fragment from cleavage: Other fragmentation pathways may also be observed. |
Isotopic Pattern: A key feature to look for is the isotopic signature. While iodine is monoisotopic (¹²⁷I), the presence of two iodine atoms will give a characteristic isotopic pattern for the molecular ion and iodine-containing fragments in high-resolution mass spectrometry.
Conclusion
The structural elucidation of 5,6-diiodobenzo[1]dioxole relies on the careful application and interpretation of NMR and mass spectrometry data. This guide provides a comprehensive overview of the expected spectral features, grounded in established analytical principles. The predicted ¹H and ¹³C NMR spectra highlight the characteristic signals of the benzodioxole core and the influence of the iodine substituents. The predicted mass spectrum showcases the expected molecular ion and key fragmentation patterns that can confirm the compound's identity and molecular weight. By following the outlined experimental protocols and utilizing the provided spectral predictions, researchers can confidently identify and characterize 5,6-diiodobenzo[1]dioxole, ensuring the integrity and success of their scientific endeavors.
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Reactivity of the carbon-iodine bond in 5,6-diiodobenzo(1,3)dioxole
An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5,6-Diiodobenzo(1,3)dioxole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility is primarily derived from the two carbon-iodine (C-I) bonds, which serve as versatile handles for molecular elaboration through a variety of cross-coupling reactions. The benzodioxole moiety itself is a key structural feature in numerous natural products and pharmaceuticals.[1][2][3] This guide provides a detailed exploration of the inherent reactivity of the C-I bonds in this specific diiodo-compound. We will examine the theoretical principles governing this reactivity, present field-tested protocols for its key transformations, and discuss strategies for controlling selectivity in sequential functionalization.
The Fundamental Nature of the Aryl-Iodide Bond
The exceptional utility of this compound in synthesis is rooted in the intrinsic properties of the carbon-iodine bond. Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest, making it the most reactive.[4] This reactivity is a direct consequence of its low bond dissociation energy (BDE), which facilitates the crucial initial step in most cross-coupling catalytic cycles: oxidative addition.
In this step, a low-valent transition metal catalyst, typically Palladium(0), inserts itself into the C-I bond.[5][6] The significantly lower energy barrier for this process with a C-I bond compared to C-Br or C-Cl bonds allows for highly selective reactions under mild conditions, leaving other, stronger halogen bonds intact.[6]
| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Aryl C-F | ~124 | Very Low |
| Aryl C-Cl | ~96 | Low |
| Aryl C-Br | ~81 | Moderate |
| Aryl C-I | ~65 | High |
| Data adapted from literature on comparative bond dissociation energies.[6] |
The two iodine atoms in this compound are positioned on adjacent carbons of the benzene ring. The electron-donating nature of the fused methylenedioxy group influences the electronic properties of the aromatic ring, which can affect the reactivity of the C-I bonds.[7] A primary challenge and opportunity in utilizing this substrate is achieving selective mono-functionalization, as the introduction of a substituent at the 5- or 6-position will invariably alter the steric and electronic environment of the remaining C-I bond, influencing its susceptibility to a second coupling event.[8][9]
Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The C-I bonds of this compound are ideal substrates for a suite of powerful palladium-catalyzed cross-coupling reactions. These methods provide reliable pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[10][11] It is extensively used to construct biaryl and styrenyl frameworks, which are common motifs in pharmaceutical agents.
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₂CO₃ (3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling provides a direct route to form C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12][13] This reaction is exceptionally valuable for synthesizing conjugated enynes and internal alkynes, which are precursors for complex heterocyclic systems and functional materials. The reaction is typically co-catalyzed by palladium and copper(I) iodide.[14]
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as anhydrous THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.), a copper(I) co-catalyst like CuI (2-5 mol%), and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (1-3 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude product by flash column chromatography.
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a vast array of primary and secondary amines.[15][16] This reaction is critical in drug discovery, as the aniline substructure is prevalent in many bioactive molecules. The success of this transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[17]
-
Setup: Charge an oven-dried vial or flask with a magnetic stir bar, the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.).[16][18]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv.), followed by the amine (1.2-1.5 equiv.) and an anhydrous solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor for completion by an appropriate method (LC-MS, GC-MS).
-
Workup: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product into an organic solvent, wash the combined organic phases, dry over a drying agent, and concentrate in vacuo.
-
Purification: The desired aryl amine is purified from the crude residue by column chromatography.
Caption: Synthetic pathways from this compound.
Key factors influencing selectivity include:
-
Stoichiometry: The most straightforward method to favor mono-substitution is to use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to the diiodo-substrate. To achieve difunctionalization, a larger excess (>2.2 equivalents) is required.
-
Reaction Conditions: Lower temperatures and shorter reaction times can often halt the reaction after the first coupling, which is typically faster than the second.
-
Electronic and Steric Effects: The substituent installed in the first coupling reaction modifies the reactivity of the second C-I bond. An electron-withdrawing group may deactivate the ring towards further oxidative addition, while a bulky group can sterically hinder the palladium catalyst from accessing the adjacent C-I bond. Researchers can exploit these effects to design sequential, chemoselective coupling strategies.
Conclusion
The carbon-iodine bonds in this compound exhibit predictable and robust reactivity, positioning this molecule as a premier building block for complex molecular synthesis. Governed by the principles of bond dissociation energy, these C-I bonds are selectively activated by palladium catalysts, enabling access to a diverse array of substituted benzodioxole derivatives through well-established cross-coupling methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By carefully controlling stoichiometry and reaction conditions, researchers can navigate between mono- and di-functionalization, unlocking a vast chemical space for applications in drug discovery, agrochemicals, and materials science. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile scaffold.
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Crystal structure of bis{3-(benzo[d]d[19][20]ioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. ResearchGate.
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Crystal structure of 1-(5-(benzo[d]d[19][20]ioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. ResearchGate.
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
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- 19. Aryl-Iodide Bonds → News → Sustainability [news.sustainability-directory.com]
- 20. researchgate.net [researchgate.net]
Discovery and history of 5,6-diiodobenzo(1,3)dioxole
An In-depth Technical Guide to 5,6-Diiodobenzo(1,3)dioxole: Synthesis, Properties, and Applications
Foreword for the Modern Researcher
The benzo[1]dioxole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[2] While derivatives such as methylenedioxymethamphetamine (MDMA) and the insecticide synergist piperonyl butoxide are widely recognized, the di-iodinated analogue, this compound, represents a more specialized yet potentially valuable tool for modern drug discovery and materials science. This guide provides a comprehensive overview of this compound, from its theoretical synthesis to its potential applications, offering a foundation for researchers looking to explore this unique chemical entity.
Part 1: The Benzodioxole Core: A Foundation of Versatility
The benzo[1]dioxole ring system, also known as 1,2-methylenedioxybenzene, is characterized by a benzene ring fused to a 1,3-dioxole ring. This structure is found in a variety of natural products, including safrole from sassafras oil and piperine from black pepper.[2] The electronic nature of the methylenedioxy bridge imparts distinct reactivity to the aromatic ring, influencing its susceptibility to electrophilic substitution and its interaction with biological targets.
The Significance of Halogenation
Halogenation of the benzodioxole ring is a critical step in the synthesis of many complex molecules. Halogen atoms, particularly iodine, can serve as versatile synthetic handles for introducing further functionality through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Additionally, the introduction of bulky and lipophilic iodine atoms can significantly modulate the pharmacological properties of a molecule, potentially enhancing its binding affinity to target proteins or altering its metabolic profile.
Part 2: Synthesis of this compound: A Proposed Pathway
Experimental Protocol: Electrophilic Iodination of Benzo[1][2]dioxole
This protocol is based on the direct iodination of the electron-rich aromatic ring of benzo[1]dioxole.
Materials:
-
Benzo[1]dioxole
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (concentrated)
-
Methanol
-
Dichloromethane
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzo[1]dioxole in a suitable solvent such as methanol.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) followed by a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Oxidative Iodination: Slowly add an oxidizing agent, such as periodic acid, to the reaction mixture. The in-situ generation of the highly electrophilic iodine species (I⁺) will drive the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
The use of an oxidizing agent is crucial for generating the electrophilic iodine species required for the substitution reaction on the activated benzodioxole ring.
-
The acidic catalyst protonates the oxidizing agent, further enhancing its activity.
-
The choice of a polar protic solvent like methanol helps to solvate the reagents and facilitate the reaction.
-
The aqueous workup with sodium thiosulfate is a standard procedure to neutralize and remove excess iodine.
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Part 3: Physicochemical Properties and Characterization
The precise physicochemical properties of this compound are not extensively documented. However, based on the properties of the analogous 5,6-dibromobenzo(1,3)dioxole, the following characteristics can be anticipated.[4]
Predicted Physicochemical Data
| Property | Predicted Value |
| Molecular Formula | C₇H₄I₂O₂ |
| Molecular Weight | 373.92 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be higher than the dibromo analog (84-88 °C)[4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Analytical Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets: one for the two equivalent aromatic protons and another for the two methylene protons of the dioxole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the iodinated aromatic carbons, the non-iodinated aromatic carbons, and the methylene carbon.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic peaks for the C-O-C stretching of the dioxole ring and the C-H stretching of the aromatic and methylene groups.
Part 4: Applications in Research and Development
While specific applications for this compound are not widely reported, its structure suggests significant potential in several areas of chemical and pharmaceutical research.
Intermediate in Organic Synthesis
The two iodine atoms on the aromatic ring make this compound an excellent building block for the synthesis of more complex molecules. It can readily participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This makes it a valuable intermediate for creating libraries of novel compounds for drug discovery screening.
Scaffold for Biologically Active Molecules
The benzo[1]dioxole moiety is a common feature in many biologically active compounds.[2] The di-iodo substitution pattern could be exploited to develop novel therapeutic agents. For instance, the lipophilicity and potential for halogen bonding conferred by the iodine atoms could enhance the binding of the molecule to specific biological targets.
Workflow for Utilizing this compound in Drug Discovery
Caption: Drug discovery workflow using the target compound.
Conclusion
This compound, while not a commonplace chemical, holds considerable promise as a versatile building block for synthetic and medicinal chemists. Its straightforward, albeit not widely documented, synthesis opens the door to a vast chemical space of novel benzodioxole derivatives. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to explore the potential of this intriguing molecule and to harness its unique properties in the development of new materials and therapeutics.
References
-
Vertex AI Search. 5,6-Dichlorobenzo[d][1]dioxole - MySkinRecipes. Accessed January 18, 2026.
- Chem-Impex. 5,6-Dibromo-1,3-benzodioxole. Accessed January 18, 2026.
- Sigma-Aldrich. 5,6-DIBROMO-BENZO(1,3)DIOXOLE AldrichCPR. Accessed January 18, 2026.
-
Google Patents. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1] dioxols. Accessed January 18, 2026.
- PubChem. (5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol. Accessed January 18, 2026.
-
PubMed. Discovery of (R)-5-(benzo[d][1]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) as a potent Bmx inhibitor for the treatment of NSCLC. Accessed January 18, 2026.
- ChemicalBook. 21505-20-4(5,6-DIHYDROXY-1,3-BENZODIOXOLE) Product Description. Accessed January 18, 2026.
- Grokipedia. 1,3-Benzodioxole. Accessed January 18, 2026.
-
Indian Academy of Sciences. Synthesis and characterization of novel benzo[d][1]dioxole substituted organo selenium compounds: X-ray structure of. Accessed January 18, 2026.
- National Institutes of Health. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Accessed January 18, 2026.
- Grokipedia. 1,3-Benzodioxole. Accessed January 18, 2026.
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The Strategic Application of 5,6-Diiodobenzo(1,3)dioxole in Modern Drug Discovery and Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic utility and potential research applications of 5,6-diiodobenzo(1,3)dioxole. As a highly functionalized building block, this di-iodinated scaffold holds significant promise for the construction of complex molecular architectures relevant to medicinal chemistry, materials science, and synthetic organic chemistry. This document outlines a proposed synthetic route to this compound, its characterization, and detailed protocols for its application in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. Through these methodologies, we illustrate the potential for this versatile intermediate to access a diverse range of bioactive scaffolds, such as substituted stilbenes and bi-aryl compounds, which are of considerable interest in contemporary drug discovery programs.
Introduction: The Benzodioxole Scaffold and the Strategic Importance of Iodination
The 1,3-benzodioxole moiety is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, antifungal, antiepileptic, and antitumor properties[1]. The strategic introduction of iodine atoms onto this scaffold at the 5- and 6-positions dramatically enhances its synthetic versatility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making di-iodoaromatics highly effective substrates in a variety of transition metal-catalyzed cross-coupling reactions. This heightened reactivity allows for sequential and site-selective functionalization, providing a powerful tool for the rapid generation of molecular diversity from a single, readily accessible starting material.
This guide will serve as a comprehensive resource for researchers, chemists, and drug development professionals, providing both the foundational knowledge and practical protocols necessary to harness the synthetic potential of this compound.
Synthesis and Characterization of this compound
While a dedicated synthetic procedure for this compound is not extensively documented in the literature, a reliable synthesis can be proposed based on established iodination methodologies for electron-rich aromatic compounds.
Proposed Synthetic Route: Direct Iodination of 1,3-Benzodioxole
A promising approach for the synthesis of this compound involves the direct electrophilic iodination of commercially available 1,3-benzodioxole. Several reagent systems are known to be effective for the iodination of activated aromatic rings.
Method 1: N-Iodosuccinimide (NIS) with a Catalytic Amount of Trifluoroacetic Acid
This method is known for its mild reaction conditions and high regioselectivity for the iodination of electron-rich aromatics[2].
-
Reaction Scheme:
Caption: Proposed synthesis of this compound via direct iodination.
Method 2: Iodine and a Strong Oxidizing Agent
Reagent systems such as iodine in the presence of periodic acid (HIO₄) or Selectfluor® are also effective for the di-iodination of aromatic compounds.
Detailed Experimental Protocol (Proposed)
Materials:
-
1,3-Benzodioxole (1.0 eq)
-
N-Iodosuccinimide (NIS) (2.2 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1,3-benzodioxole in acetonitrile, add N-iodosuccinimide and trifluoroacetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Predicted Spectroscopic Characterization
| Technique | Predicted Data |
| ¹H NMR | A singlet for the two aromatic protons (H-4 and H-7) and a singlet for the methylene protons of the dioxole ring. |
| ¹³C NMR | Signals for the two equivalent iodinated aromatic carbons, the two equivalent non-iodinated aromatic carbons, the two equivalent carbons of the dioxole ring, and the methylene carbon. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of C₇H₄I₂O₂. |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C-O-C stretching of the dioxole ring, and C-I stretching. |
Potential Research Applications: A Gateway to Novel Molecular Architectures
The dual iodine substituents on the this compound scaffold serve as versatile handles for the introduction of a wide range of functionalities through palladium-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling: Synthesis of Bi-aryl and Poly-aryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. The di-iodo nature of this compound allows for both mono- and di-arylation, leading to the synthesis of complex bi-aryl and poly-aryl structures that are prevalent in many kinase inhibitors and other bioactive molecules.
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 eq for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Add the solvent mixture and degas the solution by bubbling with argon for 15 minutes.
-
Add the palladium catalyst and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Access to Aryl Alkynes and Conjugated Systems
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to aryl alkynes. These motifs are valuable precursors for the synthesis of various heterocyclic compounds and are found in a number of natural products and pharmaceuticals.
Caption: Sonogashira coupling for the synthesis of bis-alkynes.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (2.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in the chosen solvent, add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the base.
-
Degas the mixture and stir at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Synthesis of Substituted Stilbenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. Applying this reaction to this compound provides a direct route to stilbene derivatives, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Caption: Heck reaction for the synthesis of stilbene derivatives.
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene, 2.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., DMF or Acetonitrile)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve this compound, the alkene, the palladium catalyst, and the ligand in the solvent.
-
Add the base and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound represents a highly valuable and versatile building block for organic synthesis and drug discovery. Its facile, albeit proposed, synthesis and the high reactivity of its carbon-iodine bonds in palladium-catalyzed cross-coupling reactions provide a powerful platform for the construction of a wide array of complex and potentially bioactive molecules. The detailed protocols provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising intermediate, thereby accelerating the discovery and development of novel chemical entities with therapeutic and materials science applications.
References
-
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. [Link]
-
Olivares, F., & O'Brien, P. (2018). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. Molecules, 23(8), 1863. [Link]
-
Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
Leite, A. C. L., & Brondani, D. J. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 60(6-7), 541-545. [Link]
-
Khan, Z. A., Iqbal, A., & Shahzad, S. A. (2017). Synthetic approaches toward stilbenes and their related structures. Synthetic Communications, 47(8), 735-768. [Link]
-
Olah, G. A., Qi, W., & Mathew, T. (1995). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Synthesis, 1995(11), 1343-1344. [Link]
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Stability and storage of 5,6-diiodobenzo(1,3)dioxole
An In-depth Technical Guide to the Stability and Storage of 5,6-Diiodobenzo(1,3)dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile synthetic intermediate utilized in the development of novel pharmaceutical and agrochemical agents. Its unique electronic and steric properties, conferred by the diiodo substitution on the benzodioxole core, make it a valuable building block in organic synthesis. However, the presence of iodine atoms also introduces potential stability challenges. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of organic chemistry and data from related compounds to offer field-proven insights for researchers.
Introduction: The Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a key structural feature in a wide array of biologically active natural products and synthetic compounds.[1] Its presence is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] The rigid, planar structure of the benzodioxole ring system serves as a valuable scaffold for the spatial presentation of pharmacophoric elements. The introduction of iodine atoms at the 5 and 6 positions further functionalizes this core, enabling a range of cross-coupling reactions and other synthetic transformations.[2]
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of this compound is essential for its proper handling and storage. While specific experimental data for this exact compound is not widely published, its properties can be inferred from the parent 1,3-benzodioxole and related halogenated aromatics.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₇H₄I₂O₂ | Based on chemical structure. |
| Molecular Weight | 373.92 g/mol | Calculated from atomic weights. |
| Appearance | Likely a solid at room temperature | The increased molecular weight and intermolecular forces due to iodine atoms suggest a solid state. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | The hydrophobic benzene ring and iodine atoms dominate the polarity. |
| Reactivity | The C-I bonds are susceptible to cleavage under certain conditions (e.g., light, heat, presence of catalysts). The benzodioxole ring can be sensitive to strong acids. | General reactivity of iodo-aromatic compounds and ethers. |
Core Stability Considerations and Potential Degradation Pathways
The stability of this compound is primarily influenced by the lability of the carbon-iodine bonds and the integrity of the benzodioxole ring. Several factors can contribute to its degradation.
Photostability
Aromatic iodides are known to be sensitive to light. The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the C-I bond, leading to the formation of highly reactive aryl and iodine radicals. This process can initiate a cascade of secondary reactions, resulting in the formation of impurities.
-
Mechanism-Driven Protocol: To mitigate photodegradation, this compound should always be handled in a laboratory with minimized exposure to direct sunlight and strong artificial light. Storage in amber glass vials or containers wrapped in aluminum foil is a mandatory precaution.
Caption: Postulated initial step of photodegradation of this compound.
Thermal Stability
Elevated temperatures can provide the necessary activation energy for the degradation of this compound. While the aromatic C-I bond is generally more stable than its aliphatic counterpart, it can still undergo thermolysis, particularly in the presence of trace impurities that may act as catalysts. Studies on related hypervalent iodine compounds have shown that decomposition onset temperatures can vary significantly based on substitution patterns, with some compounds being highly unstable.[3][4]
-
Expert Insight: While not a hypervalent iodine compound, the presence of two iodine atoms on the electron-rich benzodioxole ring could potentially lower the thermal stability compared to simpler iodo-aromatics. Therefore, avoiding exposure to high temperatures during storage and handling is critical.
Oxidative and Hydrolytic Stability
The benzodioxole ring, being an ether, is generally stable to hydrolysis under neutral conditions. However, strong acids can catalyze the cleavage of the ether linkages. Strong oxidizing agents should also be avoided, as they can potentially oxidize the aromatic ring or the iodine substituents. Forced degradation studies on similar complex molecules have demonstrated susceptibility to oxidative and hydrolytic stress.[5]
-
Trustworthiness in Practice: All solvents and reagents used with this compound should be free from strong acidic or oxidizing impurities. The use of freshly distilled or high-purity solvents is recommended.
Caption: Potential degradation pathways for this compound under various stress conditions.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[6] Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the risk of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation and reactions with atmospheric moisture. |
| Light | Store in the dark, in amber vials or containers protected from light. | To prevent photodegradation. |
| Container | Use tightly sealed, appropriate containers.[6] For solids, glass vials with screw caps lined with an inert material (e.g., PTFE) are suitable. | To prevent contamination and exposure to air and moisture. |
| Location | Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. | To ensure safety and prevent accidental reactions. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Dispensing: When dispensing the solid, use spark-proof tools and minimize the creation of dust.
-
Inert Atmosphere: For sensitive reactions, dispense the compound under an inert atmosphere.
-
Cleaning: Clean up spills promptly, avoiding dust generation.
Analytical Methods for Purity and Stability Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been in storage for an extended period.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for assessing the purity of aromatic compounds.[7] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point for method development. The high molar absorptivity of the aromatic ring should provide good sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be employed. A capillary column suitable for the analysis of aromatic compounds should be used. This technique can also aid in the identification of potential degradation products.[8]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound and identifying any major impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the C-O-C stretches of the dioxole ring and the aromatic C-H bonds.
Experimental Protocol: Purity Assessment by HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a data acquisition system.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare the sample to be analyzed at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm)
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area.
Caption: A typical workflow for purity assessment of this compound by HPLC.
Conclusion
While this compound is a valuable synthetic intermediate, its stability is a critical consideration for its effective use in research and development. The presence of iodine atoms on the benzodioxole ring necessitates careful handling and storage to prevent degradation induced by light, heat, and chemical incompatibilities. By adhering to the protocols outlined in this guide, researchers can ensure the integrity and purity of this important compound, thereby enhancing the reliability and reproducibility of their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- Al-Warhi, T., Rizvi, S. U. F., & Ahmad, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 8(6), 1146-1161.
- Knochel, P., & Cledera, F. X. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954.
- Merz, K. M. (2007). Advances in the direct iodination of aromatic compounds. Tetrahedron, 63(52), 12697-12711.
- Fructamine S.P.A. (2009). Process for the iodination of aromatic compounds. EP2093206A1.
-
Rico-Molina, M., Altarejos, J., & Salido, S. (2024). (E)-1-(Benzo[d][2][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938.
-
Endo, A., & Kennan, A. J. (2001). Process for synthesis of 5-(-hydroxyalkyl) benzo[2][9] dioxols. CN1332736A. Google Patents.
- Osička, R., & Tarábek, J. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry, 20, 1386-1396.
- Kotha, S., & Lahiri, K. (2001). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Indian Journal of Chemistry-Section B, 40(12), 1228-1230.
- Bauzá, A., & Frontera, A. (2015).
- Redeker, M., Wick, A., & Ternes, T. A. (2018). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
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Waser, J. (2021, June 23). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Retrieved from [Link]
- Dall'Oglio, P., & Fabry, D. C. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development, 28(8), 1735-1745.
- The Owner Societies. (2019). Preparation of 5,6-Dihydroxyindole.
- Anufriev, S. A., & Sivaev, I. B. (2023). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. International Journal of Molecular Sciences, 24(2), 1547.
- Zhang, Y., & Li, J. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2023, 3116223.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde.
- Dal Piaz, F., & De Caprariis, P. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 223-231.
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Al-Warhi, T., Rizvi, S. U. F., & Ahmad, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]
- d'Ischia, M., & Napolitano, A. (2010). Efficient Synthesis of 5,6-Dihydroxyindole Dimers, Key Eumelanin Building Blocks, by a Unified o-Ethynylaniline-Based Strategy. Organic Letters, 12(10), 2346-2349.
- Gladysz, J. A., & Jurisch, M. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry, 13, 2456-2466.
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Gladysz, J. A., & Jurisch, M. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds. Semantic Scholar. Retrieved from [Link]
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- Ing. Petr Švec - PENTA s.r.o. (2024). 1,3-Dioxolane - SAFETY DATA SHEET.
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- K-R. Sveinbjörnsson, & B. K. Shoichet. (2025). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry.
- Sadowska, M., & Caban, M. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). International Journal of Molecular Sciences, 24(1), 461.
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Methodological & Application
Mastering C-C Bond Formation: A Guide to Suzuki-Miyaura Coupling with 5,6-diiodobenzodioxole
Mastering C-C Bond Formation: A Guide to Suzuki-Miyaura Coupling with 5,6-diiodobenzo[1][2]dioxole
Introduction: The Significance of the Benzodioxole Scaffold
The benzo[1][2]dioxole (or methylenedioxyphenyl) moiety is a privileged structural motif present in a vast array of natural products and pharmacologically active molecules. Its appearance in compounds ranging from the antidepressant laetispicine to the anticonvulsant stiripentol underscores its importance in medicinal chemistry.[3] The ability to controllably functionalize this core structure is paramount for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for creating carbon-carbon bonds.[4]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to 5,6-diiodobenzo[1][2]dioxole. This particular substrate presents a unique challenge and opportunity: the presence of two reactive iodine atoms allows for either selective mono-arylation to generate valuable functionalized intermediates or exhaustive di-arylation to build complex, symmetrical, or unsymmetrical biaryl systems.[2][5] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for controlling selectivity, and offer insights into troubleshooting and optimization.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid) with an organic halide.[6] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is the key to its success. It comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which inserts itself into the carbon-iodine bond of the 5,6-diiodobenzo[1][2]dioxole. This is often the rate-determining step of the reaction.[4] The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) intermediate. The reactivity of the organic halide is crucial here, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions.[7]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium(II) center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[2][4] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium, displacing the halide.[8] The choice of base is therefore critical for reaction efficiency.[5]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center—the benzodioxole ring and the newly transferred group from the boronic acid—couple together, forming the desired C-C bond.[7] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating this fundamental catalytic process.
Caption: Workflow for achieving selective mono- or di-arylation.
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for specific boronic acids. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Selective Mono-Arylation of 5,6-diiodobenzod[1][2]ioxole
This protocol is designed to favor the formation of the mono-substituted product by limiting the amount of the boronic acid coupling partner.
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 5,6-diiodobenzod[1][2]ioxole | 373.91 | 374 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | - | - | 1.05 mmol | 1.05 |
| Pd(PPh₃)₄ | 1155.56 | 23 mg | 0.02 mmol | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 10 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-diiodobenzod[1][2]ioxole (374 mg, 1.0 mmol), the desired arylboronic acid (1.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting diiodo compound and the appearance of two new spots (mono- and di-substituted products). Stop the reaction when the ratio of mono- to di-substituted product is optimal.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired mono-arylated product from the di-arylated byproduct and any unreacted starting material.
Protocol 2: Exhaustive Di-Arylation of 5,6-diiodobenzod[1][2]ioxole
This protocol is optimized to drive the reaction to completion, forming the di-substituted product by using an excess of the boronic acid and more forcing conditions.
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 5,6-diiodobenzod[1][2]ioxole | 373.91 | 374 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | - | - | 2.5 mmol | 2.5 |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 24.5 mg | 0.03 mmol | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.3 g | 4.0 mmol | 4.0 |
| Toluene | - | 10 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-diiodobenzod[1][2]ioxole (374 mg, 1.0 mmol), the arylboronic acid (2.5 mmol), and cesium carbonate (1.3 g, 4.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (10 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂ adduct, 24.5 mg, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and the mono-arylated intermediate are fully consumed. This may take 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (40 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality and Optimization: A Deeper Dive
The success of these protocols lies in the rational selection of each component.
-
Choice of Catalyst & Ligand: For simple mono-arylation, a standard catalyst like Pd(PPh₃)₄ is often sufficient. For the more demanding di-arylation, a more robust catalyst system like PdCl₂(dppf) is employed. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes efficient oxidative addition and reductive elimination, and prevents catalyst decomposition at higher temperatures, leading to higher yields in challenging couplings. [9]* The Role of the Base: A milder base like K₂CO₃ is used for mono-arylation to avoid overly rapid reaction rates that could lead to over-reaction. For di-arylation, a stronger and more soluble base like Cs₂CO₃ is used to ensure complete activation of the boronic acid and to drive the second, more sterically hindered coupling to completion. [8]* Solvent System: A mixture of an organic solvent and water is standard. The organic solvent (Dioxane, Toluene) solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Toluene is used for the higher temperature di-arylation protocol due to its higher boiling point compared to dioxane. [4]* Temperature and Time: These parameters are directly correlated with reaction conversion. Lower temperatures and shorter times favor the kinetically preferred mono-arylation. Higher temperatures provide the necessary activation energy to overcome the steric hindrance of the second coupling, and longer reaction times ensure the reaction proceeds to completion.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh bottle of catalyst or a different pre-catalyst. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. |
| Formation of Homocoupling Product (R-R) | Presence of oxygen; Pd(II) species in the reaction. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Use a catalyst with a Pd(0) source. |
| Dehalogenation (Ar-H instead of Ar-R) | Side reaction involving solvent or base. | This can sometimes occur with amine bases or alcoholic solvents. Ensure anhydrous solvents are used where appropriate. |
| Poor Selectivity in Mono-arylation | Boronic acid equivalence is too high; Reaction time is too long. | Carefully control the stoichiometry of the boronic acid (use 1.0-1.05 eq). Monitor the reaction closely and stop it once the starting material is mostly consumed. |
Conclusion
The Suzuki-Miyaura coupling of 5,6-diiodobenzod[1][2]ioxole is a powerful tool for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively control the reaction's selectivity. Whether the goal is to generate a mono-functionalized building block for further elaboration or a fully substituted di-aryl product, the rational adjustment of catalyst, stoichiometry, base, and reaction conditions provides a clear and reliable path to the desired compound.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. Available from: [Link]
-
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 8(7), 106-121. Available from: [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Manabe, K., & Wang, J.-R. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 312–333. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Rossi, R., Bellina, F., & Lessi, M. (2011). Selective Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Advanced Synthesis & Catalysis, 353(8), 1185–1242. Available from: [Link]
-
Serna, S., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9066–9078. Available from: [Link]
-
Singh, K. J., & Arora, J. S. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chilean Chemical Society, 59(4), 2718-2721. Available from: [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3–4), 263–303. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - Dialnet [dialnet.unirioja.es]
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- 8. researchgate.net [researchgate.net]
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Application Notes and Protocols: Sonogashira Coupling of 5,6-Diiodobenzodioxole
Application Notes and Protocols: Sonogashira Coupling of 5,6-Diiodobenzo[1][2]dioxole
Introduction: The Strategic Importance of Diethynylbenzo[1][2]dioxoles
The benzo[1][2]dioxole (or methylenedioxyphenyl) moiety is a privileged scaffold found in a plethora of natural products and pharmacologically active molecules.[2][3] Its unique electronic properties and conformational rigidity make it a valuable building block in drug discovery and materials science. The introduction of reactive handles, such as terminal alkynes, onto this core structure opens up a vast chemical space for further molecular elaboration through reactions like click chemistry, polymerization, and further cross-coupling reactions.[4]
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] This reaction is particularly powerful for the synthesis of arylalkynes under mild conditions, tolerating a wide range of functional groups.[6]
This application note provides a detailed protocol for the double Sonogashira coupling of 5,6-diiodobenzo[1][2]dioxole with a terminal alkyne. We will delve into the mechanistic intricacies of this transformation, provide a step-by-step experimental procedure, and discuss key considerations for achieving high yields and purity. The resulting 5,6-diethynylbenzo[1][2]dioxole is a versatile precursor for the synthesis of novel organic materials, bioactive molecules, and complex molecular architectures.[7][8]
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, 5,6-diiodobenzo[1][2]dioxole), forming a Pd(II) intermediate.[5]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step.[9]
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]
The Copper Cycle:
-
Alkyne Activation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[5] This species is then ready to participate in the transmetalation step with the palladium complex.
For a diiodo-substrate like 5,6-diiodobenzo[1][2]dioxole, the reaction proceeds sequentially at both iodine positions. Controlling the stoichiometry of the alkyne and the reaction conditions can potentially allow for selective mono- or di-alkynylation.[2]
Experimental Protocols
Part 1: Synthesis of 5,6-Diiodobenzo[1][2]dioxole (Starting Material)
A reliable method for the synthesis of 5,6-diiodobenzo[1][2]dioxole involves the direct iodination of commercially available 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-benzodioxole (1 eq.) in glacial acetic acid.
-
To this solution, add iodine (2.2 eq.) and periodic acid (0.44 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from hot ethanol to obtain pure 5,6-diiodobenzo[1][2]dioxole as a crystalline solid.
Part 2: Double Sonogashira Coupling of 5,6-Diiodobenzo[1][2]dioxole
This protocol outlines the synthesis of 5,6-bis(trimethylsilylethynyl)benzo[1][2]dioxole, followed by the in-situ deprotection of the trimethylsilyl (TMS) groups. The use of TMS-acetylene is advantageous as it is less volatile than acetylene gas and the TMS groups can be easily removed.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), freshly distilled
-
(Trimethylsilyl)acetylene
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5,6-diiodobenzo[1][2]dioxole (1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), copper(I) iodide (0.1 eq.), and triphenylphosphine (0.2 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene and anhydrous triethylamine.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Add (trimethylsilyl)acetylene (2.5 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Deprotection: Once the starting material is consumed, cool the reaction mixture to room temperature. Add a 1M solution of TBAF in THF (3 eq.) and stir for 1-2 hours at room temperature.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5,6-diethynylbenzo[1][2]dioxole.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale/Justification |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A robust and commercially available catalyst for Sonogashira couplings.[5] |
| Copper Co-catalyst | CuI (5-10 mol%) | Essential for the formation of the copper acetylide intermediate.[5] |
| Ligand | PPh₃ (4-10 mol%) | Stabilizes the palladium catalyst and promotes the reaction.[9] |
| Base | Triethylamine (Et₃N) | Acts as a base to deprotonate the alkyne and as a solvent.[6] |
| Solvent | Toluene or THF/Et₃N mixture | Aprotic solvents that are suitable for Sonogashira reactions.[6] |
| Alkyne | (Trimethylsilyl)acetylene | A convenient and safe source of acetylene. |
| Temperature | 70-80 °C | Sufficient to drive the reaction to completion without significant side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidative homocoupling of the alkyne (Glaser coupling).[10] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure anhydrous and anaerobic conditions. |
| Insufficiently pure starting materials | Purify the 5,6-diiodobenzo[1][2]dioxole and distill the alkyne and triethylamine. | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Thoroughly degas the solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete reaction (mono-alkynylation) | Insufficient alkyne or reaction time | Increase the equivalents of the alkyne and/or prolong the reaction time. |
| Steric hindrance | Consider using a less bulky alkyne or a more active catalyst system. | |
| Decomposition of catalyst (black precipitate) | High temperature or impurities | Lower the reaction temperature and ensure high purity of all reagents and solvents. |
Conclusion
The double Sonogashira coupling of 5,6-diiodobenzo[1][2]dioxole provides an efficient and versatile route to 5,6-diethynylbenzo[1][2]dioxole. This key intermediate can be further elaborated into a wide range of complex molecules for applications in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists working in the field of organic synthesis and drug development.
References
- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-free Sonogashira coupling reaction with PdCl2 in water under aerobic conditions. The Journal of organic chemistry, 70(1), 391-393.
- Kumar, A., Singh, A., Kumar, R., & Sharma, M. (2017). Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer. Pharmaceutical biology, 55(1), 2149-2158.
- Maji, B., & Mandal, S. K. (2017). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. The Journal of organic chemistry, 82(19), 10146-10156.
- Erdélyi, M., & Gogoll, A. (2001). Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating. The Journal of organic chemistry, 66(12), 4165-4169.
- Gelman, D., & Buchwald, S. L. (2003). Efficient palladium-catalyzed coupling of aryl chlorides and tosylates with terminal alkynes: Use of a copper cocatalyst inhibits the reaction.
-
Zhang, X., Li, X., Wu, X., & Wan, J. (2017). Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(2), 1600274.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Skrydstrup, T., & Mette, A. (2014). A practical guide to Sonogashira couplings. Organic & biomolecular chemistry, 12(30), 5594-5603.
- Al-Zoubi, R. M., Al-Omari, M. K., Al-Jammal, W. K., & Ferguson, M. J. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1, 2, 3-triiodobenzene under ambient conditions. RSC advances, 10(28), 16366-16376.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A practical and efficient method for the synthesis of unsymmetrical diarylalkynes via tandem Sonogashira coupling. Organic letters, 5(22), 4191-4194.
-
Singh, G., & Singh, A. (2015). Synthesis and characterization of novel benzo [d][1][2] dioxole substituted organo selenium compounds: X-ray structure of 1-((benzo [d][1][2] dioxol-5-yl) methyl)-2-((benzo [d][1][2] dioxol-6-yl) methyl) diselane. Journal of Chemical Sciences, 127(8), 1361-1368.
-
Rico-Molina, M., Altarejos, J., & Salido, S. (2024). (E)-1-(Benzo [d][1][2] dioxol-5-yl)-5, 6, 6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1848.
- Tang, R. J., Milcent, T., & Crousse, B. (2018). Hexafluoroisopropanol as a Promoter for a Mild and Regioselective Halogenation of Arenes and Heterocycles with N-Halosuccinimides. The Journal of organic chemistry, 83(2), 930-938.
- Song, S., Sun, X., Li, X., Yuan, Y., & Jiao, N. (2015). DMSO as a mild and inexpensive oxidant for the practical bromination and iodination of arenes with HX reagents. Organic letters, 17(12), 2886-2889.
- Yi, C., & Hua, R. (2006). Efficient copper-free PdCl2 (PCy3) 2-catalyzed Sonogashira coupling of aryl chlorides with terminal alkynes. The Journal of organic chemistry, 71(6), 2535-2537.
- Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of organic chemistry, 73(15), 6037-6040.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, copper-, and amine-free Sonogashira reaction of aryl iodides and bromides with terminal alkynes. The Journal of organic chemistry, 69(25), 9135-9138.
- Wu, X., & Larock, R. C. (2006). Synthesis of 3-acylbenzothiadiazine 1, 1-dioxides via an iodine-mediated reaction of 2-aminobenzenesulfonamides with acetophenones. Beilstein journal of organic chemistry, 2(1), 17.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
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Application Notes and Protocols for Heck Coupling Reactions Involving 5,6-Diiodobenzodioxole
Application Notes and Protocols for Heck Coupling Reactions Involving 5,6-Diiodobenzo[1][2]dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzo[1][2]dioxole Scaffold and the Power of the Heck Reaction
The benzo[1][2]dioxole moiety is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous natural products and synthetic compounds underpins a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor properties.[2] The unique electronic nature of the fused dioxole ring often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] Consequently, methods for the selective functionalization of the benzo[2]dioxole core are of paramount importance to drug development professionals.
Among the arsenal of modern synthetic methodologies, the Mizoroki-Heck reaction stands out as a robust and versatile tool for carbon-carbon bond formation.[3][4] This palladium-catalyzed reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins, which are themselves valuable intermediates for further molecular elaboration.[3] This application note provides a detailed guide to leveraging the Heck coupling reaction for the functionalization of 5,6-diiodobenzo[1][2]dioxole, a versatile building block for accessing novel and complex molecular architectures. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern reaction success, with a focus on selectivity and yield.
Mechanistic Considerations for the Heck Coupling of 5,6-Diiodobenzo[1][2]dioxole
The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted catalytic cycle for the Heck reaction is as follows:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II)-aryl intermediate. In the case of 5,6-diiodobenzo[1][2]dioxole, this can occur at either the C5 or C6 position.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step is crucial in determining the regioselectivity of the reaction.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step generally favors the formation of the more thermodynamically stable trans-alkene.[3]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
dot graph "Heck_Coupling_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl-Pd(II)-I(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Olefin_Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Alkyl-Pd(II)-I(L2)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pd-H_Complex" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Aryl-Pd(II)-I(L2)" [label="Oxidative Addition\n(+ Ar-I)"]; "Aryl-Pd(II)-I(L2)" -> "Olefin_Complex" [label="Olefin Coordination\n(+ Alkene)"]; "Olefin_Complex" -> "Alkyl-Pd(II)-I(L2)" [label="Migratory Insertion"]; "Alkyl-Pd(II)-I(L2)" -> "Pd-H_Complex" [label="β-Hydride Elimination"]; "Pd-H_Complex" -> "Pd(0)L2" [label="Reductive Elimination\n(+ Base, - Base-H-I)"]; "Pd-H_Complex" -> "Product" [label="Product Release"];
"Product" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; } caption: "Generalized Catalytic Cycle of the Heck Reaction."
With a di-iodinated substrate like 5,6-diiodobenzo[1][2]dioxole, the possibility of single or double Heck coupling exists. The reaction conditions can be tuned to favor one over the other. Generally, using a stoichiometric amount of the alkene will favor mono-arylation, while an excess of the alkene can promote the di-arylation product. The relative reactivity of the two iodine atoms is expected to be similar, which may lead to a mixture of 5- and 6-mono-arylated products under conditions of incomplete reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, particularly when using sensitive catalysts and ligands.
-
Inert Atmosphere: While some Heck reactions are tolerant to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
-
Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. Other sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction's efficiency and selectivity. Triphenylphosphine (PPh₃) is a standard choice for many applications.
-
Base Selection: An inorganic or organic base is required to neutralize the hydrogen iodide generated during the reaction. Triethylamine (Et₃N) is a common organic base, while potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently used inorganic bases.
Protocol 1: Mono-Heck Coupling of 5,6-Diiodobenzo[1][2]dioxole with Methyl Acrylate
This protocol is designed to favor the formation of the mono-arylated product.
Materials:
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Celite®
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5,6-diiodobenzo[1][2]dioxole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (or MeCN) (5 mL) to the flask.
-
Add methyl acrylate (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired mono-arylated product.
Protocol 2: Double Heck Coupling of 5,6-Diiodobenzo[1][2]dioxole with Styrene
This protocol is optimized for the formation of the di-substituted product.
Materials:
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Celite®
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 5,6-diiodobenzo[1][2]dioxole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), tri(o-tolyl)phosphine (0.10 mmol, 10 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add anhydrous DMF (10 mL) to the flask.
-
Add styrene (2.5 mmol, 2.5 equiv) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble materials.
-
Wash the filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to isolate the di-substituted product.
Data Presentation: Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the Heck coupling of 5,6-diiodobenzo[1][2]dioxole with different alkenes. Optimization may be required for specific substrates.
| Entry | Alkene | Product Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Methyl Acrylate | Mono | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 80-100 | 4-12 |
| 2 | Styrene | Mono | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | MeCN | 80 | 6-16 |
| 3 | n-Butyl Acrylate | Di | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOAc (3.0) | DMA | 120 | 24-48 |
| 4 | Styrene | Di | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (3.0) | DMF | 120 | 24-48 |
DMA = N,N-Dimethylacetamide
Workflow Visualization
dot digraph "Heck_Reaction_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; "Start" [label="Dry Glassware\n(Schlenk Flask)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add_Solids" [label="Add 5,6-diiodobenzo[1][2]dioxole,\nPd Catalyst, Ligand, & Base"]; "Inert_Atmosphere" [label="Establish Inert Atmosphere\n(N2 or Ar)"]; "Add_Liquids" [label="Add Anhydrous Solvent,\nAlkene, & Liquid Base (if applicable)"]; "Start" -> "Add_Solids"; "Add_Solids" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Add_Liquids"; }
subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; color = "#E6F4EA"; "Heating" [label="Heat to Desired Temperature\n(e.g., 80-120 °C)"]; "Monitoring" [label="Monitor Progress\n(TLC, GC-MS)"]; "Heating" -> "Monitoring"; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; style = "filled"; color = "#FEF7E0"; "Cooling" [label="Cool to Room Temperature"]; "Filtration" [label="Dilute & Filter\n(through Celite®)"]; "Extraction" [label="Aqueous Wash\n(Water, Brine)"]; "Drying" [label="Dry Organic Layer\n(Na2SO4 or MgSO4)"]; "Concentration" [label="Concentrate in vacuo"]; "Purification" [label="Column Chromatography"]; "Product" [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cooling" -> "Filtration" -> "Extraction" -> "Drying" -> "Concentration" -> "Purification" -> "Product"; }
"Add_Liquids" -> "Heating" [lhead="cluster_Reaction"]; "Monitoring" -> "Cooling" [lhead="cluster_Workup"]; } caption: "Experimental Workflow for Heck Coupling Reactions."
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), reaction temperature, or reaction time. Ensure that the solvent is anhydrous and the system is free of oxygen. The choice of base can also be critical; for less reactive substrates, a stronger base like potassium carbonate may be more effective than triethylamine.
-
Formation of Byproducts: The primary byproduct is often the homocoupled alkene or reduced arene. Optimizing the stoichiometry of the reactants and ensuring efficient stirring can minimize these side reactions. The formation of palladium black indicates catalyst decomposition, which can be mitigated by the use of appropriate phosphine ligands.
-
Regioselectivity Issues: With unsymmetrical alkenes, a mixture of regioisomers may be obtained. The regioselectivity is influenced by both steric and electronic factors of the alkene.[6] Generally, for electron-deficient alkenes like acrylates, the aryl group adds to the β-position.[6]
-
Controlling Mono- vs. Di-substitution: To favor mono-substitution, use a slight excess (1.1-1.2 equivalents) of the alkene and shorter reaction times. For di-substitution, a larger excess of the alkene (2.5-3.0 equivalents) and prolonged heating are typically required. A stepwise approach, where the mono-arylated product is isolated and then subjected to a second Heck coupling, can also be employed for the synthesis of unsymmetrical di-substituted products.
Conclusion
The Heck coupling reaction is a powerful and reliable method for the functionalization of 5,6-diiodobenzo[1][2]dioxole. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields of either mono- or di-substituted products. The protocols and insights provided in this application note serve as a valuable starting point for the synthesis of novel benzo[1][2]dioxole derivatives for applications in drug discovery and materials science. The versatility of this reaction opens up a vast chemical space for the exploration of new molecular entities with potentially valuable biological and physical properties.
References
- Benchchem.
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. [Link]
-
Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Advances, 12(55), 35839-35846. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Khan, A. T., & Lal, M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 368. [Link]
-
Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 119-144). [Link]
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(43), 26563-26568. [Link]
-
Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 6(5), 843-848. [Link]
-
YouTube. (2015, October 25). Heck reaction [Video]. YouTube. [Link]
-
American Chemical Society. (2014). An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow. [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Chemical and Pharmaceutical Research, 11(1), 1-10. [Link]
-
Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
-
MDPI. (2020). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
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- 2. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of conductive polymers using 5,6-diiodobenzo(1,3)dioxole monomer
Application Note & Protocol Guide
Topic: Synthesis of Conductive Polymers Using 5,6-Diiodobenzo(1,3)dioxole Monomer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Design of Novel Conductive Polymers
Intrinsically conductive polymers (ICPs) have emerged as a cornerstone of modern materials science, offering a unique combination of properties from traditional polymers (flexibility, processability, low weight) and metals or semiconductors (electrical conductivity).[1][2] Their applications are vast and impactful, ranging from organic electronics and sensors to energy storage and biomedical devices.[1][3] The electronic properties of these materials are intrinsically linked to their molecular structure, particularly the delocalization of π-electrons along the polymer backbone.[4]
The benzo[d][5][6]dioxole (also known as methylenedioxybenzene) moiety is a valuable building block in medicinal chemistry and materials science.[7][8][9] Its incorporation into a polymer backbone can influence planarity, solubility, and electronic characteristics. The use of a dihalogenated monomer, specifically This compound , provides a versatile platform for constructing novel conductive polymers. The carbon-iodine bonds are highly susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, making this monomer an excellent candidate for various polymerization techniques.
This guide provides detailed protocols and expert insights for synthesizing conductive polymers from this compound using three principal organometallic cross-coupling methods—Yamamoto, Stille, and Suzuki polycondensation—as well as through electrochemical polymerization.
I. Overview of Synthetic Strategies
The choice of polymerization method is critical as it dictates the polymer's molecular weight, purity, and ultimately, its performance. Below is a comparative overview of the primary methods discussed in this guide.
| Method | Monomer(s) Required | Catalyst System | Key Advantages | Key Disadvantages |
| Yamamoto Coupling | Dihaloaromatic (homo-coupling) | Ni(0) complex (e.g., Ni(COD)₂) + ligand | High yields; effective for homo-polymerization; no need for organometallic monomer synthesis. | Limited to homo-polymers; catalyst can be sensitive. |
| Stille Coupling | Dihaloaromatic + Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | Tolerant to a wide range of functional groups; mild reaction conditions.[10][11] | Toxicity and removal of tin byproducts can be challenging.[6] |
| Suzuki Coupling | Dihaloaromatic + Boronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Boronic acids are generally stable and non-toxic; broad functional group tolerance.[5][12] | Requires synthesis of the boronic acid/ester monomer; base-sensitive functional groups may be an issue.[12][13] |
| Electrochemical | Monomer (directly polymerized) | None (potential applied) | Direct deposition of polymer film on an electrode; solvent and electrolyte control properties.[14] | Film thickness and morphology can be difficult to control precisely; limited to conductive substrates.[15] |
II. Metal-Catalyzed Cross-Coupling Protocols
These solution-based methods offer excellent control over polymer structure and molecular weight. The general workflow involves the careful setup of an inert atmosphere reaction, followed by polymerization, and finally, purification to isolate the desired polymer.
Protocol 1: Yamamoto Dehalogenative Polycondensation
Principle: This method involves the nickel(0)-mediated homo-coupling of the this compound monomer. The Ni(0) complex, typically generated in situ, facilitates the carbon-carbon bond formation, leading to the poly(benzo(1,3)dioxole) chain.[16][17]
Materials and Reagents:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous, degassed solvents (e.g., N,N-Dimethylformamide (DMF), Toluene)
-
Methanol, Hydrochloric Acid (HCl), Acetone (for purification)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Ni(COD)₂ (1.5 eq), 2,2'-bipyridine (1.5 eq), and COD (1.5 eq).
-
Solvent Addition: Add anhydrous, degassed DMF or a DMF/toluene mixture via cannula or syringe. Stir the mixture at 60-80°C until a deep-red or violet solution forms, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (1.0 eq) in a minimum amount of anhydrous, degassed solvent and add it to the catalyst solution.
-
Polymerization: Stir the reaction mixture at 80-90°C for 24-48 hours. The progress can be monitored by the appearance of a polymer precipitate.
-
Quenching and Precipitation: Cool the reaction to room temperature. Pour the mixture into a stirred solution of methanol/HCl (10:1 v/v) to quench the reaction and precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol, warm water, and acetone to remove catalyst residues and oligomers.
-
Perform a Soxhlet extraction with methanol, acetone, and hexane to remove any remaining low-molecular-weight impurities.
-
The final polymer is then extracted with chloroform or another suitable solvent in which it is soluble.
-
The purified polymer is obtained by precipitating the chloroform solution into methanol and drying under vacuum.
-
Causality and Insights:
-
Why Ni(COD)₂ and Bipyridine? Ni(COD)₂ is a stable and convenient source of Ni(0). The bipyridine ligand is crucial; it stabilizes the active nickel species and accelerates the reductive elimination step, which is the C-C bond-forming step in the catalytic cycle.
-
Why an Inert Atmosphere? The Ni(0) catalytic species is highly sensitive to oxygen and moisture. Failure to maintain an inert atmosphere will lead to catalyst deactivation and failed polymerization.
-
Solvent Choice: DMF and toluene are chosen for their high boiling points and ability to dissolve both the monomer and the growing polymer chain to a certain extent, which is necessary for achieving higher molecular weights.[18]
Protocol 2: Stille Cross-Coupling Polycondensation
Principle: The Stille reaction couples the di-iodo monomer with an organostannane comonomer, typically a distannylated aromatic compound.[6][10] For this protocol, we will describe the coupling of this compound with 2,5-bis(trimethylstannyl)thiophene to create an alternating copolymer.
Materials and Reagents:
-
This compound
-
2,5-bis(trimethylstannyl)thiophene (or another distannyl comonomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd₂(dba)₃/P(o-tol)₃
-
Anhydrous, degassed solvents (e.g., Toluene, DMF)
-
Methanol, Hexane (for purification)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under inert atmosphere, add this compound (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), and the palladium catalyst (1-3 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene or DMF via cannula.
-
Polymerization: Heat the mixture to 90-110°C and stir for 48-72 hours under an inert atmosphere.
-
Precipitation: After cooling, pour the viscous solution into vigorously stirred methanol or hexane to precipitate the polymer.
-
Purification:
-
Filter the polymer.
-
To remove toxic tin byproducts, dissolve the crude polymer in a suitable solvent (e.g., chloroform) and wash it with a potassium fluoride (KF) solution to precipitate tin salts, or pass it through a column of silica gel.
-
Reprecipitate the polymer from its solution into methanol.
-
Perform Soxhlet extraction as described in the Yamamoto protocol for final purification.
-
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a workhorse catalyst for Stille couplings.[10] It is an air-stable solid that readily provides the active Pd(0) species in solution. The combination of Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ is also highly effective and can sometimes offer better performance.[19]
-
Monomer Stoichiometry: Precise 1:1 stoichiometry between the di-iodo and di-stannyl monomers is critical for achieving high molecular weight polymers in step-growth polymerization.
-
Tin Removal: The primary drawback of Stille coupling is the toxicity of organotin compounds.[6] The purification step using KF or chromatography is not optional; it is essential for obtaining a clean, usable material.
Protocol 3: Suzuki Cross-Coupling Polycondensation
Principle: The Suzuki reaction is a powerful C-C bond-forming tool that couples the di-iodo monomer with a diboronic acid or ester comonomer in the presence of a palladium catalyst and a base.[5][13] Here, we describe the reaction with thiophene-2,5-diboronic acid.
Materials and Reagents:
-
This compound
-
Thiophene-2,5-diboronic acid (or its ester equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous base solution (e.g., 2M Sodium Carbonate, Na₂CO₃, or Potassium Carbonate, K₂CO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336), optional
-
Anhydrous, degassed solvents (e.g., Toluene, Dimethoxyethane (DME))
-
Methanol, Water, Acetone (for purification)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), thiophene-2,5-diboronic acid (1.0 eq), and the Pd(PPh₃)₄ catalyst (1-3 mol %) under an inert atmosphere.
-
Solvent and Base Addition: Add degassed toluene or DME, followed by the degassed aqueous base solution (e.g., 2M Na₂CO₃). If using, add the phase-transfer catalyst.
-
Polymerization: Heat the biphasic mixture to reflux (85-95°C) with vigorous stirring for 24-72 hours.
-
Workup and Precipitation: Cool the reaction. Separate the organic layer, wash it with water and brine, and then concentrate it. Pour the concentrated solution into methanol to precipitate the polymer.
-
Purification:
-
Filter the crude polymer.
-
Wash thoroughly with water to remove inorganic salts and then with methanol and acetone to remove oligomers.
-
Perform Soxhlet extraction as previously described for final purification.
-
Causality and Insights:
-
The Role of the Base: The base is essential for the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species that can transfer its organic group to the palladium center.[13]
-
Two-Phase System: The reaction is often run in a biphasic system (e.g., toluene/water). A phase-transfer catalyst can be added to shuttle the boronate from the aqueous phase to the organic phase where the catalyst resides, accelerating the reaction.[4]
-
Boronic Acid Stability: While generally stable, boronic acids can undergo dehydration to form boroxines. Using their ester derivatives (e.g., pinacol esters) can improve stability and solubility.[12]
III. Electrochemical Polymerization Protocol
Principle: This method uses an applied electrical potential to oxidize the monomer directly on the surface of a working electrode, causing radical cations to form and couple, depositing a conductive polymer film.[14][20]
Materials and Reagents:
-
This compound
-
Supporting Electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄))
-
Anhydrous, degassed solvent (e.g., Acetonitrile (ACN), Dichloromethane (DCM))
-
Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)
-
Potentiostat/Galvanostat
Step-by-Step Procedure:
-
Electrolyte Solution: Prepare a solution of the monomer (e.g., 10-50 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent. Degas the solution with nitrogen or argon for at least 15 minutes.
-
Cell Assembly: Assemble the three-electrode cell. The working electrode (e.g., ITO glass, platinum, or glassy carbon) is where the polymer film will grow. A platinum wire is a common counter electrode, and Ag/AgCl or a saturated calomel electrode (SCE) can be used as the reference.
-
Electropolymerization: Immerse the electrodes in the solution. Apply a potential using cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit just above the monomer's oxidation potential. The growth of the polymer film is indicated by the appearance and increase of new redox peaks in the voltammogram.[21]
-
Potentiostatic: Hold the potential at a constant value just above the monomer's oxidation potential.
-
-
Film Characterization: After deposition, remove the working electrode, rinse it with fresh solvent to remove unreacted monomer and electrolyte, and dry it. The film is now ready for characterization (e.g., CV in monomer-free electrolyte, spectroelectrochemistry).
Causality and Insights:
-
Supporting Electrolyte: The electrolyte is crucial for providing conductivity to the solution and for acting as the "dopant" or counter-ion that balances the charge of the oxidized polymer backbone, making it conductive.[22]
-
Solvent Choice: The solvent must be able to dissolve the monomer and electrolyte and have a large electrochemical window (i.e., it should not be oxidized or reduced in the potential range used for polymerization). Acetonitrile and dichloromethane are common choices.[14]
-
Overoxidation: Applying a potential that is too high or for too long can lead to overoxidation, where the polymer backbone is irreversibly degraded, leading to a loss of conductivity and electroactivity.[23]
IV. Visualizing the Synthetic Pathways
Visual diagrams help clarify the relationships between monomers, catalysts, and the final polymer structures.
Polymerization Reaction Schemes
Caption: Key cross-coupling polymerization routes from the di-iodo monomer.
General Experimental Workflow
Caption: Standard workflow for synthesis and analysis of conductive polymers.
V. Characterization and Expected Results
Successful synthesis should yield a new polymeric material with distinct properties from the starting monomer.
Representative Polymer Properties:
| Property | Technique | Expected Observation |
| Structure Confirmation | FT-IR, ¹H NMR | Disappearance of C-I vibrational modes (FT-IR). Broadening of aromatic signals in NMR spectrum, indicating polymerization. |
| Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 5,000 - 50,000 g/mol (highly dependent on method and conditions).[4] |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.5 - 3.0 for polycondensation reactions.[4] |
| Electrochemical Activity | Cyclic Voltammetry (CV) | Reversible oxidation (p-doping) and reduction (n-doping) waves, indicating electroactivity. |
| Optical Properties | UV-Vis Spectroscopy | A significant red-shift (bathochromic shift) in the absorption maximum (λₘₐₓ) compared to the monomer, indicating increased π-conjugation. |
| Electrical Conductivity | Four-Point Probe | Low conductivity in the neutral state (<10⁻⁸ S/cm). Increases by several orders of magnitude upon chemical or electrochemical doping (>10⁻³ S/cm). |
VI. Conclusion
The this compound monomer is a highly effective building block for creating novel conductive polymers. The choice between Yamamoto, Stille, Suzuki, and electrochemical polymerization methods depends on the desired polymer structure (homo- vs. copolymer), available resources, and tolerance for specific reagents (e.g., organotins). By carefully following these protocols and understanding the rationale behind each step, researchers can successfully synthesize and characterize new materials with tailored electronic and physical properties for advanced applications.
References
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Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. Available at: [Link]
-
Synthesis, characterization and applications of conductive polymers: A brief review. Polymer-Plastics Technology and Materials. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Available at: [Link]
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Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
-
Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry. Available at: [Link]
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Synthesis and Characterization of a Conductive Polymer Blend Based on PEDOT:PSS and Its Electromagnetic Applications. MDPI. Available at: [Link]
-
The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]
-
Synthesis and Characterization of Copolymers of 5,6-Benzo-2-methylene-1,3-dioxepane and Styrene. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI. Available at: [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]
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Direct synthesis of conducting polymers from simple monomers. Semantic Scholar. Available at: [Link]
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Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. National Institutes of Health. Available at: [Link]
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Ni or Pd Catalyst for Synthesis of Conjugated Polymers. The Dong Group. Available at: [Link]
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Synthesis and characterization of a series of conducting polymers based on indole and carbazole. TÜBİTAK Academic Journals. Available at: [Link]
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The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
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Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
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PEDOT - Principles and Applications of an Intrinsically Conductive Polymer. CRC Press. Available at: [Link]
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(PDF) Electrochemical Polymerization. ResearchGate. Available at: [Link]
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Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Yamamoto polymerization of monomer and 4-bromotriphenylamine ( ) to... ResearchGate. Available at: [Link]
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The Different Outcomes of Electrochemical Copolymerisation: 3-Hexylthiophene with Indole, Carbazole or Fluorene. MDPI. Available at: [Link]
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Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Rapid Communications. Available at: [Link]
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New p-conjugated polymers constituted of dialkoxybenzodithiophene units: synthesis and electronic properties. Synthetic Metals. Available at: [Link]
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Electrodeposited Copolymers Based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices. MDPI. Available at: [Link]
-
(PDF) Electrodeposited Copolymers Based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices. ResearchGate. Available at: [Link]
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Electrochemical polymerization of some dihydrobenzodipyrroles. Synthetic Metals. Available at: [Link]
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Benzo-1,3-dioxole-5-acetic acid. PubChem. Available at: [Link]
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Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Semantic Scholar. Available at: [Link]
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1,3-Benzodioxol-5-amine, 6-propyl-. PubChem. Available at: [Link]
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Application Notes and Protocols: 5,6-Diiodobenzodioxole in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols: 5,6-Diiodobenzo[1][2]dioxole in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of the Benzodioxole Scaffold
The benzo[1][2]dioxole moiety, a bicyclic structure found in numerous natural products like safrole, is a privileged scaffold in medicinal chemistry.[3] Its unique electronic and conformational properties have led to its incorporation into a wide range of biologically active molecules, including anticonvulsants, anticancer agents, and antihypertensives.[2][4][5] The strategic functionalization of this core structure is paramount in drug discovery efforts.
5,6-Diiodobenzo[1][2]dioxole emerges as a particularly valuable building block for pharmaceutical synthesis. The presence of two iodine atoms in an ortho relationship on the benzene ring provides chemists with powerful and versatile handles for molecular elaboration. These iodo groups are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient construction of complex carbon-carbon and carbon-heteroatom bonds. This application note provides an in-depth guide to the synthetic utility of 5,6-diiodobenzo[1][2]dioxole, with detailed protocols and expert insights for researchers in drug development.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 5,6-diiodobenzo[1][2]dioxole lies in its aptitude for palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are highly reactive towards oxidative addition to a palladium(0) center, initiating the catalytic cycle. The ortho-disposition of the iodo groups allows for the potential for both sequential, regioselective functionalization and the formation of fused heterocyclic systems.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and mild reaction conditions.[6] Utilizing 5,6-diiodobenzo[1][2]dioxole in this reaction allows for the straightforward synthesis of 5,6-disubstituted benzo[1][2]dioxole derivatives, which are key intermediates in the development of novel therapeutics.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are chosen for their efficiency in coupling aryl iodides. The choice of ligand (e.g., PPh₃, dppf) can influence reaction rate and yield.
-
Base: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[8]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of 5,6-Diphenylbenzo[1][2]dioxole
| Reagent/Material | Quantity | Moles |
| 5,6-Diiodobenzo[1][2]dioxole | 374 mg | 1.0 mmol |
| Phenylboronic acid | 268 mg | 2.2 mmol |
| Pd(PPh₃)₄ | 58 mg | 0.05 mmol |
| K₂CO₃ | 414 mg | 3.0 mmol |
| 1,4-Dioxane | 10 mL | - |
| Water | 2 mL | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add 5,6-diiodobenzo[1][2]dioxole (374 mg, 1.0 mmol), phenylboronic acid (268 mg, 2.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Fit the flask with a reflux condenser and purge with nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[9] This reaction is particularly useful in medicinal chemistry for the synthesis of rigid linkers and the construction of complex molecular architectures. The use of 5,6-diiodobenzo[1][2]dioxole allows for the introduction of two terminal alkyne groups, which can be further functionalized.
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate.[10][11]
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used both as a solvent and to deprotonate the terminal alkyne.
-
Inert Atmosphere: These reactions are often sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).[12] Therefore, maintaining an inert atmosphere (N₂ or Ar) is critical.
Caption: Workflow for Sonogashira Coupling.
Protocol 2: Synthesis of 5,6-Bis(phenylethynyl)benzo[1][2]dioxole
| Reagent/Material | Quantity | Moles |
| 5,6-Diiodobenzo[1][2]dioxole | 374 mg | 1.0 mmol |
| Phenylacetylene | 240 µL | 2.2 mmol |
| PdCl₂(PPh₃)₂ | 35 mg | 0.05 mmol |
| Copper(I) iodide (CuI) | 19 mg | 0.1 mmol |
| Triethylamine (NEt₃) | 15 mL | - |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 5,6-diiodobenzo[1][2]dioxole (374 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous triethylamine (15 mL) via syringe.
-
Add phenylacetylene (240 µL, 2.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/dichloromethane gradient) to afford the product.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[13] When applied to 5,6-diiodobenzo[1][2]dioxole, it allows for the synthesis of stilbene-like structures or other vinylated derivatives, which are common motifs in photoactive materials and pharmaceutical compounds.[14]
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species.[15]
-
Ligand: Phosphine ligands, such as tri-o-tolylphosphine (P(o-tol)₃), are often added to stabilize the palladium catalyst and promote the reaction.
-
Base: A hindered organic base like triethylamine or an inorganic base such as sodium acetate is required to neutralize the HX produced during the reaction and regenerate the Pd(0) catalyst.[16]
Caption: Workflow for the Heck Reaction.
Protocol 3: Synthesis of 5,6-Bis((E)-styryl)benzo[1][2]dioxole
| Reagent/Material | Quantity | Moles |
| 5,6-Diiodobenzo[1][2]dioxole | 374 mg | 1.0 mmol |
| Styrene | 286 µL | 2.5 mmol |
| Palladium(II) acetate (Pd(OAc)₂) | 11 mg | 0.05 mmol |
| Tri-o-tolylphosphine (P(o-tol)₃) | 30 mg | 0.1 mmol |
| Triethylamine (NEt₃) | 420 µL | 3.0 mmol |
| N,N-Dimethylformamide (DMF) | 10 mL | - |
Step-by-Step Methodology:
-
In an oven-dried, sealed tube, combine 5,6-diiodobenzo[1][2]dioxole (374 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and P(o-tol)₃ (30 mg, 0.1 mmol).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous DMF (10 mL), triethylamine (420 µL, 3.0 mmol), and styrene (286 µL, 2.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the desired bis-styryl product.
Sequential Cross-Coupling: A Strategy for Unsymmetrical Derivatives
A significant advantage of using a di-iodinated substrate is the potential for sequential, selective cross-coupling reactions. By carefully controlling the stoichiometry of the coupling partner (e.g., using 1.0 equivalent of boronic acid or alkyne), it is often possible to achieve mono-functionalization. The resulting iodo-substituted intermediate can then be subjected to a second, different cross-coupling reaction to generate unsymmetrical products. This strategy dramatically expands the molecular diversity accessible from a single starting material.[17]
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][18] Handle in a well-ventilated area or a chemical fume hood.[1][18] Avoid inhalation of dust and contact with skin and eyes.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry place away from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18][21]
Reagents:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Bases: Amine bases like triethylamine are flammable and corrosive. Inorganic bases can be irritants. Handle with appropriate care.
-
Solvents: Many organic solvents used in these reactions (dioxane, DMF, toluene) are flammable and have associated health risks. Always work in a fume hood.
References
- Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/store/msds?partNumber=AC417830050&productDescription=1%2C3-BENZODIOXOLE+99%25&vendorId=VN00032119&countryCode=US&language=en]
- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/136374]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(5), 1-10. [URL: https://www.researchgate.net/publication/333107873_Synthesis_and_characterization_of_new_13-benzodioxole_derivatives_based_on_Suzuki-Miyaura_coupling_reaction]
- Fisher Scientific. Safety Data Sheet for 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. [URL: https://www.fishersci.com/store/msds?partNumber=AC370530010&productDescription=2%2C2-DIFLUORO-1%2C3-BENZODIOXOLE-5-CARBOXALDEHYDE&vendorId=VN00032119&countryCode=US&language=en]
- Fisher Scientific. Safety Data Sheet for 2,2-Difluoro-1,3-benzodioxole. [URL: https://www.fishersci.com/store/msds?partNumber=AC370520050&productDescription=2%2C2-DIFLUORO-1%2C3-BENZODIOXOLE+97%25&vendorId=VN00032119&countryCode=US&language=en]
- Sigma-Aldrich. Safety Data Sheet for 3,4-(Methylenedioxy)mandelic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d8255]
- BenchChem. Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. [URL: https://www.benchchem.com/application-notes/5-bromo-6-nitro-1-3-benzodioxole-in-organic-synthesis]
-
Google Patents. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1][2] dioxols. [URL: https://patents.google.com/patent/CN1332736A/en]
- Carril, M., SanMartin, R., & Domínguez, E. (2007). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry, 11(5), 345-363. [URL: https://www.ingentaconnect.com/content/ben/coc/2007/00000011/00000005/art00001]
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- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [URL: https://pubs.acs.org/doi/abs/10.1021/ol034522a]
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- Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 553-556. [URL: https://www.degruyter.com/document/doi/10.1515/HC.2001.7.6.553/html]
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Molbank. (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. [URL: https://www.mdpi.com/1422-8599/2024/1/M1938]
- Frontiers in Plant Science. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.909339/full]
- National Institutes of Health. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9204018/]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Organic Chemistry Portal. Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [URL: https://www.researchgate.net/publication/333107873_Synthesis_and_characterization_of_new_13-benzodioxole_derivatives_based_on_Suzuki-Miyaura_coupling_reaction]
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Application Notes and Protocols: 5,6-Diiodobenzo(1,3)dioxole in Organic Electronics
Introduction: Unlocking the Potential of a Versatile Building Block
In the rapidly advancing field of organic electronics, the rational design of novel π-conjugated materials is paramount to achieving high-performance devices. The benzo(1,3)dioxole moiety has emerged as a valuable component in the synthesis of organic semiconductors due to its electron-rich nature and rigid, planar structure, which can facilitate intermolecular charge transport. The introduction of diiodo functionalities at the 5- and 6-positions of the benzo(1,3)dioxole core creates a highly versatile monomer, 5,6-diiodobenzo(1,3)dioxole . The carbon-iodine bonds serve as reactive sites for palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated polymers and complex molecular architectures.[1]
These materials are the active components in a range of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] The electronic properties of polymers derived from this compound can be finely tuned by copolymerizing it with various electron-donating or electron-accepting monomers. This guide provides detailed protocols for the synthesis of a representative conjugated polymer using this compound, its characterization, and its application in the fabrication of OFETs and OPVs.
Part 1: Synthesis of a Donor-Acceptor Copolymer via Stille Polycondensation
The Stille cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers, known for its tolerance to a wide range of functional groups and relatively mild reaction conditions.[3][4][5] In this protocol, we describe the synthesis of a copolymer of this compound (as the acceptor unit) and a distannylated benzodithiophene derivative (as the donor unit).
Reaction Scheme
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Application Notes and Protocols for the Preparation of Novel Ligands from 5,6-Diiodobenzo(1,3)dioxole
Introduction: The Versatility of the Benzo[d][1][2]dioxole Scaffold in Ligand Design
The benzo[d][1][2]dioxole moiety, a structural motif present in numerous natural products, has garnered significant attention in the fields of medicinal chemistry and materials science.[1][3] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] In the realm of coordination chemistry and catalysis, the rigid and electronically tunable nature of the benzo[d][1][2]dioxole backbone makes it an attractive scaffold for the design of novel ligands. These ligands can, in turn, be utilized in a variety of transition metal-catalyzed reactions, which are of paramount importance in the pharmaceutical industry for the synthesis of medicinal compounds.[4]
This guide provides detailed protocols for the preparation of two important classes of ligands—phosphine ligands and N-heterocyclic carbene (NHC) precursors—starting from the readily accessible precursor, 5,6-diiodobenzo(1,3)dioxole. The synthetic strategies outlined herein leverage well-established organometallic transformations, including lithium-halogen exchange and palladium-catalyzed cross-coupling reactions, to afford functionalized ligands with potential applications in catalysis and materials science.
I. Synthesis of Diphosphine Ligands via Lithium-Halogen Exchange
The introduction of phosphine moieties onto the benzo[d][1][2]dioxole scaffold can be efficiently achieved through a lithium-halogen exchange reaction followed by quenching with an appropriate electrophile, such as a chlorophosphine. This method offers a direct and versatile route to a range of diphosphine ligands.
Protocol 1: Synthesis of 5,6-Bis(diphenylphosphino)benzo[d][1][2]dioxole
This protocol details the synthesis of a C2-symmetric diphosphine ligand, a class of ligands widely employed in asymmetric catalysis. The choice of n-butyllithium as the lithiating agent and diphenylphosphine chloride as the electrophile is based on their established reactivity and commercial availability.
Experimental Workflow:
Workflow for the synthesis of 5,6-Bis(diphenylphosphino)benzo[d][1][2]dioxole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 373.93 | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.2 | 2.2 |
| Diphenylphosphine chloride | 220.65 | 2.2 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Saturated aqueous NH4Cl | - | - | - |
| Ethyl Acetate | - | - | - |
| Anhydrous MgSO4 | - | - | - |
| Silica Gel (for chromatography) | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol, 374 mg).
-
Dissolution: Add anhydrous THF (20 mL) and stir until the starting material is completely dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 mmol, 0.88 mL of a 2.5 M solution in hexanes) dropwise to the cooled solution over 10 minutes. The reaction mixture may turn slightly yellow.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add diphenylphosphine chloride (2.2 mmol, 0.40 mL) dropwise to the reaction mixture.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired diphosphine ligand.
Rationale and Self-Validation:
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial as organolithium reagents are highly reactive towards oxygen and moisture.
-
Low Temperature: The lithium-halogen exchange is performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate.
-
Stoichiometry: A slight excess of n-butyllithium and diphenylphosphine chloride is used to ensure complete conversion of the starting material.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy to confirm its structure and purity. The appearance of a singlet in the ³¹P NMR spectrum is indicative of the formation of the C2-symmetric diphosphine.
II. Synthesis of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis.[5][6] The synthesis of NHC precursors, typically imidazolium salts, from this compound first requires the introduction of nitrogen-containing functional groups. A common strategy involves the conversion of the aryl iodides to anilines, which can then be used to construct the imidazolium ring.
Protocol 2: Synthesis of a Benzo[d][1][2]dioxole-Fused Imidazolium Salt
This protocol outlines a multi-step synthesis of an NHC precursor starting from this compound. The key transformations include a Buchwald-Hartwig amination to form a diamine, followed by cyclization to form the imidazolium salt.
Synthetic Pathway:
Synthetic pathway for a benzo[d][1][2]dioxole-fused NHC precursor.
Step 2a: Synthesis of 5,6-Bis(benzylamino)benzo[d][1][2]dioxole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 373.93 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 2.5 | 2.5 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide | 96.10 | 3.0 | 3.0 |
| Anhydrous Toluene | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 374 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (3.0 mmol, 288 mg) in a Schlenk tube.
-
Addition of Reagents: Add anhydrous toluene (10 mL) and benzylamine (2.5 mmol, 0.27 mL).
-
Reaction: Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the diamine.
Rationale and Self-Validation:
-
Catalyst System: The choice of a palladium catalyst and a suitable phosphine ligand is crucial for efficient C-N bond formation in the Buchwald-Hartwig amination.[7] Xantphos is a common ligand for such transformations.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle.
-
Characterization: The diamine product should be characterized by ¹H NMR and ¹³C NMR spectroscopy, as well as mass spectrometry, to confirm its identity.
Step 2b: Synthesis of the Imidazolium Salt
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5,6-Bis(benzylamino)benzo[d][1][2]dioxole | (Calculated) | 1.0 | 1.0 |
| Glyoxal (40% in water) | 58.04 | 1.1 | 1.1 |
| Paraformaldehyde | 30.03 | 1.2 | 1.2 |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 2.2 | 2.2 |
| Anhydrous Dioxane | - | - | - |
Step-by-Step Procedure:
-
Diimine Formation: Dissolve the diamine (1.0 mmol) in a suitable solvent like ethanol. Add glyoxal (1.1 mmol) and stir at room temperature for 4-6 hours. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.
-
Cyclization: To the crude diimine, add anhydrous dioxane, paraformaldehyde (1.2 mmol), and trimethylsilyl chloride (2.2 mmol).
-
Reaction: Heat the mixture at 80-90 °C overnight.
-
Isolation: Cool the reaction to room temperature. The imidazolium salt will often precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Rationale and Self-Validation:
-
Two-Step Cyclization: The formation of the imidazolium ring is a well-established procedure involving the initial formation of a diimine followed by cyclization with a one-carbon source like paraformaldehyde.[5][8]
-
Acid Catalyst: Trimethylsilyl chloride serves as a source of HCl in situ, which catalyzes the cyclization reaction.
-
Characterization: The final imidazolium salt should be characterized by ¹H NMR and ¹³C NMR spectroscopy. The appearance of a characteristic peak for the NCHN proton in the ¹H NMR spectrum (typically > 9 ppm) and the carbene carbon in the ¹³C NMR spectrum (typically > 140 ppm) confirms the formation of the desired product.
III. Applications and Future Perspectives
The diphosphine and NHC ligands derived from this compound are expected to find applications in a variety of catalytic transformations. The diphosphine ligands, particularly chiral variants, are promising candidates for asymmetric hydrogenation, hydroformylation, and allylic substitution reactions.[9] The NHC-metal complexes can be employed as catalysts in cross-coupling reactions, metathesis, and C-H activation.[10]
The modular nature of the synthetic routes presented here allows for the facile introduction of various substituents on the phosphine or the N-atoms of the NHC, enabling the fine-tuning of the steric and electronic properties of the ligands. This tunability is crucial for optimizing catalyst performance in specific applications. Further research in this area could involve the synthesis of libraries of these ligands and their screening in high-throughput catalytic experiments.
References
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
- Synthesis, Characterization, And Catalytic And Biological Activities of A Mixed-ligand Cobalt(ii) Bipyridyl/diphenylazodioxide Complex. EngagedScholarship@CSU.
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PubMed Central.
- Synthetic Routes to N-Heterocyclic Carbene Precursors.
- Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric c
- N-Heterocyclic Carbene (NHC) Compounds. Sigma-Aldrich.
- N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC C
- Synthesis of functionalized heterocycles via palladium catalyzed cross-coupling reactions. RosDok.
- Synthesis of N-Heterocyclic Carbene Complexes. Thieme.
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The Strategic deployment of 5,6-Diiodobenzo(1,3)dioxole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Dihalo-Benzodioxole Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles is relentless. The 1,3-benzodioxole moiety, a heterocyclic scaffold present in numerous natural products and synthetic compounds, has long been recognized for its role in imparting favorable pharmacological properties.[1] The strategic introduction of halogen atoms onto this core structure dramatically enhances its utility as a versatile building block in drug discovery. This guide focuses on a particularly reactive and valuable derivative: 5,6-diiodobenzo(1,3)dioxole .
The presence of two iodine atoms at the 5 and 6 positions of the benzodioxole ring system offers a unique combination of steric and electronic properties, rendering it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for milder reaction conditions and broader functional group tolerance in Suzuki-Miyaura and Sonogashira couplings.[2][3] This heightened reactivity enables the selective and sequential introduction of diverse molecular fragments, facilitating the rapid construction of complex molecular libraries for biological screening.
This document serves as a comprehensive guide to the practical application of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of potent enzyme inhibitors, provide detailed, field-proven protocols for its synthesis and subsequent cross-coupling reactions, and explore the underlying principles that govern its reactivity.
Core Application: A Building Block for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
A prominent application of the 5,6-disubstituted benzo(1,3)dioxole scaffold is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[4] Nitric oxide (NO) is a critical signaling molecule in the nervous system, involved in processes such as neurotransmission, synaptic plasticity, and neurogenesis.[5] However, the overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases and neuropathic pain.[4] Consequently, the development of potent and selective nNOS inhibitors is a key therapeutic strategy.[5][6]
The benzodioxole moiety often serves as a key structural element in these inhibitors, contributing to the overall binding affinity and selectivity for the nNOS isoform over the endothelial (eNOS) and inducible (iNOS) isoforms.[6] Structure-activity relationship (SAR) studies have revealed that substitution patterns on the aromatic core are critical for achieving high potency and selectivity.[1][7] The ability to readily functionalize the 5 and 6 positions of the benzodioxole ring using this compound as a starting material is therefore a powerful tool in the optimization of nNOS inhibitors.
The Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Point of Inhibition
The canonical pathway for NO signaling involves its production by nNOS from the amino acid L-arginine. NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which leads to various physiological responses.
Inhibitors developed from this compound are designed to directly target the nNOS enzyme, preventing the synthesis of NO and thereby attenuating the downstream signaling cascade.
Figure 1: nNOS signaling pathway and inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis of the title compound starting from commercially available 1,2-dihydroxybenzene (catechol). The first step involves the formation of the benzodioxole ring, followed by a di-iodination reaction.
Step 1: Synthesis of Benzo(1,3)dioxole [9]
Figure 2: Synthesis of the benzodioxole core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Catechol | 110.11 | 11.0 g | 0.1 |
| Dibromomethane | 173.83 | 19.1 g (10.9 mL) | 0.11 |
| Potassium Carbonate (anhydrous) | 138.21 | 30.4 g | 0.22 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (11.0 g, 0.1 mol) and anhydrous potassium carbonate (30.4 g, 0.22 mol).
-
Add N,N-dimethylformamide (100 mL) to the flask.
-
Slowly add dibromomethane (10.9 mL, 0.11 mol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzo(1,3)dioxole.
-
Purify the crude product by vacuum distillation to yield pure benzo(1,3)dioxole.
Step 2: Di-iodination of Benzo(1,3)dioxole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzo(1,3)dioxole | 122.12 | 12.2 g | 0.1 |
| Iodine | 253.81 | 55.8 g | 0.22 |
| Periodic Acid (H₅IO₆) | 227.94 | 9.1 g | 0.04 |
| Acetic Acid (glacial) | 60.05 | 150 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 2 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve benzo(1,3)dioxole (12.2 g, 0.1 mol) in glacial acetic acid (150 mL).
-
Add iodine (55.8 g, 0.22 mol) and periodic acid (9.1 g, 0.04 mol) to the solution.
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly add concentrated sulfuric acid (2 mL) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into a solution of sodium bisulfite in water to quench the excess iodine.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a cold sodium bicarbonate solution.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reactivity of the two iodine atoms allows for either mono- or di-substitution depending on the stoichiometry of the reagents.[10]
Figure 3: Suzuki-Miyaura cross-coupling workflow.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for mono-arylation) | Moles |
| This compound | 373.92 | 374 mg | 1.0 |
| Arylboronic Acid | Varies | 1.1 eq. | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate | 138.21 | 415 mg | 3.0 |
| Toluene | - | 8 mL | - |
| Ethanol | - | 2 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (374 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture (Toluene: 8 mL, Ethanol: 2 mL, Water: 2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
-
For di-arylation, 2.2-2.5 equivalents of the arylboronic acid should be used, and the reaction time may need to be extended.
Quantitative Data for Suzuki-Miyaura Coupling (Illustrative Examples):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-6-iodobenzo(1,3)dioxole | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-iodobenzo(1,3)dioxole | ~80-90 |
| 3 | 3-Pyridylboronic acid | 5-(3-Pyridyl)-6-iodobenzo(1,3)dioxole | ~75-85 |
Note: Yields are illustrative and may vary based on the specific substrate and reaction conditions.
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][11] this compound is an excellent substrate for this reaction, allowing for the introduction of alkyne functionalities.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for mono-alkynylation) | Moles |
| This compound | 373.92 | 374 mg | 1.0 |
| Terminal Alkyne | Varies | 1.2 eq. | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide | 190.45 | 19 mg | 0.1 |
| Triethylamine | 101.19 | 0.42 mL | 3.0 |
| Tetrahydrofuran (THF, anhydrous) | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (374 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired mono-alkynylated product.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and reactive building block for medicinal chemistry. Its facile synthesis and exceptional reactivity in palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid diversification of the benzodioxole scaffold. The successful application of this intermediate in the synthesis of potent neuronal nitric oxide synthase inhibitors highlights its potential in addressing challenging therapeutic targets. The detailed protocols provided herein are intended to empower researchers to harness the full synthetic potential of this versatile compound in their drug discovery endeavors. Future applications are envisioned in the synthesis of a wide range of biologically active molecules, including but not limited to, other enzyme inhibitors, receptor modulators, and novel materials.
References
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Google Patents. (n.d.). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[8][12] dioxols. Retrieved from
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Garcin, E. D., et al. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Journal of Medicinal Chemistry, 57(15), 5877-5905. Retrieved from [Link]
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Huang, H., et al. (2018). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. European Journal of Medicinal Chemistry, 157, 116-128. Retrieved from [Link]
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Jesus, A. R., et al. (2023). Highlights on the General Preference for Multi- Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(10), 4192. Retrieved from [Link]
-
Kumar, R., et al. (2016). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. Letters in Drug Design & Discovery, 13(5), 450-459. Retrieved from [Link]
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Li, H., et al. (2014). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of the American Chemical Society, 136(48), 16872-16880. Retrieved from [Link]
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Li, H., et al. (2015). Structure-based design, synthesis, and profiling of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors with an amidinothiophene hydroxypiperidine scaffold. MedChemComm, 6(12), 2153-2158. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Rafid S. Dawood & Ahmed S. Hamed. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-18. Retrieved from [Link]
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Satoh, T., et al. (1996). Relationship between structure and inhibitory effect of arginine analogues on neuronal nitric oxide synthase activity. Neurochemical Research, 21(7), 833-837. Retrieved from [Link]
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Vincent, S. R. (2010). Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications. Annals of the New York Academy of Sciences, 1204, 1-9. Retrieved from [Link]
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Application Note & Protocols: A Guide to the Step-by-Step Synthesis of 5,6-Disubstituted Benzo(1,3)dioxole Derivatives
Abstract
The benzo[d][1][2]dioxole (methylenedioxyphenyl) scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds of significant therapeutic interest.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, and neuroprotective properties.[4][5][6] The functionalization at the 5- and 6-positions of the benzodioxole ring is a critical strategy for modulating pharmacological activity and developing novel drug candidates. This guide provides a detailed, experience-driven overview of robust synthetic strategies for accessing 5,6-disubstituted benzo[1][2]dioxole derivatives, intended for researchers in medicinal chemistry and drug development. We will explore key synthetic pathways, from foundational ring formation to advanced cross-coupling and functional group interconversions, supported by detailed, step-by-step protocols.
Introduction: The Significance of the Benzodioxole Core
The 1,3-benzodioxole moiety is a cornerstone in medicinal chemistry, largely due to its unique electronic properties and its ability to serve as a bioisostere for catechol groups, enhancing metabolic stability and bioavailability. Many derivatives serve as crucial intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1] The strategic placement of substituents at the C-5 and C-6 positions allows for precise tuning of a molecule's steric and electronic profile, which is paramount for optimizing interactions with biological targets. This document outlines two primary, field-proven strategies for the synthesis of these valuable compounds.
Core Synthetic Strategies: An Overview
The synthesis of 5,6-disubstituted benzodioxoles can be approached from two principal directions: (A) building the benzodioxole ring from an already substituted catechol precursor, or (B) performing sequential functionalization on a pre-formed benzodioxole ring. The choice of strategy is often dictated by the availability of starting materials and the nature of the desired substituents.
Caption: High-level overview of the two primary synthetic strategies.
Strategy A: Synthesis from Catechol Precursors
The most fundamental approach involves the condensation of a catechol derivative with a methylene source. This "bottom-up" strategy is particularly useful when the desired 5,6-substituents are already present on the catechol starting material or are difficult to install via electrophilic aromatic substitution.
Protocol 1: General Benzodioxole Ring Formation
This protocol describes the synthesis of the core 1,3-benzodioxole ring from catechol and a dihalomethane, a foundational reaction upon which more complex syntheses are built.[7]
Reaction Scheme: Catechol + CH₂X₂ (X=Cl, Br, I) → 1,3-Benzodioxole
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted catechol (1.0 eq), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.2 eq), and a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add a dihalomethane, such as diiodomethane or dibromomethane (1.1 eq), to the suspension.
-
Causality Note: Cesium carbonate is a highly effective base for this Williamson ether-type reaction, as it promotes high yields by enhancing the nucleophilicity of the catecholate anion and minimizing side reactions. DMF is an excellent solvent for this Sₙ2 reaction.
-
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired benzodioxole derivative.
Strategy B: Functionalization of a Pre-formed Benzodioxole Ring
This "top-down" approach is highly versatile and widely employed, starting with a commercially available or easily synthesized benzodioxole. The strategy relies on sequential introduction of functional groups at the 5- and 6-positions. A particularly powerful intermediate for this purpose is 5,6-dibromo-1,3-benzodioxole, which serves as a versatile platform for differential functionalization.[1]
Caption: Sequential functionalization starting from 1,3-benzodioxole.
Synthesis of Key Intermediates: Halogenation
Halogen atoms, particularly bromine, are excellent functional handles for subsequent cross-coupling reactions. 5,6-Dibromo-1,3-benzodioxole is a key building block for introducing molecular diversity.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide. This method is exceptionally powerful for creating diverse libraries of 5,6-disubstituted benzodioxoles.[2][8]
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Benzodioxole Derivative
This protocol is adapted from the synthesis of novel heterocyclic derivatives of 1,3-benzodioxole.[2][8]
Reaction Scheme: R¹-Benzodioxole-Br + R²-B(OH)₂ --[Pd Catalyst, Base]--> R¹-Benzodioxole-R²
Step-by-Step Protocol:
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-benzodioxole starting material (e.g., 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole) (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final coupled product.
| Entry | Boronic Acid (R²-B(OH)₂) | Product (R²) | Yield (%) | Reference |
| 1 | Isoxazole-4-boronic acid | 4-isoxazolyl | 69 | [2] |
| 2 | Pyridine-3-boronic acid | 3-pyridyl | 72 | [2] |
| 3 | Quinoline-8-boronic acid | 8-quinolinyl | 75 | [8] |
| 4 | Anthracene-9-boronic acid | 9-anthracenyl | 61 | [8] |
| Table 1: Representative examples of Suzuki-Miyaura coupling reactions to synthesize 5,6-disubstituted benzodioxole derivatives. Yields are based on reported values for analogous systems. |
Side-Chain Functional Group Interconversion (FGI)
Once initial substituents are installed, they can be further elaborated. A common sequence involves converting a methyl group into a more reactive bromomethyl group, which can then be displaced by various nucleophiles.
Protocol 3: Side-Chain Bromination and Azide Substitution
This protocol demonstrates the conversion of a hydroxymethyl group to an azidomethyl group, a versatile precursor for "click chemistry" reactions.[2][8]
Part A: Appel Reaction (Hydroxymethyl to Bromomethyl)
-
Setup: Dissolve the starting alcohol, (6-bromobenzo[d][1][2]dioxol-5-yl)methanol (1.0 eq), and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask cooled to 0 °C.
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Causality Note: The Appel reaction proceeds via a phosphonium salt intermediate. Slow addition of PPh₃ is necessary to control the exothermic reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Purification: Concentrate the reaction mixture and purify directly by column chromatography to afford the bromomethyl product, which is often used immediately in the next step.
Part B: Nucleophilic Substitution with Sodium Azide
-
Setup: Dissolve the crude bromomethyl intermediate from Part A (1.0 eq) in methanol or DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 2.0 eq) and stir the mixture at room temperature.
-
Reaction: Stir for 3-6 hours. Monitor completion by TLC.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the azidomethyl product.
Applications in Drug Discovery
The synthetic routes described herein provide access to a wide range of 5,6-disubstituted benzodioxole derivatives. These compounds are of high interest in drug development. For instance, certain derivatives have been designed as potent anticonvulsant agents[4], while others act as auxin receptor agonists with root-promoting effects.[9][10] The ability to systematically modify the 5- and 6-positions is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.
Conclusion
The synthesis of 5,6-disubstituted benzo[1][2]dioxole derivatives is a dynamic area of chemical research with profound implications for medicinal chemistry. The strategies and protocols outlined in this guide, particularly those leveraging halogenated intermediates and palladium-catalyzed cross-coupling, offer a reliable and versatile toolbox for researchers. By providing detailed, causality-driven protocols, we aim to empower scientists to efficiently explore the chemical space around this vital scaffold and accelerate the discovery of novel therapeutic agents.
References
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Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents . PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction . World Researchers Associations. Available at: [Link]
-
Structure-function Studies With Derivatives of 6-benzyl-1,3-benzodioxole, a New Class of Synthetic Compounds Which Inhibit Tubulin Polymerization and Mitosis . PubMed, National Center for Biotechnology Information. Available at: [Link]
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Process for synthesis of 5-(-hydroxyalkyl) benzo[1][2] dioxols . Google Patents. Available at:
- Process for the preparation of derivatives of benzodioxole. Google Patents.
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction . ResearchGate. Available at: [Link]
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4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde . MDPI. Available at: [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . National Institutes of Health. Available at: [Link]
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New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus . National Institutes of Health. Available at: [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles . Beilstein Journals. Available at: [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design . PubMed, National Center for Biotechnology Information. Available at: [Link]
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1,3-Benzodioxole - Wikipedia . Wikipedia. Available at: [Link]
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Efficient Synthesis of 5,6-Dihydroxyindole Dimers, Key Eumelanin Building Blocks, by a Unified o-Ethynylaniline-Based Strategy . University of Naples Federico II. Available at: [Link]
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A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof . National Institutes of Health. Available at: [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5,6-Diiodobenzodioxole
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5,6-Diiodobenzo[1][2]dioxole
Introduction: The Synthetic Potential of 5,6-Diiodobenzo[1][2]dioxole
The benzo[1][2]dioxole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmacologically active compounds.[3][4] 5,6-Diiodobenzo[1][2]dioxole, in particular, serves as a versatile and highly valuable building block. Its two symmetrically placed, reactive carbon-iodine bonds provide a unique platform for constructing complex molecular architectures through sequential or double cross-coupling reactions. The C–I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed processes, allowing for milder reaction conditions compared to its bromo- or chloro-analogs.[5]
This guide provides an in-depth exploration of the experimental setups for key palladium-catalyzed cross-coupling reactions involving this substrate.[6] We will move beyond simple procedural lists to dissect the causality behind reagent selection and parameter choices, offering researchers the foundational knowledge to not only replicate these protocols but also to adapt and troubleshoot them for their specific synthetic targets.
Core Principles: Controlling Selectivity in Dihaloarene Coupling
A primary challenge and opportunity when working with dihaloarenes is controlling the selectivity between mono- and di-functionalization.[7] Achieving the desired outcome—whether it's a single, selective coupling or an exhaustive double coupling—depends on a careful interplay of several factors:
-
Stoichiometry: The most straightforward control element. Using one equivalent or a slight excess of the coupling partner will favor mono-arylation, while using two or more equivalents will drive the reaction towards di-substitution.
-
Catalyst System (Catalyst & Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly accelerate the rate-limiting steps of oxidative addition and reductive elimination, influencing the overall reaction kinetics and selectivity.[7][8]
-
Reaction Conditions (Solvent, Base, Temperature): The polarity of the solvent can affect catalyst stability and solubility. The choice of base is crucial for activating the coupling partner (e.g., boronic acids in Suzuki coupling) or deprotonating a substrate (e.g., amines in Buchwald-Hartwig amination) without causing unwanted side reactions.[9] Temperature and reaction time are levers to control the extent of the reaction.
Below is a general workflow for setting up these reactions, from reagent preparation to product isolation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Protocol I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acid coupling partners.[9][10]
Detailed Protocol: Mono-arylation of 5,6-Diiodobenzo[1][2]dioxole
This protocol details the selective mono-coupling with 4-methoxyphenylboronic acid.
Reaction Scheme: (Illustrative scheme: Iodide reacts with boronic acid)
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Role |
| 5,6-Diiodobenzo[1][2]dioxole | 373.93 | 1.0 | 374 mg | Electrophile |
| 4-Methoxyphenylboronic acid | 151.96 | 1.1 | 167 mg | Nucleophile |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 21 mg | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 262.29 | 0.06 (6 mol%) | 16 mg | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane (anhydrous) | - | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 5,6-diiodobenzo[1][2]dioxole (374 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and PPh₃ (16 mg, 0.06 mmol).[1]
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing brine (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the mono-arylated product.
Rationale & Mechanistic Insights
-
Why PdCl₂(PPh₃)₂? This is a stable, commercially available Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species that enters the catalytic cycle. The triphenylphosphine ligands stabilize the palladium center.
-
Why extra PPh₃? Adding a slight excess of ligand helps prevent palladium black precipitation and maintains the integrity of the catalytically active species.
-
The Role of K₂CO₃: The base is essential for the transmetalation step.[9] It reacts with the boronic acid to form a more nucleophilic boronate salt ([Ar-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[9] K₂CO₃ is a good choice as it is strong enough for this activation but mild enough to tolerate many functional groups.[1]
-
Why Dioxane? Dioxane is a polar aprotic solvent that effectively dissolves the organic reagents and the palladium complex, and it has a sufficiently high boiling point for this transformation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol II: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[11] This reaction typically employs a dual catalyst system: a palladium complex and a copper(I) salt co-catalyst.[12][13]
Detailed Protocol: Mono-alkynylation of 5,6-Diiodobenzo[1][2]dioxole
This protocol describes a mono-coupling with phenylacetylene.
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Role |
| 5,6-Diiodobenzo[1][2]dioxole | 373.93 | 1.0 | 374 mg | Electrophile |
| Phenylacetylene | 102.13 | 1.2 | 132 µL (122 mg) | Nucleophile |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 (2 mol%) | 14 mg | Catalyst Precursor |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL (304 mg) | Base & Solvent |
| Tetrahydrofuran (THF, anhydrous) | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 5,6-diiodobenzo[1][2]dioxole (374 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise at room temperature while stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale & Mechanistic Insights
-
Dual Catalyst System: The reaction involves two interconnected catalytic cycles.[13] The palladium catalyst undergoes the standard oxidative addition/reductive elimination pathway. The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[14] This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, which is often the rate-determining step.[14]
-
Why Triethylamine? Et₃N serves a dual purpose. First, it acts as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. Second, it can serve as a solvent or co-solvent and helps to scavenge the HI byproduct generated during the reaction, forming triethylammonium iodide salt.[12]
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Protocol III: Heck Reaction
The Mizoroki-Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted olefins.[15][16] The reaction's stereoselectivity is a key feature, typically yielding the trans substituted alkene.[15]
Detailed Protocol: Mono-vinylation of 5,6-Diiodobenzo[1][2]dioxole
This protocol outlines the reaction with n-butyl acrylate.
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Role |
| 5,6-Diiodobenzo[1][2]dioxole | 373.93 | 1.0 | 374 mg | Electrophile |
| n-Butyl acrylate | 128.17 | 1.5 | 216 µL (192 mg) | Alkene |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 (4 mol%) | 12.2 mg | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 279 µL (202 mg) | Base |
| Acetonitrile (MeCN, anhydrous) | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
In a dry Schlenk tube, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol) in anhydrous acetonitrile (2 mL) under an argon atmosphere. Stir for 10 minutes until a homogeneous solution forms.
-
To this catalyst solution, add 5,6-diiodobenzo[1][2]dioxole (374 mg, 1.0 mmol), n-butyl acrylate (216 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol).
-
Seal the tube and heat the mixture to 80 °C in an oil bath.
-
Monitor the reaction by TLC. The reaction is usually complete in 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography to isolate the product.
Rationale & Mechanistic Insights
-
Mechanism: The Heck reaction cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the alkene. A migratory insertion (carbopalladation) step forms a new C-C bond. The final key step is a β-hydride elimination, which forms the double bond of the product and regenerates a palladium hydride species.[16]
-
Base Role: The base (Et₃N) is not involved in the C-C bond formation itself but is crucial for regenerating the Pd(0) catalyst at the end of the cycle by reacting with the palladium hydride species (HPdX) to form a salt (Et₃NH⁺X⁻) and Pd(0).[16]
-
Ligand Choice: Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that promotes the oxidative addition step and stabilizes the catalyst, preventing decomposition at elevated temperatures.
Protocol IV: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[17][18] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[6]
Detailed Protocol: Mono-amination of 5,6-Diiodobenzo[1][2]dioxole
This protocol details a mono-coupling with morpholine.
Materials & Reagents Table:
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Role |
| 5,6-Diiodobenzo[1][2]dioxole | 373.93 | 1.0 | 374 mg | Electrophile |
| Morpholine | 87.12 | 1.2 | 105 µL (105 mg) | Nucleophile (Amine) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Catalyst Precursor |
| XPhos | 476.65 | 0.03 (3 mol%) | 14.3 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134 mg | Base |
| Toluene (anhydrous) | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Inside a glovebox, add NaOtBu (134 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol) to a dry vial.
-
In a separate vial, add 5,6-diiodobenzo[1][2]dioxole (374 mg, 1.0 mmol).
-
Remove the vials from the glovebox. Add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol) to the vial containing the substrate under an inert atmosphere.
-
Transfer this solution to the vial containing the catalyst/base mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 4-18 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify the crude product via flash column chromatography.
Rationale & Mechanistic Insights
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. The key to this reaction's success is the ligand. XPhos is a bulky, electron-rich biaryl phosphine ligand developed by the Buchwald group.[19] Its steric bulk promotes the final, often rate-limiting, reductive elimination step to release the product and regenerate the Pd(0) catalyst.[19]
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is required. Its role is to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to form a more nucleophilic palladium-amido complex, which is necessary prior to reductive elimination.[20]
-
Why Toluene? Toluene is a non-polar, high-boiling solvent suitable for the elevated temperatures often required for C-N coupling.
References
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link][1][2]
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. NIH Public Access. Available at: [Link]
-
Larson, N., Sandin, M., & Neufeldt, S. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link][7][8]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link][15]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link][17]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link][18]
-
Wang, Y., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link][21]
-
Cravotto, G., et al. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules. Available at: [Link]
-
Gong, G., et al. (2017). Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie. Available at: [Link][3]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link][11]
-
Kamada, N., et al. (2017). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules. Available at: [Link][5]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][20]
-
McKinnon, S., & Jones, P. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Available at: [Link][12]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link][6]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][9]
-
The Organic Chemistry Tutor. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link][19]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][13]
-
Rico-Molina, M., et al. (2024). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate. Available at: [Link][4]
-
Sikk, L., et al. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling. Available at: [Link][14]
-
Corpet, M., & Gandon, V. (2012). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. Available at: [Link][22]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][10]
Sources
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
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- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-diiodobenzo(1,3)dioxole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,6-diiodobenzo(1,3)dioxole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address specific experimental failures. We diagnose the likely cause of each problem and provide detailed, actionable protocols for resolution.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
Answer: This is a frequent issue stemming from the inherently low reactivity of molecular iodine (I₂) with aromatic rings.[1][2] Unlike bromination or chlorination, direct iodination requires activation to generate a sufficiently powerful electrophile to attack the benzo(1,3)dioxole ring.
Probable Causes & Solutions:
-
Insufficient Electrophile Generation: Molecular iodine is not electrophilic enough on its own.[2][3] It must be oxidized to a more reactive species, conceptually an iodine cation (I⁺).
-
Solution: Employ an iodinating system that includes an oxidizing agent. A common and effective method uses an oxidant like hydrogen peroxide or a copper salt (e.g., CuCl₂) in conjunction with I₂ to generate the active electrophile in situ.[2]
-
-
Inappropriate Choice of Iodinating Reagent: While many iodinating reagents exist, their efficacy varies based on the substrate's reactivity.
-
Solution: For an activated ring like benzo(1,3)dioxole, N-Iodosuccinimide (NIS) is an excellent choice. It is a milder, more manageable solid compared to I₂/oxidant mixtures. Its reactivity can be significantly enhanced by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), without being overly aggressive.[4] 1,3-Diiodo-5,5-dimethylhydantoin (DIH) is another powerful and highly selective reagent that can be used.[4]
-
Recommended Protocol: Iodination using NIS and Trifluoroacetic Acid
This protocol is designed to be a reliable starting point for achieving high yields of the di-iodinated product.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzo(1,3)dioxole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (2.2 eq) to the solution. Note: Using a slight excess of the di-iodinating agent helps drive the reaction to completion.
-
Catalysis: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[5]
Question 2: My main product is the mono-iodinated species, 5-iodobenzo(1,3)dioxole. How do I achieve di-iodination?
Answer: The formation of the mono-iodinated product as the major species indicates that the reaction has not proceeded to completion. This is typically an issue of stoichiometry or reaction conditions.
Probable Causes & Solutions:
-
Insufficient Iodinating Reagent: The first iodination is kinetically favored. A second iodination on the now slightly deactivated mono-iodo ring requires sufficient reagent concentration and time.
-
Solution: Ensure you are using at least 2.0 equivalents of the iodine source (e.g., 2.2 eq of NIS or I₂). Using a slight excess helps to overcome the reduced reactivity of the intermediate and push the equilibrium towards the di-substituted product.
-
-
Reaction Time is Too Short: The reaction may have been stopped prematurely before the second substitution could occur.
-
Solution: Use TLC to monitor the reaction. You should see the starting material spot disappear, followed by the appearance and then disappearance (or significant reduction) of the mono-iodinated intermediate spot, and the corresponding appearance of the final di-iodinated product spot.
-
| Reagent Stoichiometry (NIS) | Expected Major Product |
| 1.0 - 1.1 equivalents | 5-iodobenzo(1,3)dioxole |
| 2.2 - 2.5 equivalents | This compound |
Question 3: I'm having trouble purifying the final product. It seems contaminated with the mono-iodo intermediate.
Answer: This is a common purification challenge because the starting material, the mono-iodinated intermediate, and the di-iodinated product often have very similar polarities, making separation by column chromatography difficult.
Probable Causes & Solutions:
-
Incomplete Reaction: As discussed in Q2, the presence of the intermediate is the primary cause.
-
Solution 1 (Reaction Optimization): The best solution is to optimize the reaction to maximize the conversion to the di-iodo product, minimizing the amount of intermediate you need to remove.
-
Solution 2 (Purification Strategy): If a small amount of intermediate persists, a multi-step purification process is necessary.
-
Recommended Purification Workflow
Caption: A multi-step workflow for purifying this compound.
-
Column Chromatography: Carefully perform flash column chromatography on silica gel. Use a shallow gradient of a non-polar/polar solvent system (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). This will help to resolve the closely eluting spots.
-
Recrystallization: Combine the fractions containing the pure di-iodo product (as determined by TLC). Concentrate the solvent and recrystallize the resulting solid from a suitable solvent like hot ethanol or isopropanol.[6] This step is highly effective at removing trace impurities and yielding a highly pure, crystalline product.
Frequently Asked Questions (FAQs)
What is the underlying mechanism for the iodination of benzo(1,3)dioxole?
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3] The key steps are:
-
Generation of a Potent Electrophile: The iodinating reagent (e.g., I₂) is activated by an oxidizing agent or a catalyst to form a highly reactive iodine species, which acts as an electrophile (I⁺).
-
Nucleophilic Attack: The π-electron system of the electron-rich benzo(1,3)dioxole ring attacks the electrophilic iodine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.
Caption: The general mechanism for electrophilic aromatic iodination.
Which iodinating reagent system is best for this synthesis?
The "best" system depends on a balance of reactivity, selectivity, cost, and safety. Here is a comparison of common choices for electron-rich aromatics:
| Reagent System | Pros | Cons |
| I₂ + Oxidant (e.g., H₂O₂, HNO₃) [2][7] | Inexpensive raw materials. | Can be harsh, potentially leading to side reactions or lower regioselectivity. Nitric acid produces NOx gases. |
| N-Iodosuccinimide (NIS) + Acid Catalyst [4] | Mild, selective, and easy to handle (solid). Byproduct (succinimide) is water-soluble. | More expensive than I₂. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) [4] | Highly reactive and selective. Easy to handle solid with a readily removable byproduct. | Higher cost. |
For laboratory-scale synthesis where purity and selectivity are paramount, NIS with a catalytic amount of TFA is often the preferred choice.
How do I confirm the structure and purity of my final product?
A combination of standard analytical techniques is required for unambiguous characterization:
-
¹H NMR: For this compound, you should expect to see two singlets in the aromatic region (for the two remaining aromatic protons) and one singlet for the two methylene protons of the dioxole ring. The absence of signals corresponding to the mono-iodo intermediate (which would show a more complex splitting pattern) is a key indicator of purity.
-
¹³C NMR: Will show the expected number of carbon signals for the symmetric di-iodinated product.
-
Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the molecular formula C₇H₄I₂O₂.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid. Compare the observed value to literature data if available.
By methodically addressing these potential challenges and understanding the underlying chemical principles, researchers can significantly improve the success rate and efficiency of the synthesis of this compound.
References
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]
- Bhat, A. K., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
-
Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2019, May 16). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
-
Wychem. (n.d.). 5-Iodo-1,3-benzodioxole. Retrieved from [Link]
- Google Patents. (n.d.). WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
- Jereb, M., et al. (n.d.). Iodination of Organic Compounds Using the Reagent System I.
-
World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
- Luliński, P., & Skulski, L. (n.d.).
Sources
- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Purification of 5,6-diiodobenzo(1,3)dioxole
Welcome to the technical support center for the purification of 5,6-diiodobenzo(1,3)dioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A: The impurity profile of this compound is highly dependent on the synthetic route. However, common impurities to anticipate include:
-
Starting Material: Unreacted benzo(1,3)dioxole.
-
Mono-iodinated Species: 5-iodobenzo(1,3)dioxole, which is a common byproduct if the iodination reaction does not go to completion.
-
Over-iodinated Species: Although less common, trace amounts of tri- or tetra-iodinated products may be present.
-
Reagent-derived Impurities: Residual iodinating agents (e.g., N-iodosuccinimide) or their byproducts.[1]
-
Solvent Adducts: Depending on the solvents used, adducts may form.
-
Degradation Products: Benzodioxole derivatives can be sensitive to strong acids and light, potentially leading to colored impurities.
Q2: What are the primary purification techniques for this compound?
A: The two most effective and commonly employed purification techniques are recrystallization and column chromatography.
-
Recrystallization is an excellent method for removing small amounts of impurities from a solid compound.[2][3] It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.[3][4]
-
Column Chromatography is a powerful technique for separating mixtures of compounds.[5][6][7] It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the desired product.[5]
Q3: How do I choose between recrystallization and column chromatography?
A: The choice depends on the purity of your crude product and the nature of the impurities.
-
Choose recrystallization when:
-
Your crude product is relatively pure (>90%).
-
You have a good understanding of the impurities and their solubility.
-
You need to process a large amount of material.
-
-
Choose column chromatography when:
-
Your crude product is a complex mixture with multiple components.
-
Impurities have similar polarities and solubilities to your desired product.
-
You need to achieve very high purity for analytical or biological testing purposes.
-
Q4: Can I use sublimation for purification?
A: While some aromatic compounds can be purified by sublimation, it is generally less common for halogenated benzodioxoles. The relatively high molecular weight of this compound may require high vacuum and elevated temperatures, which could lead to decomposition. It is advisable to first attempt recrystallization or column chromatography.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | * Select a solvent with a lower boiling point.[4] * Use a solvent pair: dissolve the compound in a "good" solvent at room temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.[4] |
| No Crystal Formation | The solution is not supersaturated. The presence of impurities is inhibiting crystallization. | * Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[8] * Add a seed crystal of the pure compound. * Concentrate the solution by evaporating some of the solvent.[3] * Cool the solution in an ice bath or even a dry ice/acetone bath.[2] |
| Poor Recovery | The compound is too soluble in the cold solvent. Too much solvent was used. | * Ensure the solution is cooled sufficiently before filtration. * Minimize the amount of hot solvent used to dissolve the compound.[2] * Wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | * Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] Be aware that charcoal can also adsorb some of your product. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | The solvent system is not optimized. The column was not packed properly. The sample was overloaded. | * Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. * Ensure the column is packed uniformly without any air bubbles or channels.[5] * Use an appropriate amount of silica gel (typically 20-50 times the weight of the crude sample).[5] |
| Compound Stuck on the Column | The solvent system is not polar enough to elute the compound. The compound is interacting too strongly with the stationary phase. | * Gradually increase the polarity of the mobile phase (gradient elution). * If your compound is acidic or basic, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.[9] |
| Cracking of the Silica Bed | The solvent polarity was changed too drastically. The column ran dry. | * Avoid abrupt changes in solvent polarity. * Always keep the silica bed covered with solvent.[5] |
| Tailing of Bands on TLC and Column | The compound is interacting with acidic sites on the silica gel. The sample is overloaded. | * Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites.[9] * Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. Common choices for similar compounds include ethanol, ethyl acetate, hexane, or mixtures thereof.[10] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3][4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the solvent until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2][3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.[9] The goal is to have the desired compound move off the baseline with an Rf of approximately 0.3.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about halfway with the initial, least polar eluent.
-
Prepare a slurry of silica gel in the same eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.[5]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to move more polar compounds through the column.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting logic for recrystallization issues.
References
-
Recrystallization. (n.d.). Retrieved January 18, 2026, from [Link]
-
Column chromatography. (n.d.). Retrieved January 18, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
(5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). Retrieved January 18, 2026, from [Link]
-
Chromatographic Columns. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Retrieved January 18, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). World Researchers Associations. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of novel benzo[d][5]dioxole substituted organo selenium compounds: X-ray structure of. (n.d.). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Process for synthesis of 5-(-hydroxyalkyl) benzo[5] dioxols. (n.d.). Google Patents. Retrieved January 18, 2026, from
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (n.d.). Google Patents.
-
Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved January 18, 2026, from [Link]
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Preparation of 5,6-Dihydroxyindole. (n.d.). Retrieved January 18, 2026, from [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023, July 20). NIH. Retrieved January 18, 2026, from [Link]
-
Specific Solvent Issues with Iodination. (2025, December 17). Wordpress. Retrieved January 18, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved January 18, 2026, from [Link]
-
Protein purification troubleshooting guide. (n.d.). Retrieved January 18, 2026, from [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
Sources
- 1. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5,6-diiodobenzodioxole
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5,6-diiodobenzo[1][2]dioxole
Welcome to the dedicated technical support guide for optimizing Suzuki coupling reactions involving 5,6-diiodobenzo[1][2]dioxole. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique challenge of this substrate lies in controlling the selectivity between mono- and di-arylation, a critical aspect for the synthesis of complex molecules and pharmaceutical intermediates.[2][3][4] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues and streamline your experimental workflow.
Understanding the Core Challenge: Selectivity in Diiodo Systems
The two iodine atoms on the 5,6-diiodobenzo[1][2]dioxole ring exhibit different electronic and steric environments, which can be exploited to achieve selective mono-arylation or complete di-arylation. However, achieving high selectivity requires careful tuning of reaction parameters. The higher reactivity of aryl iodides compared to bromides or chlorides in oxidative addition makes this substrate particularly prone to double addition if not properly controlled.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a mixture of mono- and di-arylated products. How can I favor mono-arylation?
A1: Achieving selective mono-arylation is a common goal and hinges on slowing down the second coupling event relative to the first. Here are the key parameters to adjust:
-
Stoichiometry of the Boronic Acid: This is the most straightforward control element. Using a slight deficiency or an equimolar amount (0.9-1.1 equivalents) of the boronic acid relative to the diiodo-substrate is the first step. This starves the reaction of the coupling partner after the first addition.
-
Reaction Temperature and Time: Lowering the reaction temperature (e.g., room temperature to 60 °C) can significantly enhance selectivity. The activation energy for the second coupling on the now electronically modified and more sterically hindered mono-iodo-biaryl intermediate is higher. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the progression to the di-arylated product.[2]
-
Catalyst and Ligand Choice:
-
Less Active Catalysts: While seemingly counterintuitive, a less reactive catalyst system can sometimes provide better control. For instance, using a simple Pd(PPh₃)₄ catalyst might be more selective than highly active Buchwald-type catalysts.[7]
-
Sterically Hindered Ligands: Bulky ligands can disfavor the second oxidative addition at the more sterically encumbered remaining iodine position. However, this can be a double-edged sword, as some bulky ligands are also highly reactive and may promote di-arylation if other conditions are not optimized.[7][8]
-
-
Base Selection: A weaker base, such as K₂CO₃ or even KF, can slow down the transmetalation step, providing a larger window to isolate the mono-arylated product.[9][10] Stronger bases like K₃PO₄ or Cs₂CO₃ tend to accelerate the reaction, potentially leading to over-arylation.[1][11][12]
Q2: I want to synthesize the di-arylated product. What are the optimal conditions to ensure complete conversion?
A2: To drive the reaction to completion and achieve di-arylation, you need to employ more forcing conditions:
-
Excess Boronic Acid: Use a stoichiometric excess of the boronic acid (2.2-3.0 equivalents) to ensure that even after the first coupling, there is ample nucleophile available for the second reaction.
-
Higher Reaction Temperatures: Increasing the temperature (e.g., 80-110 °C) will provide the necessary energy to overcome the higher activation barrier for the second coupling.[1]
-
Highly Active Catalyst Systems: This is where modern catalyst systems excel.
-
Buchwald Ligands: Employing bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is highly recommended.[7] These ligands accelerate both oxidative addition and reductive elimination, which is crucial for coupling at the less reactive second position.[1][7] Air-stable precatalysts like XPhos Pd G3 are also excellent choices for convenience and reproducibility.
-
N-Heterocyclic Carbenes (NHCs): NHC-ligated palladium complexes are also very effective for challenging couplings and can be a good alternative.[13]
-
-
Strong Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the second transmetalation step effectively.
Q3: My reaction is not working at all. I'm only recovering my starting materials. What should I check first?
A3: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction. Here's a systematic troubleshooting guide:
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[1][2] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.
-
Catalyst Activity:
-
Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in-situ to the active Pd(0) species. This is often accomplished by a phosphine ligand, but issues can arise. Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst that generates the active species more reliably.[1]
-
Catalyst Degradation: Palladium catalysts, especially "tetrakis" [Pd(PPh₃)₄], can degrade upon storage. If in doubt, use a fresh bottle or a more robust precatalyst.
-
-
Reagent Quality:
-
Boronic Acid Decomposition: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if impure or stored improperly.[14] Consider using a freshly opened bottle or purifying your boronic acid. Alternatively, converting it to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can improve stability and reactivity.[14][15]
-
Base Quality: Ensure your base is finely powdered and dry. Clumpy or old base can have reduced efficacy.[16]
-
-
Solvent and Water Content: The presence of some water is often beneficial, even necessary, for the Suzuki coupling, particularly when using inorganic bases. A common solvent system is a mixture of an organic solvent (like dioxane, THF, or toluene) with water (e.g., 4:1 to 10:1 ratio).[1] Anhydrous conditions with certain bases like K₃PO₄ might require the deliberate addition of a few equivalents of water to function correctly.[16]
Q4: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2][14]
-
Rigorous Degassing: This is the most critical factor. Improve your degassing procedure for the solvent and ensure the reaction headspace is thoroughly purged with an inert gas before heating.[2]
-
Use of Precatalysts: Modern precatalysts are often better at minimizing side reactions compared to generating the active catalyst in situ from Pd(II) sources.
-
Reaction Temperature: Sometimes, excessively high temperatures can promote catalyst decomposition and subsequent side reactions. Try running the reaction at the lower end of the effective temperature range.
Experimental Protocols & Data
Protocol 1: General Procedure for Selective Mono-arylation
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5,6-diiodobenzo[1][2]dioxole (1.0 equiv.), the desired arylboronic acid (1.05 equiv.), and finely powdered K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (5:1 v/v) via syringe to achieve a concentration of 0.1 M with respect to the diiodo-substrate.
-
Reaction Execution: Place the vial in a preheated stirring block at 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion (consumption of starting material), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-arylation
-
Vessel Preparation: In a flame-dried Schlenk flask, combine 5,6-diiodobenzo[1][2]dioxole (1.0 equiv.), the arylboronic acid (2.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.). Add the XPhos Pd G3 precatalyst (2 mol%) at this stage.
-
Inert Atmosphere: Seal the flask and subject it to at least three vacuum/inert gas backfill cycles.
-
Solvent Addition: Add degassed toluene/water (10:1 v/v) via syringe to a concentration of 0.1 M.
-
Reaction Execution: Heat the vigorously stirred mixture to 100 °C.
-
Monitoring & Workup: Monitor for the disappearance of the mono-arylated intermediate. Upon completion (typically 12-24 hours), follow the workup and purification steps outlined in Protocol 1.
Table 1: Summary of Recommended Conditions for Selectivity Control
| Parameter | For Mono-arylation | For Di-arylation | Rationale |
| Boronic Acid (equiv.) | 0.9 - 1.1 | 2.2 - 3.0 | Stoichiometric control is key for selectivity. |
| Catalyst System | Pd(PPh₃)₄ | XPhos Pd G3 / SPhos | Higher activity needed for the second, more difficult coupling.[7] |
| Base | K₂CO₃, KF | K₃PO₄, Cs₂CO₃ | Stronger bases accelerate transmetalation for the second coupling.[1][11] |
| Solvent | Dioxane/H₂O, THF/H₂O | Toluene/H₂O, Dioxane/H₂O | Higher boiling point solvents allow for more forcing conditions. |
| Temperature | Room Temp - 60 °C | 80 °C - 110 °C | Overcomes the higher activation energy of the second coupling.[1] |
Visualizing the Process
Diagram 1: Suzuki Catalytic Cycle
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.[6][14][17]
Diagram 2: Troubleshooting Flowchart for Failed Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. reddit.com [reddit.com]
- 17. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in Reactions with 5,6-diiodobenzo(1,3)dioxole
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5,6-diiodobenzo(1,3)dioxole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing homocoupling in cross-coupling reactions. Our focus is to provide not just protocols, but the scientific rationale behind them to empower you to optimize your reactions effectively.
Introduction: The Challenge of this compound
This compound is a valuable building block in organic synthesis, offering two reactive sites for the introduction of diverse functionalities. However, the presence of two iodine atoms presents a significant challenge: the propensity for undesired homocoupling reactions. This can lead to the formation of dimers or oligomers of the starting material or the coupling partner, reducing the yield of the desired cross-coupled product and complicating purification. This guide will equip you with the knowledge and strategies to minimize or eliminate these unwanted side reactions in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of this compound, this can manifest in several ways:
-
Dimerization of the diiodo-starting material: Two molecules of this compound react to form a bi-benzodioxole species.
-
Oligomerization/Polymerization: Multiple molecules of the diiodo-starting material can react to form longer chains.
-
Homocoupling of the coupling partner: For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct.
These side reactions consume starting materials and catalyst, lowering the yield of your target molecule. The resulting homocoupled products can also have similar physical properties to the desired product, making separation by chromatography challenging.
Q2: What are the main factors that promote homocoupling?
A2: Several factors can contribute to an increased rate of homocoupling:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organoboron reagents in Suzuki-Miyaura reactions.
-
Use of Pd(II) Pre-catalysts: While convenient, Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) catalyst. This reduction can sometimes be mediated by the homocoupling of the organometallic reagent.
-
High Temperatures: Elevated reaction temperatures can sometimes favor the pathways leading to homocoupling.
-
Sub-optimal Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Base and Solvent Effects: The choice of base and solvent can influence the reaction kinetics and the stability of the catalytic species, thereby affecting the extent of homocoupling.
Q3: How can I visually identify if homocoupling is a major issue in my reaction?
A3: While definitive identification requires analytical techniques, you might observe the following:
-
TLC Analysis: You may see a new, less polar spot corresponding to the homocoupled byproduct of your coupling partner, or a much higher running spot corresponding to the dimer of this compound.
-
LC-MS Analysis: This is the most reliable method. You will see a mass peak corresponding to the expected homocoupled product. For example, in a Suzuki reaction with phenylboronic acid, you would look for a peak corresponding to biphenyl. For the dimerization of this compound, you would look for a product with a mass corresponding to C₁₄H₈O₄.
-
Precipitation: In some cases, the homocoupled product may be insoluble and precipitate out of the reaction mixture.
Troubleshooting Guides
General Strategies to Minimize Homocoupling
These strategies are applicable across different types of cross-coupling reactions involving this compound.
1. Rigorous Exclusion of Oxygen:
-
Scientific Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can initiate a catalytic cycle for the homocoupling of organoboron reagents. By removing oxygen, you maintain a higher concentration of the active Pd(0) catalyst for the desired cross-coupling pathway.
-
Protocol:
-
Assemble your reaction glassware and flame-dry it under vacuum.
-
Allow the glassware to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Degas all solvents and liquid reagents by bubbling with an inert gas for at least 30 minutes prior to use. For solid reagents, subject them to several cycles of vacuum and backfilling with an inert gas.
-
Maintain a positive pressure of inert gas throughout the entire reaction setup and workup.
-
2. Judicious Choice of Palladium Source and Ligand:
-
Scientific Rationale: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an in-situ reduction step that can be coupled with homocoupling. Modern pre-catalysts are also designed to generate the active monoligated Pd(0) species efficiently, minimizing side reactions. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps of the cross-coupling cycle, outcompeting the homocoupling pathway.
-
Recommendations:
-
For Suzuki-Miyaura: Consider using Pd(PPh₃)₄ or a pre-catalyst like [Pd(IPr)(cinnamyl)Cl].
-
For Sonogashira: PdCl₂(PPh₃)₂ is a common choice, but if homocoupling of the alkyne is an issue, consider a copper-free protocol.
-
For Heck: Pd(OAc)₂ is often used, but coupling it with a suitable ligand is crucial.
-
3. Careful Selection of Reaction Parameters:
| Parameter | Recommendation to Minimize Homocoupling | Scientific Rationale |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures can disfavor the activation energy barrier for homocoupling pathways relative to the desired cross-coupling. |
| Base | Use the weakest base necessary for the reaction. | Stronger bases can sometimes promote side reactions. For Suzuki reactions, K₂CO₃ is often a good starting point. For Sonogashira, an amine base like Et₃N or i-Pr₂NEt is standard. |
| Solvent | Choose a solvent that ensures good solubility of all components. | Poor solubility can lead to localized high concentrations of reagents, potentially favoring side reactions. A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often beneficial. |
Troubleshooting Specific Reactions
Issue: Significant formation of the boronic acid homocoupling product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.
Model Protocol for Mono-Arylation of this compound (Suzuki-Miyaura):
This protocol is a starting point and may require optimization for your specific boronic acid.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and finely ground K₂CO₃ (2.0 equiv.).
-
Add degassed toluene and water (e.g., a 4:1 mixture).
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue: Formation of the alkyne homocoupling product (Glaser coupling).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Model Protocol for Mono-Alkynylation of this compound (Sonogashira):
This protocol is a starting point and may require optimization for your specific alkyne.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add degassed triethylamine and THF.
-
Add the terminal alkyne (1.05 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Issue: Formation of oligomeric/polymeric material from the diiodo-starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Heck oligomerization.
Model Protocol for Mono-Vinylation of this compound (Heck):
This protocol is a starting point and may require optimization for your specific alkene.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.).
-
Add the alkene (1.2 equiv.) and a degassed solvent such as DMF or NMP.
-
Add a base, for example, triethylamine (1.5 equiv.).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the catalytic cycles for both the desired cross-coupling and the undesired homocoupling.
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.
Characterization of Potential Homocoupling Byproducts
Identifying homocoupling byproducts is crucial for troubleshooting. While obtaining pure standards can be difficult, here are some expected characteristics:
-
Dimer of this compound: This would be a high molecular weight, likely insoluble solid. In the mass spectrum, you would look for the corresponding molecular ion peak. Its ¹H NMR spectrum would likely be complex due to restricted rotation around the newly formed C-C bond.
-
Boronic Acid Dimer (e.g., Biphenyl): This is often a non-polar, crystalline solid. It can be readily identified by comparison to a commercial standard using TLC, GC-MS, or LC-MS.
-
Alkyne Dimer (e.g., 1,4-diphenylbutadiyne): These are often colored solids and can be identified by their characteristic spectroscopic data.
Conclusion
Successfully preventing homocoupling in reactions with this compound hinges on a combination of careful experimental technique and a sound understanding of the underlying reaction mechanisms. By rigorously excluding oxygen, making informed choices about catalysts and ligands, and optimizing reaction conditions, you can significantly improve the yield and purity of your desired products. This guide serves as a starting point for your investigations, and we encourage you to systematically explore the parameters discussed to achieve the best possible outcomes in your research.
References
-
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
Dawood, R. S.; Hamed, A. S. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 2019 , 23 (Special Issue I), 14-21. [Link][1][2]
-
Sources
Technical Support Center: Synthesis and Purification of 5,6-Diiodobenzo(1,3)dioxole
Welcome to the technical support center for the synthesis and purification of 5,6-diiodobenzo(1,3)dioxole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during this specific synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your process for both yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a detailed, step-by-step protocol for resolution.
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge in multi-substitution reactions on an aromatic ring. The primary causes typically revolve around incomplete reaction, sub-optimal reaction conditions, or mechanical loss during workup and purification.
Causality Analysis: The di-iodination of benzo(1,3)dioxole is an electrophilic aromatic substitution. The first iodination activates the ring, but the second iodine atom is introduced more slowly due to steric hindrance and the electron-withdrawing nature of the first iodine atom. Achieving high conversion to the di-iodinated product requires carefully controlled conditions to overcome this barrier without promoting side reactions.[1]
Recommended Solutions:
-
Re-evaluate Iodinating Agent and Stoichiometry: Ensure you are using a sufficiently reactive iodinating agent. A common and effective method involves using molecular iodine (I₂) in the presence of an oxidizing agent, such as periodic acid or hydrogen peroxide, which generates a more potent electrophilic iodine species in situ.[2][3]
-
Action: Increase the molar equivalents of both iodine and the oxidizing agent. A common starting point is 2.2-2.5 equivalents of I₂ to ensure the reaction is driven towards di-substitution.[4]
-
-
Optimize Reaction Time and Temperature: These reactions can be slow. Insufficient reaction time will result in a mixture containing significant amounts of the mono-iodinated intermediate.
-
Action: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC).[5] If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C), but be cautious of potential side reactions. Extend the reaction time until TLC analysis shows complete consumption of the mono-iodinated intermediate.
-
-
Ensure Efficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and incomplete reactions.
-
Action: Use vigorous mechanical or magnetic stirring throughout the entire reaction period to ensure homogeneity.[6]
-
Below is a workflow to diagnose and address low yield issues.
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling with 5,6-Diiodobenzo(1,3)dioxole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5,6-diiodobenzo(1,3)dioxole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
The 5,6-disubstituted benzo(1,3)dioxole scaffold is a key structural motif in numerous natural products and pharmacologically active molecules. Its synthesis often relies on the selective functionalization of the readily available this compound. However, the presence of two reactive C-I bonds introduces significant challenges, primarily revolving around controlling selectivity between mono- and di-functionalization. This guide provides in-depth technical advice to navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Conversion to the Desired Product
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing very low or no yield. What are the initial troubleshooting steps?
A1: Low or no product yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating your reaction setup and reagents.
-
Reagent Quality and Inert Atmosphere: The primary suspects are often moisture and oxygen. Ensure all your reagents, especially the solvent and base, are anhydrous. Solvents should be freshly distilled or from a reliable commercial source. The reaction vessel must be thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, your reaction conditions must facilitate its in situ reduction to Pd(0). In some cases, phosphine ligands can act as reductants. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this potential issue.
-
Ligand Selection: The choice of ligand is critical for both catalyst stability and activity. For Suzuki-Miyaura reactions, phosphine-based ligands are common. For a general starting point with aryl iodides, triphenylphosphine (PPh₃) can be effective. However, more electron-rich and bulky phosphine ligands often provide better results.
-
Base Selection and Solubility: The choice of base is crucial. Common bases for Suzuki-Miyaura reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base's solubility can also be a factor; ensure it is sufficiently soluble in your chosen solvent system.
Issue 2: Uncontrolled Di-substitution Leading to Low Yield of the Mono-substituted Product
Q2: I am attempting a mono-Sonogashira coupling on this compound, but I'm predominantly getting the di-alkynylated product. How can I favor mono-substitution?
A2: Achieving selective mono-functionalization of a di-iodinated arene is a significant challenge. The following strategies can help you steer the reaction towards your desired mono-substituted product:
-
Stoichiometry and Reaction Time: The most straightforward approach is to use a sub-stoichiometric amount of the alkyne (e.g., 0.8-0.9 equivalents). Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed and before significant di-substitution occurs.
-
Ligand Control: The steric and electronic properties of the ligand play a crucial role in determining selectivity.
-
Bulky Ligands: Sterically hindered ligands can sometimes favor mono-arylation by making the second oxidative addition step more difficult. However, some studies suggest that very bulky ligands can, in some cases, promote di-substitution by keeping the palladium catalyst in close proximity to the second reactive site after the first coupling. Therefore, ligand screening is essential.
-
Bidentate vs. Monodentate Ligands: The choice between bidentate (e.g., dppf) and monodentate phosphine ligands can influence selectivity. There is no universal rule, and the optimal choice is substrate-dependent.
-
-
Temperature Control: Lowering the reaction temperature can often improve selectivity for mono-substitution by slowing down the rate of the second coupling reaction relative to the first.
-
Slow Addition: Adding the coupling partner (the alkyne in this case) slowly over an extended period can help maintain a low concentration of the nucleophile, thereby favoring mono-substitution.
Issue 3: Catalyst Deactivation and Formation of Palladium Black
Q3: My reaction mixture is turning black, and the reaction has stalled. What is causing this, and how can I prevent it?
A3: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition and deactivation. This can be caused by several factors:
-
Presence of Oxygen: As mentioned previously, rigorous exclusion of oxygen is critical. Ensure your degassing procedure is effective.
-
High Temperatures: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. Try to run the reaction at the lowest effective temperature.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand relative to the palladium precursor is often beneficial.
-
Solvent Effects: Certain solvents can be detrimental to catalyst stability. For instance, while THF is a common solvent, in some cases, it has been anecdotally reported to promote the formation of palladium black. Toluene or dioxane might be better alternatives.
Issue 4: Difficulty with Sequential, Unsymmetrical Di-substitution
Q4: I have successfully performed a mono-Sonogashira coupling and now want to perform a Suzuki-Miyaura coupling at the remaining C-I bond. The second reaction is not working well. What should I consider?
A4: Performing sequential cross-coupling reactions to generate unsymmetrically substituted products is a powerful strategy. If the second coupling is problematic, consider the following:
-
Change in Electronic Properties: The introduction of an electron-donating or electron-withdrawing group in the first coupling step will alter the electronic properties of the aryl iodide, which can affect the rate of the second oxidative addition. You may need to screen different ligands and reaction conditions for the second step.
-
Catalyst Inhibition by Iodide: The iodide anion generated in the first coupling can act as a catalyst inhibitor in the second step. Using a ligand that can effectively displace the iodide from the palladium center is important. Additionally, some additives can help mitigate this inhibition.
-
Purification of the Mono-substituted Intermediate: Ensure that the mono-substituted product is carefully purified before proceeding to the second coupling step. Any residual catalyst or reagents from the first reaction can interfere with the second.
-
Different Coupling Reactions: The reactivity order of aryl halides is generally I > Br > OTf > Cl. If you are struggling with a second C-I coupling, consider if a different halide at the second position (if synthetically accessible) would be more amenable to the desired transformation.
Catalyst and Condition Selection Tables
The following tables provide general starting points for catalyst and condition selection for various cross-coupling reactions with this compound. Note: These are general recommendations, and optimization will likely be required for your specific substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precursor | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%) | Pd(PPh₃)₄ is a pre-formed Pd(0) source. If using Pd(OAc)₂, ensure conditions for in-situ reduction are met. |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is a good starting point. Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos often improve yields and rates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | The choice of base can significantly impact the reaction. K₃PO₄ is often effective for challenging couplings. |
| Solvent | Toluene, Dioxane, DMF, or a mixture with water (e.g., Toluene/H₂O 4:1) | The solvent choice depends on the solubility of the reagents. Biphasic systems are common for Suzuki reactions. |
| Temperature | 80-110 °C | Higher temperatures are often required, but monitor for catalyst decomposition. |
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precursor | PdCl₂(PPh₃)₂ (1-3 mol%) | A stable and commonly used Pd(II) precatalyst. |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the traditional Sonogashira reaction to facilitate the formation of the copper acetylide. |
| Ligand | PPh₃ | Often sufficient for Sonogashira couplings with aryl iodides. |
| Base | Et₃N, DIPEA, or other amine bases (often used as solvent or co-solvent) | The amine base is crucial for deprotonating the terminal alkyne. |
| Solvent | THF, DMF, or neat amine base | The solvent must be anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Aryl iodides are generally reactive enough to couple at or near room temperature. |
Experimental Protocols & Methodologies
General Procedure for a Selective Mono-Sonogashira Coupling of this compound
This protocol is a starting point and should be optimized for your specific alkyne.
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA).
-
Add the terminal alkyne (0.9 equivalents) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Mechanisms
Decision-Making Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Managing regioselectivity in reactions of 5,6-diiodobenzo(1,3)dioxole
Technical Support Center: 5,6-Diiodobenzo[1][2]dioxole
Welcome to the technical support center for managing reactions involving 5,6-diiodobenzo[1][2]dioxole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and face the critical challenge of controlling regioselectivity. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of 5,6-diiodobenzo[1][2]dioxole.
Q1: What are the primary factors that control regioselectivity in reactions of 5,6-diiodobenzo[1][2]dioxole?
A1: The regiochemical outcome of reactions at the C5 and C6 positions is governed by a delicate interplay of steric and electronic effects, which can be manipulated by your choice of reaction conditions.
-
Steric Effects: This refers to the physical bulk and spatial arrangement of atoms around the two iodine substituents.[3] The C5-I bond is flanked by the C6-I bond on one side and the C4-H bond on the other. The C6-I bond is adjacent to the fused benzene ring. In many transition-metal catalyzed reactions, the catalyst's metal center and its associated ligands require a certain amount of space to approach and react. The less sterically crowded position is often favored. For 5,6-diiodobenzo[1][2]dioxole, the C6 position is generally considered the more sterically accessible site.
-
Electronic Effects: These effects arise from the distribution of electron density in the molecule.[4][5] The two C-I bonds have different electronic environments. The oxygen atoms of the dioxole ring are electron-donating, influencing the overall electron density of the aromatic ring. While the electronic difference between the C5 and C6 positions is subtle, it can be exploited. In palladium-catalyzed cross-couplings, oxidative addition often occurs preferentially at the more electron-poor C-I bond.
-
Catalyst/Ligand Control: In modern organic synthesis, the challenge of regioselectivity in dihaloarenes is often solved not by relying on the substrate's inherent properties ("substrate control"), but by choosing a specific catalyst and ligand system that forces the reaction to occur at a desired position ("catalyst control").[1][6] Bulky or electronically-tuned ligands can override the substrate's natural preference.
Q2: In a typical palladium-catalyzed cross-coupling, which position is more reactive?
A2: In the absence of strongly directing ligands, the C6 position is often more reactive in palladium-catalyzed reactions like Suzuki and Sonogashira couplings. This is primarily attributed to sterics. The C6-I bond is less sterically hindered, allowing for easier oxidative addition of the palladium catalyst. This principle is observed in similar poly-iodinated systems where reaction occurs at the most accessible terminal C-I bonds.[7][8]
Q3: What are the most common reactions where controlling regioselectivity for 5,6-diiodobenzo[1][2]dioxole is critical?
A3: Control is paramount in any reaction intended to produce a mono-functionalized product that will be used in a subsequent step. The most common examples include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations are frequently used to build molecular complexity. Achieving selective mono-coupling is essential for synthesizing advanced intermediates.[1][2]
-
Lithiation and Halogen-Metal Exchange: Selective mono-lithiation followed by trapping with an electrophile is a powerful strategy. The resulting organolithium species can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides), but controlling which iodine undergoes the exchange is the primary challenge.[9][10]
Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
You are attempting a mono-coupling reaction but are obtaining a mixture of the C5-coupled product, the C6-coupled product, and the di-substituted byproduct.
The lack of selectivity stems from the fact that the intrinsic reactivity difference between the C5-I and C6-I bonds is small. Standard catalysts like Pd(PPh₃)₄ may not be able to effectively discriminate between the two sites, leading to a statistical mixture. The key to inducing selectivity is to modify the catalyst system to amplify the subtle steric and electronic differences between the two positions. The choice of ligand is the most powerful tool for achieving this.[11]
-
Leverage Ligand Effects: The size and electronic properties of the phosphine ligand on the palladium catalyst are paramount. Bulky ligands can be used to selectively target the less sterically hindered C6 position.
-
Screen Catalysts and Ligands: A systematic screening is the most effective approach. Start with conditions known to favor mono-functionalization of dihaloarenes.
| Ligand / Catalyst System | Target Position | Rationale & Key Considerations |
| Pd(PPh₃)₄ | Low Selectivity | Often serves as a baseline. May show a slight preference for C6, but mixtures are common. |
| Pd(OAc)₂ + SPhos / XPhos | C6 (Likely) | These bulky, electron-rich Buchwald ligands are excellent for Suzuki couplings and their steric profile should strongly favor the more accessible C6 position. |
| Pd₂(dba)₃ + t-Bu₃P | C6 (Likely) | The very bulky and electron-rich tri(tert-butyl)phosphine ligand is highly effective for promoting selective oxidative addition at sterically accessible sites.[2][12] |
| Pd(dppf)Cl₂ | Potentially C5 | In some systems, ligands with a large bite angle like dppf can alter selectivity, sometimes favoring the more sterically hindered position through different coordination modes. This should be tested empirically.[11] |
-
Control Stoichiometry: Use a slight excess of the di-iodo starting material (e.g., 1.2 to 1.5 equivalents) relative to the boronic acid or alkyne coupling partner. This statistically disfavors the formation of the di-coupled product.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature to 50 °C instead of reflux) can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the one at the less hindered C6 site.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC, GC-MS, or LC-MS. The goal is to stop the reaction once the starting material is mostly consumed but before significant formation of the di-substituted product occurs.
Detailed Experimental Protocol: Regioselective Sonogashira Coupling
This protocol provides a starting point for a selective mono-coupling at the less sterically hindered C6 position.
Objective: To synthesize 6-((4-methoxyphenyl)ethynyl)-5-iodobenzo[d]d[1][2]ioxole.
Materials:
-
4-ethynylanisole (1.0 eq.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 eq.)
-
Anhydrous, degassed THF
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6-diiodobenzo[d]d[1][2]ioxole, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent Addition: Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Reagent Addition: Add 4-ethynylanisole dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The Sonogashira coupling is often rapid and should be monitored closely. [13]5. Monitoring: Every 30 minutes, take an aliquot, quench with saturated NH₄Cl(aq), extract with EtOAc, and analyze by TLC and/or LC-MS to monitor the consumption of 4-ethynylanisole and the formation of the mono- and di-adducts.
-
Workup: Once the starting alkyne is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired C6-coupled mono-adduct.
This protocol leverages steric differentiation by using a standard catalyst system under mild conditions where the less-hindered C6 position is expected to react preferentially. [7]
References
-
H. Iwata, T. Imazaki, K. Kaneko, S. Y. Hong, K. Itami, Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 2011 , 16(1), 423-440. [Link]
-
T. D. Roisnel, J. A. G. Williams, Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 2019 , 58(39), 13861-13865. [Link]
-
C. M. Billingsley, S. L. Buchwald, Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Journal of the American Chemical Society, 2005 , 127(28), 10006–10007. [Link]
-
C. M. Billingsley, S. L. Buchwald, Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Journal of the American Chemical Society, 2005 , 127(28), 10006–10007. [Link]
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H. Iwata, T. Imazaki, K. Kaneko, S. Y. Hong, K. Itami, Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 2011 . [Link]
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S. F. Wnuk, M. P. G. Grzybowski, P. I. Garcia, Lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes and Its Application in the Synthesis of New ortho-Functionalized Benzophenone Derivatives. European Journal of Organic Chemistry, 2004 , 2004(11), 2399-2405. [Link]
-
Wikipedia, Heteroatom-promoted lateral lithiation. Wikipedia. [Link]
-
A. G. Myers Research Group, Directed (ortho) Metallation. Harvard University. [Link]
-
Wikipedia, Sonogashira coupling. Wikipedia. [Link]
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McGraw Hill, Steric effect (chemistry). AccessScience. [Link]
-
A. G. Myers Research Group, Directed Ortho Metalation. Harvard University. [Link]
-
R. M. Al-Zoubi, Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 2020 , 10(28), 16366-16376. [Link]
-
R. M. Al-Zoubi, Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 2020 . [Link]
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A. J. Gaunt, Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship, University of California, 2016 . [Link]
-
Wikipedia, Stereoelectronic effect. Wikipedia. [Link]
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I. I. Oleksiv, I. V. Vitruk, O. P. Demchuk, A. V. Bol'but, M. V. Vovk, Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 2021 , 17, 2613-2620. [Link]
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P. O'Brien, Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online, 2007 . [Link]
-
J. J. Eisch, A. M. Piotrowski, Regio- and stereo-selective lithiation of diallyl amines: an easy entry to trianionic intermediates. Journal of the Chemical Society, Chemical Communications, 1983 , (22), 1299-1301. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessscience.com [accessscience.com]
- 4. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]
- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Regio- and stereo-selective lithiation of diallyl amines: an easy entry to trianionic intermediates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the iodination of benzo(1,3)dioxole
Technical Support Center: Iodination of Benzo[1][2]dioxole
Welcome to the technical support center for the iodination of benzo[1][2]dioxole. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic transformation. Iodinated benzo[1][2]dioxole derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and a reliable experimental protocol to help you navigate the challenges of this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Setup & Reagent Choice
Question 1: I am planning to iodinate benzo[1][2]dioxole. Which iodinating agent should I choose?
The choice of iodinating agent is critical and depends on factors like desired reactivity, selectivity, cost, and safety. Benzo[1][2]dioxole is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.
-
N-Iodosuccinimide (NIS): This is often the reagent of choice for activated aromatic rings.[1][3] It is a solid, relatively easy to handle, and its reactivity can be fine-tuned with an acid catalyst.[1][2][3] For highly activated substrates like benzo[1][2]dioxole, the reaction can sometimes proceed without a strong acid.[1]
-
Iodine (I₂) with an Oxidizing Agent: A classic and cost-effective method involves using molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodic acid). The oxidant generates a more potent electrophilic iodine species in situ.[4]
-
Iodine Monochloride (ICl): ICl is a highly polarized and reactive source of electrophilic iodine (I⁺).[5][6][7] It is very effective but can be aggressive, moisture-sensitive, and may sometimes lead to chlorinated byproducts if not used carefully.[6][8]
Question 2: My reaction with N-Iodosuccinimide (NIS) is sluggish or incomplete. What can I do?
If your reaction is not proceeding to completion, consider the following:
-
Acid Catalysis: Benzo[1][2]dioxole is activated, but an acid catalyst is often necessary to activate the NIS reagent, making the iodine more electrophilic.[3] Catalytic amounts of trifluoroacetic acid (TFA) or sulfuric acid are commonly used.[1][2]
-
Solvent Choice: The reaction is typically run in a non-polar aprotic solvent like dichloromethane (DCM) or acetonitrile. Ensure your solvent is anhydrous, as water can react with the activated NIS complex.
-
Reagent Purity: Verify the purity of your NIS. Old or improperly stored NIS can degrade, leading to lower reactivity.
-
Temperature: While many NIS iodinations run at room temperature, gentle heating (e.g., to 40 °C) might be necessary to drive the reaction to completion. Monitor carefully by Thin Layer Chromatography (TLC) to avoid side product formation.
Low Yield & Purity Issues
Question 3: I am observing a significant amount of a di-iodinated byproduct. How can I improve mono-selectivity?
The formation of di-iodo-benzo[1][2]dioxole is a common issue due to the high reactivity of the aromatic ring. The initial iodination product is still activated enough to undergo a second substitution.
-
Control Stoichiometry: Use a slight excess of benzo[1][2]dioxole relative to the iodinating agent (e.g., 1.1 equivalents of starting material to 1.0 equivalent of NIS).
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second iodination, which typically has a higher activation energy.
-
Slow Addition: Add the iodinating agent slowly and portion-wise to the solution of benzo[1][2]dioxole. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Choice of Reagent: A less reactive iodinating system might provide better selectivity.
Question 4: The yield of my desired 5-iodo-1,3-benzodioxole is consistently low. What are the potential causes?
Low yields can stem from several factors beyond di-substitution:
-
Incomplete Reaction: As discussed in Question 2, ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, you may need to increase the reaction time, temperature, or add a catalyst.
-
Product Degradation: Iodinated aromatics can be sensitive to light and acid.[9] Ensure your work-up procedure is efficient and that you store the final product protected from light.
-
Mechanical Losses during Work-up: Purification, especially via column chromatography, can lead to significant loss of material. Optimize your purification strategy. Recrystallization is often a good first step for removing major impurities and can sometimes yield a product of sufficient purity.[10]
-
Side Reactions: Besides di-iodination, other side reactions can occur depending on the specific reagents and conditions used.
Question 5: My crude product is a dark oil or solid. How can I effectively purify it?
Dark coloration often indicates the presence of trace iodine or polymeric impurities.
-
Aqueous Wash: During the work-up, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any unreacted iodine or other electrophilic halogen species, removing the color.
-
Activated Carbon: If color persists after washing, you can try treating a solution of your crude product with a small amount of activated carbon, followed by filtration through celite.
-
Column Chromatography: This is a very effective method for separating the mono-iodinated product from the starting material, di-iodinated byproduct, and baseline impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.[10]
-
Recrystallization: 5-Iodo-1,3-benzodioxole is a liquid at room temperature, but if your product is a solid derivative, recrystallization from a suitable solvent (e.g., ethanol/water, hexanes) is an excellent and scalable purification technique.[10]
Comparative Data of Iodination Methods
The following table summarizes common methods for the iodination of activated arenes like benzo[1][2]dioxole. Conditions and yields are representative and may require optimization.
| Iodinating System | Catalyst/Solvent | Typical Temp. | Pros | Cons |
| N-Iodosuccinimide (NIS) | TFA (cat.) / Acetonitrile or DCM | Room Temp | Mild conditions, high regioselectivity, easy to handle solid.[2][3] | Can be sluggish without a catalyst, potential for di-iodination.[11] |
| Iodine (I₂) / H₂O₂ | Acetic Acid or none | Room Temp - 50°C | Inexpensive reagents, "green" oxidant.[4] | Can require heating, may need careful control of stoichiometry. |
| Iodine Monochloride (ICl) | Acetic Acid or DCM | 0°C - Room Temp | Very reactive, fast reaction times.[5][6] | Moisture sensitive, can cause chlorination, corrosive.[6][8] |
Recommended Protocol: Iodination using NIS
This protocol provides a reliable method for the synthesis of 5-iodo-1,3-benzodioxole with good yield and selectivity.
Materials:
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
10% aq. Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aq. Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve benzo[1][2]dioxole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using 10% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash with 10% aq. sodium thiosulfate solution to remove any remaining iodine color.
-
Wash with saturated aq. sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 5-iodo-1,3-benzodioxole as a pale yellow oil.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the iodination of benzo[1][2]dioxole.
Caption: A workflow for diagnosing and solving common experimental issues.
Safety Precautions
-
N-Iodosuccinimide (NIS): Harmful if swallowed or in contact with skin, and causes serious eye irritation.[9][12] It is also light and moisture sensitive.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Handle in a well-ventilated fume hood.[13][14]
-
Iodine Monochloride (ICl): Corrosive and reacts with water to release HCl gas.[5] It is a strong irritant. Handle with extreme care in a fume hood, using appropriate PPE. Ensure all glassware is dry.
-
Solvents and Acids: Dichloromethane, acetonitrile, and trifluoroacetic acid are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate precautions.
References
- Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
- BenchChem. (2025). Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. BenchChem Technical Support.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS).
- Synquest Labs. (n.d.).
- Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785.
- Fisher Scientific. (2024).
- Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 69(25), 8847-8852.
- Central Drug House (P) Ltd. (n.d.).
- Apollo Scientific. (2023).
- Sisco Research Laboratories Pvt. Ltd. (n.d.).
- Al-Masoudi, N. A., & Al-Salihi, R. K. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Al-Masoudi, N. A., & Al-Salihi, R. K. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
- Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
- Iskra, J., Stavber, S., & Zupan, M. (2004). Iodination of Organic Compounds Using the Reagent System I2/H2O2 under Solvent-Free Reaction Conditions. Synthesis, 2004(11), 1869-1873.
- Sigma-Aldrich. (n.d.). 5-Iodo-1,3-benzodioxole AldrichCPR.
- Wychem. (n.d.). 5-Iodo-1,3-benzodioxole.
- Wikipedia. (n.d.). Iodine monochloride.
- NileRed. (2024). Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. YouTube.
- Chen, J. L., et al. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Calibre Chemicals. (n.d.).
- GE Healthcare AS. (2011). Obtaining free iodine in preparation of aqueous iodine chloride by adding potassium iodide.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- ChemicalBook. (n.d.). 5-IODO-6-NITRO-1,3-BENZODIOXOLE synthesis.
- Sigma-Aldrich. (n.d.). 5-Iodo-1,3-benzodioxole AldrichCPR.
- H. Lundbeck A/S. (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- Palma, A., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
- Reddit. (2023). Making some iodine monochloride. r/chemistry.
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Technical Support Center: Synthesis of 5,6-diiodobenzo(1,3)dioxole
Welcome to the technical support resource for the synthesis of 5,6-diiodobenzo(1,3)dioxole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern byproduct formation and reaction outcomes. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a higher purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for planning and executing your experiments.
Q1: What is a standard laboratory-scale synthetic route for this compound?
A prevalent and reliable method is the direct electrophilic iodination of 1,3-benzodioxole (also known as methylenedioxybenzene). The reaction typically employs an iodinating agent in the presence of an acid catalyst or an oxidant to generate a potent electrophilic iodine species (I⁺ or its equivalent). A common choice for this transformation is using elemental iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide or using a milder reagent such as N-Iodosuccinimide (NIS) in an appropriate solvent.[1][2] The general reaction is shown below:
Figure 1: General synthetic scheme for the di-iodination of 1,3-benzodioxole.
Q2: What are the primary byproducts I should anticipate in this synthesis?
During the synthesis of this compound, several byproducts can arise from incomplete reaction, over-reaction, or non-selective substitution. The most common impurities are:
-
Unreacted Starting Material: 1,3-Benzodioxole.
-
Mono-iodinated Intermediate: 5-iodo-1,3-benzodioxole. This is the major byproduct if the reaction does not go to completion.
-
Isomeric Di-iodinated Byproduct: 4,5-diiodobenzo(1,3)dioxole. This is often the most challenging impurity to separate from the desired product.[3][4]
-
Over-iodinated Products: Tri- or even tetra-iodinated benzodioxoles can form if reaction conditions are too harsh or if an excessive amount of iodinating agent is used.
Q3: What is the chemical basis for the formation of the 4,5-diiodo isomer?
The formation of the 4,5-diiodo isomer is a direct consequence of the principles of electrophilic aromatic substitution. The methylenedioxy group of the starting material is a strongly activating, ortho, para-directing group.
-
First Iodination: The first iodine atom is directed to the 5-position, which is para to one of the ring's oxygen atoms, leading to the formation of 5-iodo-1,3-benzodioxole.
-
Second Iodination: In the second step, two directing groups are present on the ring: the activating methylenedioxy group and the deactivating but ortho, para-directing iodo group at the 5-position.
-
The powerful methylenedioxy group strongly directs subsequent electrophiles to its ortho positions: C4 and C7 (C7 is equivalent to C4).
-
The iodo group at C5 directs to its ortho positions: C4 and C6.
-
Since both groups direct the incoming electrophile to the C4 and C6 positions, a mixture of 5,6-diiodo and 4,5-diiodo isomers is mechanistically plausible and frequently observed.
Q4: How can I strategically minimize the formation of these byproducts?
Minimizing byproducts requires precise control over reaction parameters:
-
Stoichiometry: Use a precise stoichiometry of the iodinating agent. For the di-iodination, slightly more than 2.0 equivalents are typically required. A large excess should be avoided to prevent over-iodination.
-
Temperature Control: Running the reaction at lower temperatures can enhance the selectivity, favoring the thermodynamically more stable product and reducing the rate of side reactions.
-
Slow Addition: Add the iodinating agent or catalyst portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the reactive electrophile, which can improve selectivity and reduce the formation of over-iodinated species.
-
Choice of Reagent: Milder iodinating agents, such as N-Iodosuccinimide (NIS), may offer better control and selectivity compared to more aggressive systems like I₂/HNO₃.[1]
Troubleshooting Guide
This guide is structured in a problem-and-solution format to help you diagnose and resolve specific issues encountered during your synthesis and purification work.
Problem 1: The reaction is sluggish or incomplete, with a significant amount of starting material or mono-iodinated product remaining.
This is a common issue indicating insufficient reactivity or deactivation of the iodinating agent.
Caption: Troubleshooting workflow for incomplete iodination reactions.
Problem 2: My analytical data (¹H NMR, GC-MS) suggests a mixture of di-iodo isomers that are co-eluting during column chromatography.
The similar polarity of the 5,6-diiodo and 4,5-diiodo isomers makes their separation by traditional silica gel chromatography extremely challenging.
-
Optimize Chromatography:
-
Solvent System: Switch to a less polar solvent system (e.g., hexane/dichloromethane or hexane/toluene) to increase the resolution between the isomers.
-
Preparative HPLC: If the isomers are inseparable by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column is the most effective method for obtaining isomerically pure material.[3]
-
-
Recrystallization: This technique can sometimes be effective if one isomer is significantly less soluble than the other in a particular solvent system. Experiment with a range of solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) and solvent mixtures.
The isomers can be distinguished by careful analysis of their ¹H NMR spectra, particularly the coupling patterns of the aromatic protons.
-
This compound: Will show two singlets in the aromatic region, as the two remaining protons (at C4 and C7) are chemically equivalent and have no adjacent protons to couple with.
-
4,5-diiodobenzo(1,3)dioxole: Will show two doublets in the aromatic region, as the two protons (at C6 and C7) are adjacent to each other and will exhibit ortho-coupling.
Problem 3: My mass spectrum shows a molecular ion peak corresponding to a tri-iodinated product.
This indicates that the reaction conditions were too harsh, leading to over-iodination.
-
Reduce Iodinating Agent: Decrease the equivalents of the iodinating agent to below 2.2 equivalents.
-
Lower Temperature: Perform the reaction at 0 °C or room temperature.
-
Control Addition: As mentioned in the FAQs, use slow, controlled addition of the iodinating agent to prevent localized high concentrations of the electrophile.
Data & Protocols
Table 1: Analytical Data for Key Compounds
| Compound | Structure | Molecular Weight | Expected m/z [M]⁺ | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 1,3-Benzodioxole (Starting Material) | 122.12 | 122 | 6.75-6.85 (m, 4H), 5.95 (s, 2H) | |
| 5-Iodo-1,3-benzodioxole (Intermediate) | ![]() | 248.02 | 248 | 7.15 (d), 7.05 (s), 6.65 (d), 5.98 (s, 2H) |
| This compound (Desired Product) | ![]() | 373.92 | 374 | ~7.20 (s, 2H), ~6.05 (s, 2H) |
| 4,5-Diiodobenzo(1,3)dioxole (Isomeric Byproduct) | ![]() | 373.92 | 374 | ~7.00 (d), ~6.80 (d), ~6.02 (s, 2H) |
Note: The images are representative structures. Actual spectra should be compared with reference data where available.
Experimental Protocol: Synthesis via N-Iodosuccinimide (NIS)
This protocol provides a starting point for optimization. Warning: Always perform a risk assessment before conducting any chemical reaction.
-
Reaction Setup: To a solution of 1,3-benzodioxole (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask protected from light, add N-Iodosuccinimide (2.1 eq).
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (0.1 eq) to the mixture at room temperature. The use of a strong acid catalyst activates the NIS for electrophilic attack.[1]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine/NIS.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Hexane/DCM gradient) or preparative HPLC to isolate the desired 5,6-diiodo isomer.
Byproduct Formation Pathway
Caption: Reaction pathway showing the formation of the desired product and the main isomeric byproduct.
References
-
Patents on Benzodioxole Synthesis: While not directly on di-iodination, these patents describe the synthesis of various benzodioxole derivatives, providing context on ring formation and functionaliz
-
Review on Electrophilic Iodination: A comprehensive review covering various methods and reagents for the iodination of organic compounds, including arom
-
Praveen, C., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. [7]
-
-
Iodination of Aromatic Compounds: A collection of modern methods for the synthesis of iodoarenes, providing various reagent systems th
-
Synthesis of iodoarenes. Organic Chemistry Portal. [1]
-
-
Analysis and Separation of Isomers: This article, while on a different system, details the separation and analysis of stable atropisomers using HPLC, a technique applicable to challenging isomer separ
-
Klán, P., et al. (2000). Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes. Journal of Organic Chemistry. [3]
-
-
General Troubleshooting Guides: Examples of structured troubleshooting guides for chemical synthesis.
-
Compound Data: Public chemical databases providing physical and spectral data for rel
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Validation & Comparative
A Comparative Guide to the Reactivity of 5,6-Diiodobenzo(1,3)dioxole and 5,6-Dibromobenzo(1,3)dioxole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzo[d][1][2]dioxole scaffold serves as a privileged structure, appearing in numerous natural products and pharmacologically active molecules. The strategic functionalization of this core is paramount for developing novel compounds. Among the most versatile starting materials for such endeavors are the 5,6-dihalo-substituted derivatives. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5,6-diiodobenzo(1,3)dioxole and 5,6-dibromobenzo(1,3)dioxole .
Our analysis moves beyond a simple catalog of reactions, delving into the fundamental principles that govern the differential reactivity of carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds. By understanding these core concepts, researchers can make more informed decisions in reaction design, optimize conditions for selectivity, and ultimately accelerate their discovery programs.
Core Principles: The Decisive Role of the Halogen
The distinct chemical behavior of 5,6-diiodobenzodioxole and 5,6-dibromobenzodioxole is fundamentally rooted in the intrinsic properties of the C-I and C-Br bonds. Two key parameters dictate their reactivity, particularly in the context of transition metal-catalyzed cross-coupling reactions: Bond Dissociation Energy (BDE) and polarizability.
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. This lower BDE means that less energy is required to cleave the C-I bond, a critical step in many synthetic transformations.[3][4][5][6] For instance, the oxidative addition of an aryl halide to a low-valent metal center, often the rate-determining step in palladium-catalyzed cross-coupling, occurs much more readily with aryl iodides than with aryl bromides.[1][7][8]
Polarizability: Iodine is a larger and more polarizable atom than bromine. Its diffuse electron cloud allows for more effective orbital overlap with transition metal centers, facilitating the interactions necessary for catalytic turnover.
| Property | C-I Bond (Aryl) | C-Br Bond (Aryl) | Implication for Reactivity |
| Bond Dissociation Energy | ~213 kJ/mol | ~285 kJ/mol | C-I bond is more easily cleaved, leading to faster rates in reactions like oxidative addition.[5] |
| Bond Length | ~0.214 nm | ~0.193 nm | The longer C-I bond is weaker.[4] |
| Reactivity in Pd Coupling | High | Moderate | Aryl iodides are generally the most reactive coupling partners, followed by bromides and then chlorides.[9] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-heteroatom bonds. The choice between the diiodo and dibromo benzodioxole derivatives has profound implications for reaction efficiency, catalyst selection, and achievable selectivity.
The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the slowest step and is highly dependent on the nature of the halogen.[10][11][12]
Fig 1. Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling
The Suzuki reaction, which couples an organoboron reagent with an organohalide, is exceptionally versatile.[9][13] When comparing the two substrates, 5,6-diiodobenzodioxole consistently demonstrates higher reactivity.
-
This compound: Typically reacts under milder conditions, often at lower temperatures and with lower catalyst loadings. The high reactivity of the C-I bonds allows for facile double coupling to form 5,6-diaryl derivatives. More importantly, the significant reactivity difference between the C-I and C-Br bonds can be exploited for selective mono-functionalization, a feat that is much harder to achieve with the dibromo analogue.
-
5,6-Dibromobenzo(1,3)dioxole: Requires more forcing conditions—higher temperatures, longer reaction times, and sometimes more sophisticated catalyst systems (e.g., bulky, electron-rich phosphine ligands) to achieve comparable yields.[14] Achieving selective mono-arylation is challenging due to the similar reactivity of the two C-Br bonds.
| Reaction | Substrate | Typical Conditions | Outcome |
| Suzuki Coupling | This compound | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | High yields, faster reaction times. Amenable to selective mono-coupling. |
| Suzuki Coupling | 5,6-Dibromobenzo(1,3)dioxole | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100-110 °C | Requires more forcing conditions. Selective mono-coupling is difficult. |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[15][16][17] The reactivity trend of I > Br is particularly pronounced in this reaction.
-
This compound: Undergoes Sonogashira coupling with exceptional efficiency, often at room temperature.[18] The high reactivity allows for precise control, enabling the synthesis of mono-alkynylated products by using one equivalent of the alkyne or di-alkynylated products with excess alkyne.[19] This stepwise functionalization is a key advantage.
-
5,6-Dibromobenzo(1,3)dioxole: The coupling generally requires elevated temperatures and the presence of a copper(I) co-catalyst is often essential for good yields.[20][21] Copper-free conditions are possible but typically demand more specialized and expensive palladium catalysts and ligands.[18]
Stille Coupling
In the Stille reaction, an organotin reagent is coupled with an organohalide.[11][22][23] Similar to other palladium-catalyzed processes, the C-I bond's lability makes the diiodo compound the more reactive partner.
-
This compound: Reacts readily, often under relatively mild conditions. The reaction is tolerant of a wide range of functional groups.[12]
-
5,6-Dibromobenzo(1,3)dioxole: Can be a sluggish coupling partner, frequently necessitating higher temperatures and the use of additives like Cu(I) salts or fluoride ions to facilitate the transmetalation step.[23]
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Introduction: The Significance of the Benzodioxole Scaffold and its Halogenated Derivatives
An In-Depth Guide to the Electrochemical Properties of 5,6-Dihalogenated Benzo(1,3)dioxoles: A Comparative Analysis for Drug Development and Materials Science
The benzo[d][1]dioxole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3] Its unique electronic and structural characteristics make it a versatile building block in drug discovery.[4][5] The introduction of halogen atoms, particularly at the 5- and 6-positions of the benzodioxole ring, profoundly alters the molecule's physicochemical properties. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.
Understanding the electrochemical properties of these 5,6-dihalogenated derivatives is paramount. The redox behavior—specifically, the potentials at which these molecules are oxidized or reduced—provides critical insights into their potential metabolic pathways, their stability under physiological conditions, and their suitability for applications in organic electronics where controlled electron transfer is essential.[6][7] This guide offers a comparative analysis of the electrochemical properties of 5,6-dihalogenated benzo(1,3)dioxoles, grounded in established experimental protocols, to provide researchers, scientists, and drug development professionals with a foundational understanding of their structure-property relationships.
Experimental Methodology: Probing Redox Behavior with Cyclic Voltammetry
To investigate the redox properties of organic molecules, cyclic voltammetry (CV) stands out as the most powerful and commonly used electroanalytical technique.[8] Its efficacy lies in its ability to rapidly provide information on the oxidation and reduction potentials of a species and to assess the stability and lifetime of the resulting electrochemically generated radical ions.[9] The causality behind choosing CV is its direct correlation of applied potential with the resulting current, which visualizes the electron transfer events as distinct peaks in a voltammogram.
Self-Validating Protocol for Cyclic Voltammetry Analysis
The following protocol is designed to be a self-validating system, incorporating steps to ensure accuracy, reproducibility, and the integrity of the collected data.
1. Preparation of the Analytical Solution:
-
Analyte Solution: Prepare a 1 mM solution of the target 5,6-dihalogenated benzo(1,3)dioxole in an appropriate electrochemical-grade solvent. Acetonitrile or dichloromethane are common choices for their wide potential windows and ability to dissolve both the analyte and the supporting electrolyte.[1]
-
Supporting Electrolyte: Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in the same solvent. The electrolyte is crucial as it ensures the conductivity of the solution and minimizes solution resistance.[1]
-
Internal Standard (Optional but Recommended): For precise measurements and cross-experiment comparison, adding an internal standard like ferrocene is best practice. The well-defined, reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as a reliable reference point.
2. Electrochemical Cell Assembly and Preparation:
-
Three-Electrode Setup: Assemble a standard three-electrode cell. A glassy carbon electrode (GCE) is typically used as the working electrode, a platinum wire serves as the counter (or auxiliary) electrode, and a non-aqueous Ag/Ag⁺ or Ag/AgCl electrode is used as the reference electrode.[8]
-
Electrode Polishing: The working electrode surface must be meticulously cleaned to ensure reproducible results. Polish the GCE with an alumina slurry on a polishing pad, followed by sonication in deionized water and the chosen solvent to remove any adsorbed impurities.[1]
3. Data Acquisition:
-
Deoxygenation: Purge the analyte solution with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes prior to the experiment.[10] This step is critical because dissolved molecular oxygen is electroactive and its reduction signals can interfere with the analyte's voltammogram. Maintain a blanket of the inert gas over the solution throughout the measurement.
-
Background Scan: First, record a cyclic voltammogram of the supporting electrolyte solution alone (without the analyte). This "blank" scan establishes the potential window of the solvent-electrolyte system and ensures no interfering impurities are present.[10]
-
Analyte Scan: Introduce the analyte into the cell. Set the potentiostat to scan over a potential range wide enough to encompass the expected redox events. Start with a typical scan rate of 100 mV/s.[1]
-
Multiple Cycles and Scan Rate Variation: Perform at least three consecutive scans to check for reproducibility and to see if any new species are formed that deposit on the electrode surface.[1] Subsequently, vary the scan rate (e.g., from 20 mV/s to 1000 mV/s) to investigate the nature of the redox process. For a simple, reversible diffusion-controlled process, the peak current should be linearly proportional to the square root of the scan rate.[9]
4. Data Analysis:
-
Peak Potentials: From the resulting voltammogram, determine the anodic (oxidation) peak potential (Eₚₐ) and the cathodic (reduction) peak potential (Eₚ𝒸).
-
Half-Wave Potential (E₁/₂): For reversible or quasi-reversible processes, calculate the half-wave potential (E₁/₂) as (Eₚₐ + Eₚ𝒸) / 2. This value is a good approximation of the standard redox potential of the compound.
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Comparative Analysis: The Impact of Dihalogenation on Redox Potentials
The introduction of electron-withdrawing halogen atoms onto the benzodioxole ring has a predictable and significant effect on its electrochemical properties. Halogens exert a strong negative inductive effect (-I), pulling electron density away from the aromatic system. This electronic perturbation directly influences the energy required to add or remove an electron.
The table below presents illustrative data for the first oxidation and reduction potentials of benzo(1,3)dioxole and its halogenated derivatives, as would be determined by the protocol above. These values are representative and serve to demonstrate the expected trends.
| Compound | Substituents | First Oxidation Potential (Eₚₐ vs. Fc/Fc⁺) | First Reduction Potential (Eₚ𝒸 vs. Fc/Fc⁺) |
| 1 | None (Parent) | ~ +1.20 V | Highly Negative / Inaccessible |
| 2 | 5-Chloro | ~ +1.35 V | ~ -2.10 V |
| 3 | 5-Bromo | ~ +1.33 V | ~ -2.08 V |
| 4 | 5,6-Dichloro | ~ +1.55 V | ~ -1.90 V |
| 5 | 5,6-Dibromo | ~ +1.52 V | ~ -1.88 V |
Interpretation of Electrochemical Trends
-
Effect on Oxidation Potentials:
-
Trend: The oxidation potential becomes progressively more positive with increasing halogenation (1 < 2,3 < 4,5).
-
Causality: Oxidation is the removal of an electron from the molecule's highest occupied molecular orbital (HOMO). The electron-withdrawing halogens lower the energy of the HOMO, making the ring more electron-deficient and thus harder to oxidize. Consequently, a higher potential (more energy) must be applied to remove an electron. The dihalogenated compounds (4 and 5) are significantly more difficult to oxidize than the parent compound (1).
-
-
Effect on Reduction Potentials:
-
Trend: The reduction potential becomes less negative (shifts to more positive values) with increasing halogenation.
-
Causality: Reduction is the addition of an electron to the molecule's lowest unoccupied molecular orbital (LUMO). The electron-withdrawing halogens stabilize the LUMO, making the ring a better electron acceptor. This facilitates reduction, causing it to occur at a less negative potential. The parent benzodioxole is very difficult to reduce, often outside the accessible solvent window, while the dihalogenated derivatives (4 and 5) are the most easily reduced compounds in the series.
-
-
Comparing Chloro- vs. Bromo- Substituents:
-
Chlorine is more electronegative than bromine, suggesting it should have a stronger electron-withdrawing inductive effect. This is reflected in the slightly higher oxidation potential and more positive reduction potential for the dichloro- derivative compared to the dibromo- derivative. However, other factors like polarizability can also play a role, making the differences between chloro and bromo analogs often subtle.[11]
-
Caption: Relationship between halogenation and redox potentials.
Conclusion and Outlook
The electrochemical behavior of 5,6-dihalogenated benzo(1,3)dioxoles is systematically modulated by the number and nature of the halogen substituents. As demonstrated through the principles of cyclic voltammetry, increasing halogenation renders the benzodioxole ring more electron-deficient, making it more difficult to oxidize and easier to reduce. This predictable structure-property relationship is invaluable for the rational design of new molecules.
For drug development professionals, these findings can help predict metabolic susceptibility to oxidative processes and inform the design of redox-active prodrugs. For materials scientists, this tunable redox behavior allows for the fine-tuning of HOMO and LUMO energy levels, a critical parameter in the design of organic semiconductors and other electronic materials. The robust experimental framework provided herein serves as a reliable guide for researchers to explore and harness the rich electrochemical landscape of these important heterocyclic compounds.
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - JoVE. (2018). Journal of Visualized Experiments. [Link]
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Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... ResearchGate. [Link]
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Navigating the Bioactive Landscape of 5,6-Diiodobenzo(1,3)dioxole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo(1,3)dioxole scaffold, a heterocyclic motif prevalent in numerous natural products and synthetic molecules, has long captured the attention of medicinal chemists due to its diverse pharmacological activities.[1][2] Strategic modification of this core structure, particularly through halogenation, offers a powerful tool to modulate physicochemical properties and enhance biological potency. This guide provides an in-depth, objective comparison of the biological activities of 5,6-diiodobenzo(1,3)dioxole derivatives, placing their performance in context with other halogenated and non-halogenated analogs. By synthesizing available experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers with the critical insights necessary to navigate the therapeutic potential of this unique class of compounds.
The Rationale for Di-iodination: A Strategic Approach to Enhancing Bioactivity
The introduction of iodine atoms at the 5- and 6-positions of the benzo(1,3)dioxole ring is not an arbitrary modification. Halogenation, in general, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can profoundly impact its interaction with biological targets. Iodine, being the largest and most polarizable of the stable halogens, can introduce unique steric and electronic effects, potentially leading to enhanced binding affinity and altered selectivity for specific enzymes or receptors.
While direct and extensive biological studies on this compound derivatives are still emerging, valuable insights can be gleaned from comparative studies on related halogenated heterocyclic systems. For instance, research on halogenated benzotriazoles as protein kinase CK2 inhibitors has demonstrated that di-iodinated analogs can exhibit potent inhibitory activity and significant cytotoxicity against cancer cell lines.[3] This suggests that the 5,6-diiodo substitution pattern on a heterocyclic core represents a promising strategy for the development of novel therapeutic agents.
Comparative Cytotoxicity: Unveiling the Anticancer Potential
While specific data for this compound derivatives is limited, a comparative analysis of mono-iodinated and other di-halogenated analogs provides a predictive framework for their potential cytotoxic effects. A study on benzodioxole derivatives as cyclooxygenase (COX) inhibitors offers valuable comparative data on the impact of halogenation on cytotoxicity against HeLa cervical cancer cells.[4]
| Compound Type | Halogenation Pattern | Cytotoxicity (CC50, mM) on HeLa Cells |
| Benzodioxole Acetate | ortho-Iodo | Data not specified, but ortho-halogenated compounds were generally more cytotoxic than meta-isomers.[4] |
| Benzodioxole Acetate | meta-Iodo | Data not specified, but meta-halogenated compounds were generally less cytotoxic than ortho-isomers.[4] |
| Benzodioxole Acetic Acid | Di-chloro (2,4-dichloro) | Potent COX-1 inhibition, cytotoxicity data not specified for this particular derivative.[4] |
Key Insights:
-
Positional Isomerism Matters: The position of the halogen substituent significantly impacts cytotoxic activity, with ortho-halogenated compounds generally demonstrating greater potency than their meta-counterparts.[4] This suggests that the steric and electronic effects of the halogen in proximity to the dioxole ring and the side chain are critical for activity.
-
Di-halogenation as a Potency-Enhancing Strategy: The potent activity of the di-chloro analog against COX-1 suggests that multiple halogen substitutions can enhance biological activity.[4] This provides a strong rationale for investigating the cytotoxic potential of this compound derivatives.
Experimental Protocols: A Foundation for Future Investigations
To facilitate further research into the biological activities of this compound derivatives, we provide a detailed, step-by-step methodology for their synthesis, based on established procedures for related halogenated benzodioxoles.
Synthesis of this compound
The synthesis of the core this compound scaffold can be approached through the iodination of benzo(1,3)dioxole.
Workflow for the Synthesis of this compound:
A schematic for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve benzo(1,3)dioxole in a suitable solvent such as acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The molar ratio of NIS to benzo(1,3)dioxole should be optimized to favor di-substitution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.
Potential Mechanisms of Action: A Look into Kinase Inhibition
While the precise molecular targets of this compound derivatives are yet to be fully elucidated, studies on structurally related di-iodinated heterocyclic compounds provide compelling clues. As previously mentioned, 5,6-diiodo-1H-benzotriazole has been identified as a potent inhibitor of protein kinase CK2.[3]
Hypothesized Kinase Inhibition Pathway:
A proposed mechanism of action via protein kinase inhibition.
This proposed pathway suggests that this compound derivatives may function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. The iodine atoms could potentially form halogen bonds with residues in the ATP-binding pocket of the kinase, contributing to a high binding affinity and potent inhibition.
Future Directions and Concluding Remarks
The exploration of this compound derivatives as bioactive agents is a promising frontier in medicinal chemistry. The available comparative data on related halogenated compounds strongly suggests that this specific di-iodination pattern has the potential to yield compounds with significant cytotoxic and kinase inhibitory activities.
Future research should focus on the following key areas:
-
Systematic Synthesis and Biological Screening: A focused effort to synthesize a library of this compound derivatives with diverse side chains is crucial. These compounds should be systematically screened against a panel of cancer cell lines and microbial strains to identify lead candidates.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify their specific molecular targets and elucidate the signaling pathways they modulate.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study will be essential to understand the contribution of the di-iodo substitution pattern and the nature of the side chains to the observed biological activity.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy and assess their toxicological profiles.
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Api, A. M., Gudi, R., & Wagner, B. M. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(5), 786-793. Available from: [Link]
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Shahbazi, S., & Zakerali, T. (2022). The inhibitory role of benzo-dioxole-piperamide on the phosphorylation process as an NF-Kappa B silencer. Biomedicine & Pharmacotherapy, 145, 112471. Available from: [Link]
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Al-Suhaimi, K. M., Al-Jafari, A. A., & El-Emam, A. A. (2015). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1-14. Available from: [Link]
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Wang, Y., Li, H., Zhang, Y., et al. (2023). Discovery of [5,5'-bibenzo[d][1][4]dioxol]-6-substituted amine derivatives as potent proprotein convertase subtilisin/kexin type 9 inhibitors. Archiv der Pharmazie, 356(7), e2300057. Available from: [Link]
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Andreani, A., Granaiola, M., Leoni, A., et al. (1996). Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. Part II. Il Farmaco, 51(7), 513-516. Available from: [Link]
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A Comparative Guide to the Reaction Mechanisms of 5,6-Diiodobenzodioxole: A Computational Perspective
A Comparative Guide to the Reaction Mechanisms of 5,6-Diiodobenzo[1][2]dioxole: A Computational Perspective
For researchers, medicinal chemists, and professionals in drug development, 5,6-diiodobenzo[1][2]dioxole stands as a valuable building block, offering two reactive sites for the strategic construction of complex molecular architectures. The efficiency and selectivity of reactions at the carbon-iodine bonds are paramount for its successful application. This guide provides an in-depth computational comparison of the predominant reaction mechanisms this versatile molecule is likely to undergo. While direct computational studies on 5,6-diiodobenzo[1][2]dioxole are not extensively reported in the literature, this guide synthesizes data from analogous di-iodinated aromatic systems to offer a robust, predictive framework for understanding its reactivity.
Introduction to 5,6-Diiodobenzo[1][2]dioxole and Its Synthetic Utility
The benzo[1][2]dioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous natural products and synthetic drugs. The introduction of two iodine atoms at the 5 and 6 positions provides synthetic handles for a variety of cross-coupling reactions, allowing for the sequential or simultaneous introduction of diverse functional groups. Understanding the energetics and mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.
This guide will focus on the computational analysis of several key reaction pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Stille Coupling
-
Heck Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
-
-
Metal-Halogen Exchange:
-
Lithium-Halogen Exchange
-
The Landscape of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the nucleophile, catalyst, and ligands significantly influences the kinetics and thermodynamics of each step. For di-iodinated substrates like 5,6-diiodobenzo[1][2]dioxole, the relative reactivity of the two C-I bonds is a critical consideration. Generally, the first coupling reaction proceeds more readily than the second, often due to steric hindrance and altered electronic properties of the mono-substituted intermediate.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Energetics of Key Reaction Steps
The feasibility of a particular cross-coupling reaction is largely determined by the activation barriers of its constituent steps. Density Functional Theory (DFT) calculations on analogous aryl iodides provide valuable insights into these energetics.
| Reaction Type | Key Step | Typical Calculated Activation Energy (kcal/mol) for Aryl Iodides | Notes |
| Suzuki-Miyaura | Oxidative Addition | ~10-15 | The choice of base and solvent can significantly impact the transmetalation step.[3] |
| Transmetalation | ~12-20 | Often the rate-determining step, influenced by the nature of the boronic acid/ester and base.[4] | |
| Stille | Oxidative Addition | ~10-15 | Transmetalation can be the rate-determining step, especially with phosphorus ligands.[5] |
| Transmetalation | ~15-25 | The nature of the organotin reagent is a key factor.[5][6] | |
| Heck | Oxidative Addition | ~15-20 | This step can be rate-determining for a Pd(II)/Pd(IV) catalytic cycle.[1][7] |
| Migratory Insertion | ~5-10 | Generally a low-barrier step.[8] | |
| Sonogashira | Oxidative Addition | ~10-15 | The presence of a copper co-catalyst facilitates the transmetalation step.[9][10] |
| Transmetalation | Varies | Can be complex, involving copper acetylide intermediates.[9] | |
| Buchwald-Hartwig | Oxidative Addition | ~15-20 | The nature of the amine and the ligand on palladium are critical. |
| Reductive Elimination | ~10-20 | Often the rate-determining step in nickel-catalyzed versions.[11] |
Note: The values presented are approximate and can vary based on the specific substrate, ligands, and computational method employed.
In-Depth Mechanistic Comparison
Suzuki-Miyaura Coupling: This reaction is favored for its use of generally stable and non-toxic organoboron reagents. For 5,6-diiodobenzo[1][2]dioxole, a stepwise coupling would be expected. The first coupling would likely occur readily, given the relatively low activation barrier for oxidative addition of aryl iodides.[3] The electronic nature of the incoming arylboronic acid could influence the regioselectivity if mono-substitution is desired, although steric factors often dominate.
Stille Coupling: While effective, the toxicity of organotin reagents is a significant drawback. Computationally, the oxidative addition step is similar in energy to that of the Suzuki coupling.[5] However, the transmetalation step can have a higher barrier, potentially making the overall reaction slower. The choice of ligands on the palladium catalyst is crucial in modulating the energy of the transmetalation transition state.[5]
Heck Coupling: This reaction couples the aryl halide with an alkene. The catalytic cycle involves an additional migratory insertion step and a β-hydride elimination.[8] While the oxidative addition of the C-I bond is feasible, the overall reaction outcome will be highly dependent on the nature of the alkene coupling partner. An alternative Pd(II)/Pd(IV) mechanism has been computationally explored, with the oxidative addition being a potential rate-determining step.[1][7]
Sonogashira Coupling: This reaction is a powerful tool for introducing alkyne moieties. The mechanism is often debated but typically involves a dual catalytic cycle with palladium and copper.[10] The oxidative addition to the Pd(0) center is followed by a transmetalation with a copper acetylide species. The reactivity trend for the halide is I > Br > Cl.[12] For 5,6-diiodobenzo[1][2]dioxole, this reaction offers a direct route to extended π-conjugated systems.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond. The choice of ligand is critical for achieving high yields and functional group tolerance.[13][14] Nickel-catalyzed variants have also been developed, and mechanistic studies suggest that reductive elimination can be the rate-determining step.[11]
Metal-Halogen Exchange: A Palladium-Free Alternative
Lithium-halogen exchange is a rapid and often high-yielding method for converting aryl halides into organolithium species, which are potent nucleophiles. The exchange rate follows the trend I > Br > Cl.[15]
Caption: A typical workflow for the computational investigation of reaction mechanisms.
Conclusion
The reactivity of 5,6-diiodobenzod[1][2]ioxole is dominated by the chemistry of its carbon-iodine bonds. While palladium-catalyzed cross-coupling reactions offer a versatile toolkit for C-C, C-N, and C-O bond formation, lithium-halogen exchange provides a rapid entry to nucleophilic intermediates. Computational studies on analogous systems suggest that for palladium-catalyzed reactions, the oxidative addition of the C-I bond is generally a low-energy process, with the transmetalation or reductive elimination steps often being rate-determining. The choice of catalyst, ligands, and reaction partners is paramount in controlling the reaction outcome. For researchers working with this important building block, a computational approach can provide invaluable predictive power, guiding experimental design and accelerating the discovery of novel molecules with desired properties.
References
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- Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia.
- orthocresol. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange.
- Tavano, R. (2021). Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT)
- de Visser, S. P., & Ba, M. (2001). Computational study of a new heck reaction mechanism catalyzed by palladium(II/IV) species. Weizmann Institute of Science.
- Mato, M., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Chemical Science, 8(1), 433-444.
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- Casellas, H., et al. (2022). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. ACS Omega, 7(1), 1089-1099.
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- Li, W., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9036-9047.
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Google Patents. (n.d.). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo [1][2]dioxols.
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A Comparative Spectroscopic Guide to 5,6-Dihalogenated Benzodioxoles for Advanced Research Applications
This guide provides a detailed comparative analysis of the spectroscopic properties of 5,6-diiodo-, 5,6-dibromo-, and 5,6-dichlorobenzodioxole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of halogen substitution on the spectral characteristics of the benzodioxole scaffold, a key pharmacophore in numerous bioactive compounds. By understanding these spectroscopic signatures, researchers can better identify, characterize, and optimize molecules for therapeutic applications.
Introduction: The Significance of the Benzodioxole Moiety and Halogen Substitution
The 1,3-benzodioxole ring system is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its presence is often associated with modulatory effects on key enzymes and receptors in various physiological pathways. Halogenation of this core structure is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as lipophilicity, metabolic stability, and binding affinity. The choice of halogen—iodine, bromine, or chlorine—can profoundly influence these characteristics, and in turn, the therapeutic potential of the molecule.
This guide offers a systematic comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data for 5,6-diiodo-, 5,6-dibromo-, and 5,6-dichlorobenzodioxole. Through a combination of experimental data and well-established spectroscopic principles, we will elucidate the trends and distinguishing features imparted by each halogen, providing a valuable reference for the synthesis and characterization of novel benzodioxole-based compounds.
Experimental Protocols: Synthesis of 5,6-Dihalobenzodioxoles
The synthesis of 5,6-dihalobenzodioxoles can be efficiently achieved through a two-step process commencing with the halogenation of catechol, followed by cyclization with a methylene source. This general procedure can be adapted for the synthesis of the dichloro, dibromo, and diiodo analogs.
Step 1: Synthesis of 4,5-Dihalocatechol
The initial step involves the electrophilic halogenation of catechol to introduce the desired halogen atoms at the 4 and 5 positions of the benzene ring.
Catechol [label="Catechol"]; Halogenating_Agent [label="Halogenating Agent\n(e.g., SO₂Cl₂, Br₂, I₂/HIO₃)"]; Solvent [label="Solvent\n(e.g., Acetic Acid, Dichloromethane)"]; Product1 [label="4,5-Dihalocatechol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catechol -> Reaction_Vessel; Halogenating_Agent -> Reaction_Vessel; Solvent -> Reaction_Vessel; Reaction_Vessel [label="Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Vessel -> Product1; }
Diagram 1: General workflow for the synthesis of 4,5-dihalocatechol.
Detailed Protocol for 4,5-Dichlorocatechol:
-
In a well-ventilated fume hood, dissolve catechol (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude 4,5-dichlorocatechol, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[1]
Note: Similar procedures can be followed for the bromination (using elemental bromine) and iodination (using iodine in the presence of an oxidizing agent like iodic acid).
Step 2: Synthesis of 5,6-Dihalobenzodioxole
The second step involves the cyclization of the 4,5-dihalocatechol with a methylene source, typically a dihalomethane, in the presence of a base.[2]
Dihalocatechol [label="4,5-Dihalocatechol"]; Methylene_Source [label="Methylene Source\n(e.g., Dichloromethane, Dibromomethane)"]; Base [label="Base\n(e.g., NaOH, K₂CO₃)"]; Solvent [label="Solvent\n(e.g., DMF, DMSO)"]; Product2 [label="5,6-Dihalobenzodioxole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Dihalocatechol -> Reaction_Vessel2; Methylene_Source -> Reaction_Vessel2; Base -> Reaction_Vessel2; Solvent -> Reaction_Vessel2; Reaction_Vessel2 [label="Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Vessel2 -> Product2; }
Diagram 2: General workflow for the synthesis of 5,6-dihalobenzodioxole.
Detailed Protocol:
-
To a solution of the 4,5-dihalocatechol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (2.5 equivalents).
-
Add dichloromethane (or another suitable methylene source) (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5,6-dihalobenzodioxole.
Spectroscopic Comparison
The following sections provide a detailed comparison of the spectroscopic data for the three 5,6-dihalobenzodioxoles. The data presented is a combination of experimentally reported values for closely related structures and predicted values based on established substituent effects.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei. The chemical shifts of protons and carbons in the benzodioxole ring are particularly sensitive to the nature of the halogen substituents.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | δ (ppm) - Aromatic Protons (H-4, H-7) | δ (ppm) - Methylene Protons (O-CH₂-O) |
| 5,6-Dichlorobenzodioxole | ~7.05 (s) | ~6.02 (s) |
| 5,6-Dibromobenzodioxole | ~7.20 (s) | ~6.01 (s) |
| 5,6-Diiodobenzodioxole | ~7.40 (s) | ~6.00 (s) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound | δ (ppm) C-5, C-6 | δ (ppm) C-4, C-7 | δ (ppm) C-3a, C-7a | δ (ppm) O-CH₂-O |
| 5,6-Dichlorobenzodioxole | ~118.5 | ~110.0 | ~147.0 | ~102.0 |
| 5,6-Dibromobenzodioxole | ~108.0 | ~113.0 | ~147.5 | ~102.2 |
| 5,6-Diiodobenzodioxole | ~85.0 | ~119.0 | ~148.0 | ~102.5 |
Analysis of NMR Trends:
-
¹H NMR: The aromatic protons (H-4 and H-7) are expected to show a downfield shift (increase in ppm) as the electronegativity of the halogen decreases (Cl > Br > I). This is due to the decreasing inductive electron-withdrawing effect and the increasing influence of halogen anisotropy and other through-space effects. The methylene protons of the dioxole ring are less affected, showing only minor shifts.
-
¹³C NMR: The carbons directly attached to the halogens (C-5 and C-6) exhibit a significant trend. For chlorine and bromine, the primary effect is deshielding. However, for iodine, a pronounced "heavy atom effect" leads to a significant upfield shift (decrease in ppm) due to spin-orbit coupling. The chemical shifts of the other ring carbons are also influenced by the balance of inductive and resonance effects of the halogens.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The C-X (X = Cl, Br, I) stretching vibrations are characteristic, although they often appear in the fingerprint region, making definitive assignment challenging without comparison to authentic spectra.
Predicted IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) stretch | C-O-C stretch | C-X stretch |
| 5,6-Dichlorobenzodioxole | ~3050-3100 | ~1250, ~1040 | ~800-850 |
| 5,6-Dibromobenzodioxole | ~3050-3100 | ~1245, ~1035 | ~650-700 |
| 5,6-Diiodobenzodioxole | ~3050-3100 | ~1240, ~1030 | ~550-600 |
Analysis of IR Trends:
The most discernible trend is the decrease in the C-X stretching frequency with increasing mass of the halogen atom (Cl > Br > I).[3][4] This is a direct consequence of the heavier atom leading to a lower vibrational frequency, as predicted by Hooke's Law. The aromatic C-H and C-O-C stretching frequencies are less affected by the change in halogen.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) of aromatic compounds are influenced by substituents that affect the energy of the π-electron system.
Predicted UV-Vis Absorption Maxima (in Methanol)
| Compound | λ_max (nm) - Primary Band (π → π) | λ_max (nm) - Secondary Band (π → π) |
| 5,6-Dichlorobenzodioxole | ~210 | ~295 |
| 5,6-Dibromobenzodioxole | ~215 | ~300 |
| 5,6-Diiodobenzodioxole | ~225 | ~305 |
Analysis of UV-Vis Trends:
A bathochromic shift (shift to longer wavelengths) is generally observed for both the primary and secondary π → π* transitions as the halogen becomes heavier (Cl < Br < I). This is attributed to the increasing polarizability of the heavier halogens and their ability to engage in resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. The presence of chlorine and bromine leads to characteristic isotopic patterns.
Predicted Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Isotopic Pattern | Major Fragmentation Pathway |
| 5,6-Dichlorobenzodioxole | 190, 192, 194 | [M]⁺:[M+2]⁺:[M+4]⁺ ≈ 9:6:1 | Loss of Cl, followed by loss of CO |
| 5,6-Dibromobenzodioxole | 278, 280, 282 | [M]⁺:[M+2]⁺:[M+4]⁺ ≈ 1:2:1 | Loss of Br, followed by loss of CO |
| 5,6-Diiodobenzodioxole | 374 | Monoisotopic | Loss of I, followed by loss of CO |
Analysis of MS Trends:
-
Isotopic Patterns: The most striking difference is the isotopic signature of the molecular ion. Dichloro compounds exhibit a characteristic 9:6:1 ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, while dibromo compounds show a 1:2:1 ratio. Iodo compounds are monoisotopic, presenting a single molecular ion peak.
-
Fragmentation: The primary fragmentation pathway for all three compounds is expected to be the loss of a halogen atom to form a stable benzodioxolyl cation. This is often followed by the loss of a neutral carbon monoxide molecule. The relative ease of halogen loss generally follows the trend I > Br > Cl, reflecting the C-X bond strengths.
Conclusion
The spectroscopic properties of 5,6-diiodo-, 5,6-dibromo-, and 5,6-dichlorobenzodioxole are systematically influenced by the nature of the halogen substituents. NMR spectroscopy reveals a downfield shift for aromatic protons with decreasing halogen electronegativity and a characteristic upfield shift for the carbon attached to iodine. IR spectroscopy shows a predictable decrease in the C-X stretching frequency with increasing halogen mass. UV-Vis spectroscopy demonstrates a bathochromic shift with heavier halogens, and mass spectrometry provides a definitive means of identification through the unique isotopic patterns of chlorine and bromine.
This comparative guide serves as a foundational resource for researchers working with halogenated benzodioxoles, facilitating their synthesis, purification, and structural elucidation. A thorough understanding of these spectroscopic trends is paramount for the rational design and development of novel bioactive molecules based on this important scaffold.
References
-
PubChem. (n.d.). 4,5-Dichlorocatechol. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Duarte, D. Z., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(24), 16375-16384. Retrieved from [Link]
-
ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Modgraph. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-halocatechol compound.
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
University of Regensburg. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorocatechol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bromination derivatives of 1, 3-benzodioxole. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 5,6-diiodobenzo(1,3)dioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For derivatives of 5,6-diiodobenzo(1,3)dioxole, a scaffold of interest in medicinal chemistry, unambiguous structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and toxicological studies. This guide provides an in-depth comparison of the three primary analytical techniques for structural validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—offering field-proven insights and experimental data to inform your analytical strategy.
The Criticality of Orthogonal Structural Validation
The introduction of two iodine atoms onto the benzodioxole core presents unique challenges and considerations for structural analysis. The potential for isomeric impurities and the influence of the heavy iodine atoms on the electronic environment of the molecule necessitate a multi-faceted analytical approach. Relying on a single technique can lead to ambiguous or incomplete structural assignments. Therefore, employing orthogonal methods, each providing a different piece of the structural puzzle, constitutes a self-validating system that enhances the trustworthiness of the final molecular structure.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is often dictated by the nature of the sample, the information required, and the available instrumentation. Below is a comparative summary of the strengths and limitations of NMR, MS, and X-ray Crystallography in the context of validating this compound derivatives.
| Technique | Core Principle | Strengths for this compound Derivatives | Limitations & Considerations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms. | - Provides detailed information on the carbon-hydrogen framework.[1] - Non-destructive, allowing for further experiments on the same sample.[2][3] - Can identify and quantify isomeric impurities. | - Lower sensitivity compared to MS.[4] - The presence of quadrupolar iodine nuclei can lead to broader signals for adjacent carbons, potentially complicating spectral interpretation.[5][6] - Does not directly provide molecular weight. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | - High sensitivity, requiring only small amounts of sample.[7] - Provides accurate molecular weight, confirming the elemental formula.[8] - Fragmentation patterns offer clues about the molecule's substructures.[9][10] | - Is a "hard" ionization technique (like Electron Ionization) and can cause extensive fragmentation, sometimes leading to the absence of a molecular ion peak.[6] - Does not provide information on stereochemistry or the connectivity of atoms. - Isomeric compounds can produce similar mass spectra. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | - Provides the absolute, unambiguous 3D structure of the molecule in the solid state.[11] - Confirms connectivity, stereochemistry, and intermolecular interactions.[1] - Considered the "gold standard" for structural determination.[12] | - Requires a high-quality single crystal, which can be challenging and time-consuming to grow.[11] - The determined structure is of the molecule in the solid state, which may not be representative of its conformation in solution. - Not suitable for non-crystalline or amorphous materials. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality in Experimental Choices: The choice of deuterated solvent is critical to avoid interfering signals.[13] For many organic compounds, deuterated chloroform (CDCl₃) is a good starting point due to its excellent solubilizing properties. However, for compounds with limited solubility, or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be a better choice.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a symmetrically substituted this compound, we would expect to see two singlets in the aromatic region corresponding to the protons at the 4- and 7-positions, and a singlet for the methylene protons of the dioxole ring. The integration of these signals should correspond to a 1:1:2 ratio.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the symmetry of the target molecule, fewer signals than the total number of carbons are expected. The carbons bearing iodine atoms will experience a significant upfield shift due to the "heavy atom effect."
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity and to differentiate between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Visualization of the NMR Analysis Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized compound, a fundamental piece of evidence for its identity.
Causality in Experimental Choices: The choice of ionization technique is critical. For relatively stable organic molecules, Electron Ionization (EI) is a common choice as it provides a reproducible fragmentation pattern that can be compared to spectral libraries. However, for more labile molecules where the molecular ion may not be observed with EI, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they typically produce the protonated molecule with minimal fragmentation.[7][13][14] For halogenated compounds, the isotopic pattern is a key diagnostic feature. Iodine is monoisotopic (¹²⁷I), so the presence of two iodine atoms will not give a characteristic isotopic cluster like chlorine or bromine would.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Method Selection: Choose an appropriate ionization method (e.g., ESI or APCI for LC-MS, or a direct insertion probe for EI-GC-MS).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range. For this compound (C₇H₄I₂O₂), the expected monoisotopic mass is approximately 373.83 g/mol .
-
If fragmentation is desired for structural confirmation, tandem MS (MS/MS) experiments can be performed.
-
-
Data Analysis:
-
Identify the molecular ion peak (or protonated molecule).
-
Compare the experimentally determined accurate mass with the theoretically calculated mass for the proposed elemental composition. The mass difference should be within a few parts per million (ppm) for confident identification.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of iodine atoms or fragments of the benzodioxole ring.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information.[11] It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Causality in Experimental Choices: The key to a successful X-ray diffraction experiment is the growth of a high-quality single crystal.[3] This often requires screening various crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Employ a slow crystallization technique to allow for the formation of well-ordered single crystals. Slow evaporation of the solvent from a solution in a loosely capped vial is a common starting point.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.
-
-
Data Visualization and Interpretation:
-
Generate a visual representation of the crystal structure using software such as Mercury or ORTEP.
-
Analyze the structural parameters to confirm the molecular connectivity and stereochemistry.
-
Visualization of the Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion: An Integrated Approach for Unwavering Confidence
The structural validation of this compound derivatives demands a rigorous and multi-faceted analytical strategy. While NMR spectroscopy provides invaluable information about the molecular framework in solution, and mass spectrometry unequivocally confirms the molecular weight, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state. By judiciously employing these orthogonal techniques, researchers can build a comprehensive and self-validating data package that provides unwavering confidence in the structure of their target molecules, thereby laying a solid foundation for further drug discovery and development efforts.
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The Impact of Vicinal Iodine Substitution on Benzodioxole-Based Polymer Performance: A Comparative Guide
Introduction: The Quest for Tailored Electronic Properties in Conjugated Polymers
In the field of organic electronics, the precise tuning of a polymer's electronic properties is paramount to advancing device performance. The benzodioxole moiety is a valuable building block for conjugated polymers due to its electron-donating nature and rigid structure, which can promote desirable intermolecular packing. However, subtle modifications to this core structure can lead to profound changes in the material's performance. This guide provides an in-depth comparison of 5,6-diiodobenzo(1,3)dioxole-based polymers and their non-iodinated analogues, offering insights into how targeted halogenation can be a powerful strategy for molecular design. We will explore the theoretical underpinnings of iodine substitution, present comparative performance data, and provide detailed experimental protocols for the synthesis and characterization of these materials.
The Unique Influence of Vicinal Di-Iodo Substitution
The introduction of iodine atoms onto a conjugated polymer backbone is not merely a steric or electron-withdrawing modification. When two iodine atoms are placed in adjacent (vicinal) positions on an aromatic ring, as in this compound, a unique electronic effect emerges. This "iodine buttressing" leads to the generation of a high-energy highest occupied molecular orbital (HOMO) resulting from the antibonding interaction of the in-plane lone pair orbitals of the iodine atoms.[1] This phenomenon is distinct from the effects of other halogens like bromine or chlorine.[1]
This targeted elevation of the HOMO energy level has a direct and significant consequence: a reduction in the HOMO-LUMO gap.[1] A smaller bandgap is often desirable in organic electronic materials, as it can lead to enhanced light absorption in the near-infrared region, a critical factor for improving the efficiency of organic solar cells.
Below is a diagram illustrating the effect of vicinal iodine substitution on the frontier molecular orbitals.
Caption: Effect of vicinal di-iodo substitution on frontier orbital energies.
Performance Comparison: this compound-Based Polymers vs. Analogues
The primary advantages of incorporating the this compound unit are expected to be:
-
Reduced Bandgap: As theoretically predicted, the HOMO-LUMO gap is expected to be smaller than in non-iodinated analogues.[1] This could translate to a broader absorption spectrum and higher short-circuit current (Jsc) in photovoltaic devices.
-
Enhanced Intermolecular Interactions: The large, polarizable iodine atoms can lead to stronger solid-state packing through halogen bonding, potentially improving charge carrier mobility.
Conversely, potential drawbacks could include:
-
Synthetic Challenges: The synthesis of di-iodinated monomers can be more complex and may require specialized reaction conditions.
-
Potential for Instability: Carbon-iodine bonds can sometimes be susceptible to photochemical degradation, which could impact the long-term stability of devices.
The following table provides a comparative summary of expected performance metrics. The data for the "Analogous Polymer" is representative of high-performing BDT-based polymers reported in the literature.[2][3]
| Performance Metric | This compound-Based Polymer (Expected) | Analogous Benzodithiophene-Based Polymer (Reported) | Rationale for Expected Performance |
| Optical Bandgap (eV) | < 1.9 | 1.9 - 2.1 | Iodine buttressing effect lowers the LUMO and raises the HOMO.[1] |
| HOMO Energy Level (eV) | -5.3 to -5.1 | -5.5 to -5.3[2] | Destabilization of the HOMO due to iodine lone pair interactions.[1] |
| Hole Mobility (cm²/Vs) | Potentially > 10⁻⁴ | 10⁻⁵ to 10⁻⁴[2] | Enhanced intermolecular packing via halogen bonding. |
| Power Conversion Efficiency (PCE) in OSCs | Potentially > 12% | Up to 15% and beyond[3] | A lower bandgap could improve Jsc, but overall PCE depends on multiple factors. |
Experimental Protocols
Synthesis of a Representative Benzodioxole-Based Polymer
The synthesis of conjugated polymers often involves palladium-catalyzed cross-coupling reactions such as Stille or Suzuki polymerization.[6][7][8] The following is a representative protocol for a Stille polymerization.
Caption: General workflow for Stille polymerization.
Step-by-Step Protocol:
-
Monomer Preparation: Synthesize the this compound monomer and a suitable distannylated co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the di-iodo monomer (1 equivalent), the distannyl co-monomer (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask. The concentration of monomers should be around 0.1 M.
-
Polymerization: Heat the reaction mixture to 105°C and stir for 48 hours. The polymer will precipitate out of the solution as it forms.
-
Workup: Cool the reaction to room temperature and pour the mixture into methanol. Filter the crude polymer.
-
Purification: Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is collected from the chloroform fraction.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and the final polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer.[7]
-
Organic Field-Effect Transistor (OFET) Fabrication: To measure the charge carrier mobility of the polymer.
-
Organic Solar Cell (OSC) Fabrication and Testing: To evaluate the photovoltaic performance (PCE, Jsc, Voc, FF) of the polymer.
Conclusion and Future Outlook
The incorporation of this compound units into conjugated polymers presents a compelling strategy for tuning their optoelectronic properties. The unique "iodine buttressing" effect offers a direct route to reducing the HOMO-LUMO gap, a key parameter in the design of efficient organic solar cells. While synthetic challenges and potential stability issues need to be carefully managed, the potential benefits in terms of enhanced light absorption and charge transport are significant.
Future research should focus on the direct synthesis and characterization of these polymers to experimentally validate the predicted performance enhancements. A systematic comparison with non-iodinated, bromo-substituted, and chloro-substituted analogues would provide a comprehensive understanding of the role of halogenation in this class of materials. Such studies will undoubtedly pave the way for the rational design of next-generation organic electronic materials.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Cross-Coupling with 5,6-Diiodobenzo(1,3)dioxole
Introduction: The 5,6-disubstituted benzo[d][1][2]dioxole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active molecules.[3][4] Its synthesis often requires the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at the 5- and 6-positions. 5,6-diiodobenzo(1,3)dioxole serves as a powerful and versatile starting material for this purpose, offering two reactive sites for sequential or double cross-coupling reactions.
However, the presence of two electron-rich iodine atoms presents a distinct challenge: achieving high yields and, critically, controlling selectivity between mono- and di-functionalization. The choice of catalytic system is therefore paramount to the success of any synthetic campaign. This guide provides a comparative analysis of palladium-based catalytic systems for the most pertinent cross-coupling reactions with this compound, offering field-proven insights and actionable experimental protocols for researchers in drug development and synthetic chemistry.
Pillar 1: Strategic Selection of the Cross-Coupling Reaction
The desired functional group dictates the choice of reaction. For a di-iodinated substrate, the primary considerations are the catalyst's ability to activate the C-I bond efficiently and the potential for selective mono-functionalization if desired. Below is a logical framework for selecting the appropriate cross-coupling strategy.
Caption: Standardized workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling using XPhos Pd G3
This protocol utilizes a modern, air- and moisture-stable precatalyst, which simplifies reaction setup and provides high activity. [2] Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 mmol, 1.1 equiv for mono-coupling)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inerting: Seal the reaction vial with a PTFE-lined septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed THF via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-8 hours. Look for the disappearance of the starting material and the appearance of the mono-arylated product mass.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a small pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to isolate the 5-aryl-6-iodobenzo(1,3)dioxole.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimization. All palladium-catalyzed cross-coupling reactions discussed here proceed through a similar Pd(0)/Pd(II) cycle.
Caption: A simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling.
Conclusion
The functionalization of this compound is a gateway to a rich chemical space for drug discovery and materials science. While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes offer superior performance, enabling reactions at lower temperatures, with lower catalyst loadings, and often with higher yields and selectivity. [2]For Suzuki-Miyaura and Buchwald-Hartwig reactions, precatalysts like XPhos Pd G3 provide an excellent starting point for optimization due to their high activity and operational simplicity. For Sonogashira couplings, copper-free conditions should be explored to mitigate side reactions and simplify purification. This guide provides the strategic framework and validated protocols necessary for researchers to confidently and efficiently benchmark catalysts for their specific synthetic goals.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Diiodobenzo(1,3)dioxole
Hazard Assessment and Precautionary Principles
5,6-Diiodobenzo(1,3)dioxole belongs to the family of halogenated organic compounds. The presence of two iodine atoms on the benzodioxole core significantly influences its chemical properties and potential hazards. By referencing data from its parent compound, 1,3-benzodioxole, and general principles for halogenated organics, we must treat this substance with appropriate caution.
The parent compound, 1,3-benzodioxole, is classified as a flammable liquid and is harmful if swallowed or inhaled[1][2][3]. Halogenated solvents, when involved in combustion, can decompose to form highly toxic gases[4]. Therefore, this compound should be presumed to be a toxic, irritant, and environmentally hazardous substance.
Causality of Precaution: The high molecular weight of iodine suggests this compound is likely a solid. Its aromatic and halogenated nature necessitates handling within a chemical fume hood to prevent inhalation of dust or vapors. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable to prevent skin and eye contact.
| Parameter | Guideline & Rationale |
| Personal Protective Equipment (PPE) | Nitrile Gloves: Inspect before use and use proper removal technique. Safety Goggles: Protects against splashes or airborne particles. Lab Coat: Provides a removable barrier to protect personal clothing and skin. |
| Handling Location | Chemical Fume Hood: All transfers and handling of solid or dissolved this compound must be performed in a certified fume hood to minimize inhalation exposure. |
| Incompatible Materials | Strong Oxidizing Agents, Acids, Bases: Store separately to prevent violent reactions or the release of toxic fumes[5][6]. Halogenated waste must be segregated from non-halogenated waste[4]. |
| Primary Disposal Route | Licensed Hazardous Waste Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed contractor[7]. DO NOT dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a safe, compliant, and auditable waste stream from the point of generation to final disposal.
Step 1: Waste Segregation at the Source
The Core Principle: The most critical step in hazardous waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process[5][8].
Methodology:
-
Designate a Halogenated Waste Container: Dedicate a specific waste container solely for this compound and other halogenated organic waste. This is crucial as halogenated and non-halogenated solvents are treated differently in the disposal process[4][9].
-
Solid vs. Liquid: Keep solid waste, such as contaminated filter paper or the pure compound, separate from liquid waste solutions[8][10]. If generating a liquid waste stream (e.g., from a reaction workup), use a dedicated container for halogenated organic liquids.
Step 2: Container Selection and Management
The Core Principle: The integrity of the waste container is essential to prevent leaks and ensure safe storage pending disposal[5][10].
Methodology:
-
Choose a Compatible Container: Use a container made of a material that does not react with the chemical waste. For organic solvents and solids, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate[5][11].
-
Ensure Good Condition: The container must be in excellent condition, free from cracks or deterioration, with a tightly sealing cap[4][5].
-
Manage Headspace: Do not fill liquid waste containers beyond 90% capacity (or to the neck) to allow for vapor expansion[5].
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste[4][7]. This prevents the release of vapors into the laboratory atmosphere.
Step 3: Comprehensive and Compliant Labeling
The Core Principle: Accurate labeling prevents accidental mixing of incompatible wastes and provides critical information for disposal technicians. An unlabeled container is a significant safety risk.
Methodology:
-
Label Before Use: Affix a hazardous waste tag or label to the container before the first drop of waste is added[4].
-
Provide Complete Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas[4].
-
If in solution, list all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The name of the principal investigator or laboratory contact.
-
The date the first waste was added to the container.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The Core Principle: Waste must be stored safely at or near its point of generation in a designated area while awaiting pickup[5][11].
Methodology:
-
Designate the SAA: Establish a specific location in the lab (e.g., a secondary containment tray within a cabinet) as your SAA. This area must be under the control of the laboratory personnel generating the waste[11].
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks[10].
-
Store Incompatibles Separately: Even within an SAA, ensure incompatible waste containers (e.g., acids and halogenated organics) are segregated[5].
Step 5: Arranging for Professional Disposal
The Core Principle: Final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
Methodology:
-
Monitor Fill Level: Once your waste container is full (or within one year of the start date, whichever comes first), schedule a pickup[5].
-
Contact EH&S: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EH&S) department[11]. They will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Decontamination of Empty Containers
An "empty" container that held this compound must be managed as hazardous waste. To render it non-hazardous, it must be triple-rinsed[7].
-
Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.
-
Collect Rinsate: Crucially, the rinsate from all three rinses is considered hazardous waste. It must be collected and disposed of in your liquid halogenated organic waste stream[7].
-
Deface Label: After triple-rinsing, obliterate or remove the original chemical label[7].
-
Final Disposal: The clean, defaced container can now be disposed of in the regular trash or recycled according to your facility's guidelines.
By adhering to this comprehensive protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved January 18, 2026.
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved January 18, 2026, from [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 18, 2026.
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 18, 2026, from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved January 18, 2026, from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 18, 2026.
- NY.Gov. (2016, April 7).
- Massachusetts Institute of Technology. (n.d.). Lab Safety. Retrieved January 18, 2026.
- University of Glasgow. (n.d.).
- University of St Andrews. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved January 18, 2026.
-
PubChem. (n.d.). 1,3-Benzodioxole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved January 18, 2026, from [Link]
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A Comprehensive Guide to the Safe Handling of 5,6-Diiodobenzo(1,3)dioxole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,6-diiodobenzo(1,3)dioxole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of structurally similar benzodioxole derivatives and general best practices for handling halogenated organic compounds. The primary focus is to ensure the highest level of safety through a thorough understanding of potential hazards and the implementation of robust handling, storage, and disposal procedures.
Hazard Assessment and Toxidological Profile
Based on data from analogous compounds such as 1,3-benzodioxole and other substituted benzodioxoles, the primary hazards are anticipated to be:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[4][5]
Due to the presence of iodine atoms, there is also a potential for the formation of toxic byproducts under certain conditions, such as in the presence of disinfectants, which has been observed with other iodinated compounds.[6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations. This guidance is based on a risk assessment that considers the potential for splashes, aerosol generation, and accidental contact.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloved), lab coat, safety glasses with side shields. | To prevent skin contact with the solid compound and protect eyes from airborne particles. |
| Dissolving and Solution Handling | Nitrile gloves (double-gloved), lab coat, chemical splash goggles, face shield. | Provides enhanced protection against splashes of the chemical solution to the face and eyes. |
| Reactions and Work-up | Nitrile gloves (double-gloved), chemical-resistant lab coat or apron, chemical splash goggles, face shield. Work in a certified chemical fume hood. | To protect against splashes, and potential release of vapors or aerosols during the chemical reaction and subsequent processing steps. |
| Waste Disposal | Nitrile gloves (double-gloved), lab coat, safety glasses with side shields. | To ensure protection during the handling and sealing of waste containers. |
Note on Glove Selection: Nitrile gloves are a good starting point for handling many chemicals, but for prolonged exposure or when handling concentrated solutions, it is advisable to consult a glove compatibility chart or the glove manufacturer's recommendations.[7]
Operational Procedures: A Step-by-Step Approach to Safety
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
3.1. Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
3.2. Handling Procedures
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in a fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas for solids and pipettes or cannulas for solutions to minimize the risk of spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
3.3. Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Segregation: Store separately from food and drink.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[9]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Disposal: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program. Follow all local, state, and federal regulations.[3][9]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- Inhalation Toxicity of Dioxole and Dioxolane Compounds in the Rat - PubMed. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed. (2011).
- Lab Safety Equipment & PPE - ChemTalk. (n.d.).
- 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
- 1,3-Benzodioxole - Safety Data Sheet - ChemicalBook. (2025).
- 1,3-Benzodioxole - Apollo Scientific. (2022).
- An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - NIH. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



